Zymosan A
描述
属性
CAS 编号 |
9011-93-2 |
|---|---|
分子式 |
C74H112Cl2N6O11 |
分子量 |
1332.6 g/mol |
IUPAC 名称 |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI 键 |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Composition and Structure of Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude cell wall preparation derived from the yeast Saccharomyces cerevisiae, has long been a cornerstone in immunological research, serving as a potent elicitor of inflammatory responses. Its ability to activate key pattern recognition receptors (PRRs) makes it an invaluable tool for studying innate immunity, phagocytosis, and the complex signaling cascades that underpin these processes. This technical guide provides a comprehensive overview of the chemical composition and intricate structure of this compound, offering insights for researchers and professionals in drug development seeking to understand and leverage its immunomodulatory properties.
Core Chemical Composition of this compound
This compound is a complex macromolecule primarily composed of polysaccharides, with smaller contributions from proteins and lipids. The exact quantitative composition can vary between preparations, but a general consensus points to the following distribution:
| Component | Percentage (by weight) | Key Molecular Constituents |
| Polysaccharides | ~73%[1] | β-glucans, Mannans (as mannoproteins) |
| Proteins | ~15%[1] | Primarily mannoproteins, with enzymatic and structural roles |
| Lipids | ~7%[1] | Glycerophospholipids, Sterols, Fatty Acids |
| Other | Variable | Chitin, Inorganic components |
Detailed Structural Analysis of Major Components
The biological activity of this compound is intrinsically linked to the specific structures of its constituent macromolecules.
Polysaccharides: The Immunostimulatory Backbone
The polysaccharide fraction is the principal driver of this compound's inflammatory potential, with β-glucans and mannans being the most significant components.
The β-glucan component of this compound is a highly branched polymer of glucose. Its structure is characterized by a linear backbone of β-(1→3)-linked D-glucose units, with periodic branches of β-(1→6)-linked glucose residues.[2] This specific arrangement is crucial for its recognition by the C-type lectin receptor, Dectin-1. The molecular weight of the β-glucan in this compound can be substantial, with some analyses indicating a degree of polymerization ranging from 62 to 1833 glucose residues, corresponding to a molecular weight of approximately 296 kDa.[2][3]
Mannans in the yeast cell wall exist as mannoproteins, where the polysaccharide mannan is covalently linked to proteins. The mannan structure itself is complex, featuring an α-(1→6)-linked mannose backbone.[4] This backbone is further decorated with side chains of α-(1→2)- and α-(1→3)-linked mannose units.[4] Some of these mannose residues can be phosphorylated, creating phosphodiester bridges that contribute to the overall structural integrity and negative charge of the cell wall.[4] These mannan structures are recognized by various mannose-binding lectins and Toll-like receptor 2 (TLR2).
Proteins: More Than Just Scaffolding
The protein component of this compound is dominated by mannoproteins. These glycoproteins are integral to the yeast cell wall's architecture and enzymatic functions. The protein portion provides a scaffold for the extensive mannan branching and is involved in cell wall remodeling and adhesion. Proteomic analyses of yeast cell walls have identified a diverse array of proteins, though a specific proteomic profile of this compound itself is less commonly detailed in the literature.
Lipids: Modulators of Membrane Interactions
The lipid fraction of this compound, while a minor component by weight, plays a role in the overall inflammatory response. This fraction includes a variety of glycerophospholipids, sterols (such as ergosterol), and fatty acids.[5] Lipidomic studies of macrophages stimulated with this compound have revealed significant remodeling of host cell glycerophospholipids, indicating that the lipid components of this compound may influence membrane-associated signaling events.[5]
Experimental Protocols for Compositional and Structural Analysis
A thorough understanding of this compound's composition and structure relies on a combination of biochemical and analytical techniques.
Isolation and Purification of this compound Components
Objective: To separate the major components of this compound for individual analysis.
Protocol:
-
Initial this compound Preparation: this compound is typically prepared from Saccharomyces cerevisiae through a series of autolysis, enzymatic digestion (with proteases and nucleases), and washing steps to remove cytoplasmic contents.
-
Delipidation: The crude this compound preparation is treated with organic solvents (e.g., a chloroform:methanol mixture) to extract the lipid fraction. The lipid extract can then be dried and stored for further analysis.
-
Protein Extraction: The delipidated Zymosan is then subjected to alkaline extraction (e.g., with NaOH) or treatment with chaotropic agents (e.g., urea) to solubilize the protein components, primarily mannoproteins. These can be further purified using chromatographic techniques.
-
Polysaccharide Fractionation: The remaining insoluble material is enriched in β-glucans and chitin. Further enzymatic digestion (e.g., with chitinase) can be used to isolate the β-glucan fraction.
Structural Characterization Techniques
-
Enzymatic Hydrolysis and HPLC:
-
The purified polysaccharide fraction is subjected to enzymatic digestion with specific glucanases (e.g., β-1,3-glucanase, β-1,6-glucanase) or acid hydrolysis to break it down into its constituent monosaccharides.
-
The resulting monosaccharides are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amine-based column) and detector (e.g., a refractive index detector).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
SDS-PAGE and Western Blotting:
-
Extracted proteins are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Specific proteins can be identified using Western blotting with antibodies against known yeast cell wall proteins.
-
-
Proteomic Analysis (LC-MS/MS):
-
The protein extract is digested with a protease (e.g., trypsin).
-
The resulting peptides are separated by Liquid Chromatography (LC) and analyzed by Tandem Mass Spectrometry (MS/MS) to identify the protein sequences.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted lipid fraction is first saponified and then derivatized (e.g., esterified) to make the fatty acids volatile.
-
The fatty acid methyl esters (FAMEs) are then separated by GC and identified by their mass spectra using MS.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is used for the analysis of intact lipids, providing information on the different classes of glycerophospholipids and sterols present.
-
Signaling Pathways Activated by this compound
This compound's potent immunostimulatory effects are primarily mediated through its recognition by Toll-like Receptor 2 (TLR2) and Dectin-1. The engagement of these receptors triggers a cascade of intracellular signaling events, leading to the production of inflammatory cytokines and other immune responses.
TLR2-Mediated Signaling
The mannan and potentially other components of this compound are recognized by TLR2, which forms a heterodimer with either TLR1 or TLR6. This recognition initiates a signaling cascade that is dependent on the adaptor protein MyD88.
Dectin-1-Mediated Signaling
The β-glucan component of this compound is recognized by Dectin-1. This interaction leads to the activation of a Syk-dependent signaling pathway, which can function both independently and in synergy with the TLR2 pathway.
Crosstalk Between TLR2 and Dectin-1 Pathways
A key aspect of this compound-induced inflammation is the synergistic interaction between the TLR2 and Dectin-1 signaling pathways. This crosstalk leads to an enhanced and more robust inflammatory response than either pathway could elicit alone.
Experimental Workflow for Studying this compound-Induced Cytokine Production
Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.
Conclusion
This compound remains a vital tool in immunology research due to its complex and well-characterized chemical composition and structure that effectively mimics fungal pathogens. Its primary polysaccharide components, β-glucan and mannan, are potent activators of the Dectin-1 and TLR2 signaling pathways, respectively. The synergistic action of these pathways leads to a robust inflammatory response, making this compound an ideal model for studying innate immunity. A thorough understanding of its composition, structure, and mechanism of action, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of the immune system and develop novel immunomodulatory therapeutics.
References
- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]
- 2. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipid profiling reveals glycerophospholipid remodeling in zymosan-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of the intact polysaccharide mannan from Saccharomyces cerevisiae yeast using 1H and 13C NMR spectroscopy at 750 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to Toll-like Receptor 2 Activation by Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a well-established pathogen-associated molecular pattern (PAMP) widely utilized in immunological research to stimulate inflammatory responses.[1] It serves as a potent agonist for Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[2][3] TLR2 plays a crucial role in recognizing a variety of microbial components and initiating an immune response.[1] The interaction between this compound and TLR2 triggers a cascade of intracellular signaling events, culminating in the production of a wide array of pro-inflammatory and anti-inflammatory cytokines, chemokines, and other mediators.[1][3] This guide provides a comprehensive technical overview of the core mechanisms of TLR2 activation by this compound, including the signaling pathways, quantitative data on cellular responses, and detailed experimental protocols for studying this interaction.
Core Signaling Pathway: TLR2 Activation by this compound
The activation of TLR2 by this compound is a multi-step process involving receptor dimerization, recruitment of adaptor proteins, and activation of downstream transcription factors. This compound is recognized by a heterodimer of TLR2 and TLR6.[2] Dectin-1, a C-type lectin receptor, also recognizes the β-glucan component of Zymosan and can act as a co-receptor, enhancing the TLR2-mediated response.[3][4]
Upon ligand binding, the TLR2/TLR6 heterodimer undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of the TLRs. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which then activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
The activated TAK1 complex plays a central role in phosphorylating two major downstream signaling arms:
-
The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates various MAPKs, including p38, JNK, and ERK. These kinases, in turn, activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory genes.[5]
The specific cytokine profile induced by this compound can vary depending on the cell type and the experimental conditions. For instance, in some dendritic cell populations, this compound has been shown to induce high levels of the anti-inflammatory cytokine IL-10, alongside pro-inflammatory cytokines.[3]
Figure 1: TLR2 signaling pathway activated by this compound.
Quantitative Data on this compound-Induced TLR2 Activation
The cellular response to this compound is dose-dependent. The following tables summarize quantitative data on cytokine production from various studies. It is important to note that absolute values can vary significantly between cell types, experimental conditions, and assay methods.
Table 1: this compound-Induced TNF-α Production
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | TNF-α Level (pg/mL) | Reference |
| Human Monocytes | 10 | 24 | ~2500 | [6] |
| Murine Macrophages (RAW 264.7) | 1 | 24 | ~1000 | [7] |
| Murine Macrophages (RAW 264.7) | 10 | 24 | ~2000 | [7] |
| Murine Macrophages (RAW 264.7) | 100 | 24 | ~2500 | [7] |
| Murine Alveolar Macrophages | 100 | 12 | ~1500 | [8] |
| Murine Alveolar Macrophages | 100 | 24 | ~2000 | [8] |
Table 2: this compound-Induced IL-6 Production
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-6 Level (pg/mL) | Reference |
| Human Monocyte-derived DCs | 50 | 24 | ~200 | [3] |
| Murine Alveolar Macrophages | 100 | 12 | ~100 | [8] |
| Murine Alveolar Macrophages | 100 | 24 | ~150 | [8] |
| Human PBMCs | 10 | 6 | ~1000 | [9] |
Table 3: this compound-Induced IL-8 Production
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-8 Level (pg/mL) | Reference |
| Human Monocytes | 10 | 24 | ~8000 | [6] |
| Human PBMCs | 10 | 6 | ~15000 | [9] |
Table 4: this compound-Induced IL-10 Production
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-10 Level (pg/mL) | Reference |
| Human Monocyte-derived DCs | 50 | 24 | ~1500 | [3] |
| Murine Alveolar Macrophages | 100 | 12 | ~50 | [8] |
| Murine Alveolar Macrophages | 100 | 24 | ~100 | [8] |
| Human PBMCs | 10 | 6 | ~200 | [9] |
Table 5: this compound-Induced IL-1β Production
| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-1β Level (pg/mL) | Reference |
| Human Monocytes | Not Specified | 24 | Not Detected | [6] |
| Human PBMCs | 10 | 6 | ~50 | [9] |
Table 6: Binding Affinity of Soluble TLR2 to this compound
| Parameter | Value | Reference |
| Apparent Binding Constant (Kd) | 48 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TLR2 activation by this compound.
NF-κB Reporter Assay in HEK293-TLR2 Cells
This assay quantifies the activation of the NF-κB signaling pathway in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing human TLR2 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound from Saccharomyces cerevisiae.
-
Phosphate Buffered Saline (PBS).
-
Luciferase assay reagent or SEAP detection reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Seed the HEK293-TLR2 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow cells to adhere.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile PBS. Vortex vigorously to ensure a uniform suspension. Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
Reporter Gene Assay:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read luminescence on a luminometer.
-
For SEAP Reporter: Collect the cell culture supernatant and measure secreted alkaline phosphatase (SEAP) activity using a SEAP detection reagent according to the manufacturer's instructions. Read absorbance on a spectrophotometer.
-
-
Data Analysis: Calculate the fold induction of reporter activity by dividing the values from this compound-stimulated wells by the values from the negative control wells.
Figure 2: A typical experimental workflow for an NF-κB reporter assay.
Cytokine Measurement by ELISA
This protocol describes the quantification of a specific cytokine (e.g., TNF-α) in cell culture supernatants after this compound stimulation using a sandwich ELISA.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (as provided in the ELISA kit).
-
Stop solution (as provided in the ELISA kit).
-
Microplate reader.
Protocol:
-
Cell Culture and Stimulation:
-
Seed macrophages in a 24-well plate at an appropriate density (e.g., 5 x 10^5 cells/well) and allow them to adhere overnight.
-
Prepare this compound dilutions in culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for a specified time (e.g., 4, 8, 24 hours) at 37°C and 5% CO2.
-
Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cells and debris. Store the supernatants at -80°C until use.
-
-
ELISA Procedure (General Steps, refer to specific kit manual):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and diluted samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the plate.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Co-immunoprecipitation of TLR2 and MyD88
This protocol is for demonstrating the interaction between TLR2 and its adaptor protein MyD88 upon this compound stimulation.
Materials:
-
Cells expressing TLR2 (e.g., THP-1 macrophages).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-TLR2 antibody for immunoprecipitation.
-
Anti-MyD88 antibody for Western blotting.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
Protocol:
-
Cell Stimulation: Culture cells to a sufficient density. Stimulate the cells with this compound (e.g., 100 µg/mL) for a short period (e.g., 15-30 minutes) to capture the transient interaction. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-TLR2 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with the anti-MyD88 antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Conclusion
This compound-mediated activation of TLR2 is a complex and crucial process in the initiation of the innate immune response to fungal pathogens. This guide has provided a detailed overview of the core signaling pathways, a summary of the quantitative data available on cytokine production, and comprehensive protocols for key experimental techniques. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to modulate inflammatory responses in various disease contexts. The provided methodologies and data serve as a valuable resource for designing and interpreting experiments aimed at dissecting the intricacies of TLR2 signaling.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early down-regulation of TNF production by LPS tolerance in human monocytes: comparison with IL-1 beta, IL-6, and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Zymosan A as a Pathogen-Associated Molecular Pattern (PAMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a well-characterized pathogen-associated molecular pattern (PAMP), is a cell wall preparation derived from the yeast Saccharomyces cerevisiae.[1] It is a complex polysaccharide primarily composed of β-glucans, mannans, and other components like chitin and proteins.[2] Due to its potent immunostimulatory properties, this compound has been extensively used for over half a century as a model for studying innate immune responses to fungal pathogens.[1] This guide provides a comprehensive technical overview of this compound, its recognition by the innate immune system, the signaling pathways it triggers, and detailed experimental protocols for its use in research.
This compound serves as a powerful tool to investigate cellular processes such as phagocytosis and inflammation.[2][3] Its recognition by immune cells, primarily macrophages, neutrophils, and dendritic cells, initiates a cascade of events crucial for host defense.[2] This response is mediated by specific pattern recognition receptors (PRRs) that recognize the conserved molecular structures within this compound.
Recognition of this compound by Pattern Recognition Receptors
The innate immune system recognizes this compound through a cooperative effort of several PRRs, most notably Toll-like Receptor 2 (TLR2) and Dectin-1.[4]
-
Toll-like Receptor 2 (TLR2): this compound is a well-established agonist for TLR2.[4] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize various microbial lipoproteins and peptidoglycans. In the context of this compound, the TLR2/TLR6 heterodimer is crucial for initiating pro-inflammatory signaling.[1]
-
Dectin-1 (CLEC7A): This C-type lectin receptor is the primary receptor for β-1,3-glucans, a major component of this compound.[4] Dectin-1 plays a critical role in the phagocytosis of this compound and also synergizes with TLR2 to enhance downstream signaling and cytokine production.[5]
In addition to TLR2 and Dectin-1, other receptors such as Complement Receptor 3 (CR3) and scavenger receptors have also been implicated in the recognition and uptake of this compound.[6]
Downstream Signaling Pathways
The engagement of TLR2 and Dectin-1 by this compound triggers distinct yet interconnected signaling pathways, leading to a robust inflammatory response.
TLR2-Mediated Signaling
Upon binding this compound, the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88. This initiates a signaling cascade that activates key downstream molecules, including:
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[6]
-
Mitogen-Activated Protein Kinases (MAPKs): The activation of MAPKs, such as ERK1/2, p38, and JNK, further contributes to the inflammatory response by regulating gene expression and protein activity.[7][8]
Dectin-1-Mediated Signaling
Dectin-1 signaling is initiated by the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM)-like domain in its cytoplasmic tail. This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[8] Downstream of Syk, several signaling pathways are activated:
-
NF-κB Activation: Dectin-1 signaling can also lead to the activation of NF-κB, often in synergy with TLR2 signaling, resulting in an amplified inflammatory response.[6]
-
Reactive Oxygen Species (ROS) Production: Dectin-1 activation is a potent trigger for the production of ROS via the NADPH oxidase complex.[9][10] ROS play a crucial role in microbial killing within the phagosome.
-
Phagocytosis: Dectin-1 is a key receptor mediating the engulfment of this compound particles by phagocytes.[3]
The following diagrams illustrate the major signaling pathways activated by this compound.
Caption: this compound induced TLR2 signaling pathway.
Caption: this compound induced Dectin-1 signaling pathway.
Quantitative Effects of this compound on Immune Responses
The following tables summarize the dose-dependent effects of this compound on cytokine production by various immune cells.
Table 1: this compound-induced Cytokine Production in Macrophages
| Cell Type | This compound Conc. (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |
| Murine BMDM | 50 | ~2500 | ~1500 | ~500 | [11] |
| Human Macrophages | 100 | >1000 | - | ~2000 | [12] |
| Murine BMDM | 200 | - | - | ~4000 | [13] |
Table 2: this compound-induced Cytokine Production in Dendritic Cells
| Cell Type | This compound Conc. (µg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |
| Human Monocyte-derived DC | 10 | < 100 | ~500 | ~2000 | [14] |
| Cord Blood DC | 10 | ~100 | ~1000 | ~500 | [15] |
Experimental Protocols
Preparation and Handling of this compound
This compound is insoluble in water and should be prepared as a suspension.[4]
-
Stock Solution Preparation: To prepare a stock solution (e.g., 50 mg/mL), weigh the desired amount of this compound powder and add sterile, endotoxin-free ethanol. Vortex vigorously to create a uniform suspension.[16]
-
Working Solution Preparation: For further dilutions, use sterile, endotoxin-free water or phosphate-buffered saline (PBS). The solution will remain an opaque suspension. It is crucial to vortex the suspension thoroughly before each use to ensure homogeneity.[16]
-
Storage: Store the powdered this compound at -20°C. Once reconstituted, the stock solution should be stored at -80°C.[16]
This compound-induced Phagocytosis Assay
This protocol describes a method for quantifying the phagocytosis of this compound by neutrophils or macrophages using flow cytometry.
Caption: Experimental workflow for this compound phagocytosis assay.
Materials:
-
Isolated phagocytic cells (e.g., neutrophils, macrophages)
-
This compound particles (e.g., pHrodo™ Red Zymosan Bioparticles™ Conjugate for flow cytometry)
-
Cell culture medium
-
Cytochalasin D (optional, as a negative control)
-
Flow cytometer
Procedure:
-
Isolate and prepare a single-cell suspension of phagocytes at a concentration of 1 x 10^6 cells/mL in culture medium.[17]
-
Seed the cells in appropriate culture plates or tubes.
-
(Optional) For opsonization, incubate this compound particles with serum or IgG for 30 minutes at 37°C. Pellet the particles by centrifugation and wash twice with sterile PBS before resuspending in culture medium.[18]
-
Prepare a working suspension of this compound bioparticles at the desired concentration (e.g., 5-50 µg/mL).[17]
-
For a negative control, pre-treat cells with an inhibitor of phagocytosis, such as Cytochalasin D (e.g., 20 µM), for 30 minutes at 37°C.[17]
-
Add the this compound suspension to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C in a 5% CO2 incubator.[17]
-
After incubation, wash the cells with cold PBS to remove any non-internalized this compound particles.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells that have phagocytosed the fluorescently labeled this compound particles.[17]
Measurement of this compound-induced Cytokine Production by ELISA
This protocol outlines the steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following stimulation with this compound, using a sandwich ELISA.
Materials:
-
Phagocytic cells (e.g., macrophages, dendritic cells)
-
This compound
-
Cell culture medium
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Stimulation:
-
Seed phagocytic cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Stimulate the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control.[16]
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate. The color development is proportional to the amount of cytokine present.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[19]
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
NF-κB Activation Assay
This protocol describes a method to assess the activation of NF-κB by measuring its translocation to the nucleus using immunofluorescence microscopy.
Materials:
-
Phagocytic cells (e.g., RAW 264.7 macrophages)
-
This compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture plate and allow them to adhere.
-
Stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound remains an invaluable tool for immunological research, providing a robust and reproducible means to study the intricate mechanisms of innate immune recognition and response. Its ability to activate multiple pattern recognition receptors and downstream signaling pathways makes it a versatile PAMP for investigating a wide range of cellular processes, from phagocytosis and cytokine production to the complex interplay between different immune cells. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their studies of innate immunity and inflammation.
References
- 1. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for reactive oxygen species in zymosan and beta-glucan induced protein tyrosine phosphorylation and phospholipase A2 activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood [pubmed.ncbi.nlm.nih.gov]
- 16. novusbio.com [novusbio.com]
- 17. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. bowdish.ca [bowdish.ca]
Early research and discovery of Zymosan A
An In-depth Technical Guide to the Early Research and Discovery of Zymosan A
Introduction
This compound is a complex, insoluble polysaccharide-protein preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2][3] For over half a century, it has served as a pivotal tool in immunology and pharmacology, primarily used to induce sterile inflammation and study the mechanisms of the innate immune response.[3][4][5] The initial investigations into zymosan's properties led to the groundbreaking discovery of a previously unknown arm of the immune system. This guide provides a detailed overview of the early research, focusing on the discovery, biochemical characterization, key experimental protocols, and the initial understanding of its mechanism of action.
The Discovery of the Properdin System
The story of this compound is inextricably linked to the work of Dr. Louis Pillemer and his colleagues in the 1950s. While investigating mechanisms of immunity, Pillemer discovered that a serum protein, which he named properdin , could interact with zymosan to activate the complement system in an antibody-independent manner.[6][7] This was a revolutionary concept, as the only known complement activation pathway at the time was the classical pathway, which required antibodies. Pillemer's work demonstrated that the "properdin system," now known as the alternative complement pathway , was a critical component of innate immunity.[6] Zymosan was the key reagent that allowed for the isolation and characterization of this system.[7][8]
Biochemical Composition and Characterization
Early studies focused on elucidating the chemical nature of this immunologically active yeast component. Zymosan was identified as a complex mixture of biomolecules. Although preparations varied, a general composition was established. Later analyses further refined this understanding.
Table 1: General Biochemical Composition of this compound
| Component | Approximate Percentage (%) | Notes |
|---|---|---|
| Polysaccharide | ~73% | Primarily β-glucan with repeating glucose units connected by β-1,3-glycosidic linkages, and mannan residues.[1][3][4] |
| Protein | ~15% | Protein complexes are integrated within the polysaccharide structure.[1][3] |
| Lipid | ~7% | Lipids are also present within the yeast cell wall matrix.[1][3] |
| Other | ~5% | Includes inorganic components.[1][3] |
Subsequent studies involving acid hydrolysis were able to break down zymosan into smaller, water-soluble fragments, providing insights into its polymeric structure.
Table 2: Molecular Weight of Soluble Zymosan Fragments after HCl Hydrolysis
| Fragment | Molecular Weight (kDa) | Primary Composition |
|---|---|---|
| Fragment A | 8 | Predominantly β-1,3-glucans with ~30% β-1,6-linked glucans.[9] |
| Fragment B | 5 | Primarily β-1,3-glucans.[9] |
| Fragment C | 2 | Almost entirely linear β-1,3-glucan chains.[9] |
Key Experimental Protocols
The ability to reliably prepare zymosan and use it in assays was fundamental to the early research.
Preparation of Zymosan from Yeast Cell Wall
The original method developed by Pillemer and Ecker was later refined. A common procedure involves the enzymatic and heat treatment of yeast cell walls to remove cytoplasmic contents and enrich the active components.
Methodology:
-
Yeast Culture & Harvest : Saccharomyces cerevisiae (commercial baker's yeast) is cultured, harvested, and washed.
-
Cell Disintegration : The yeast cells are mechanically disrupted to release the protoplasm.
-
Isolation of Cell Walls : The cell walls are separated from the cytoplasmic contents by centrifugation and repeated washing.
-
Enzymatic Digestion : The isolated cell walls are treated with proteolytic enzymes (e.g., trypsin) to digest protein components.
-
Heat Inactivation & Extraction : The suspension is boiled, often in a phosphate buffer (e.g., 0.5 M Na₂HPO₄ at pH 7.8-8.0), for several hours.[10] This step inactivates residual enzymes and extracts soluble materials.
-
Purification : The resulting insoluble material (zymosan) is purified through repeated washings with water and ethanol to remove any remaining contaminants.[10]
-
Drying : The final zymosan product is dried to a powder. The yield is typically around 1.8% of the initial amount of pressed yeast.[10]
The Zymosan Assay of Properdin
This assay, detailed by Pillemer in 1956, was the first method to quantify the activity of properdin in serum based on its consumption during interaction with zymosan.[8][11]
Methodology:
-
Reagent Preparation :
-
Zymosan Suspension : A standardized suspension of zymosan is prepared in a suitable buffer.
-
Serum Sample : The test serum containing an unknown amount of properdin is collected.
-
Properdin-Deficient Serum (RP) : Serum is treated with zymosan under specific conditions to remove all properdin, creating a necessary reagent for the final complement titration step.
-
-
Formation of the Zymosan-Properdin Complex :
-
The test serum is incubated with the zymosan suspension at a specific temperature (e.g., 17°C). During this incubation, properdin, along with other complement factors like C3, binds to the zymosan particles.[8] Pillemer's group established a requirement for magnesium ions (Mg++) for this interaction.[8][11]
-
-
Separation : The zymosan-properdin complex is removed from the serum by centrifugation. The supernatant now contains a reduced level of properdin.
-
Titration of Remaining Properdin : The amount of properdin remaining in the supernatant is measured by its ability to restore the complement-dependent bactericidal or hemolytic activity of the properdin-deficient serum (RP).
-
Quantification : The difference in properdin levels before and after zymosan treatment provides a measure of the amount that was bound, and thus the initial concentration in the serum.
Below is a workflow diagram illustrating the Zymosan Assay protocol.
Early Mechanisms of Action
Activation of the Alternative Complement Pathway
The primary mechanism of action discovered in the early research was the activation of the alternative complement pathway. Zymosan provides a surface that promotes the assembly and stabilization of the C3 convertase enzyme, leading to a rapid amplification of the complement cascade.
Signaling Steps:
-
Initiation : In serum, properdin binds directly to the polysaccharide surface of zymosan.[6]
-
Convertase Assembly : The zymosan-properdin complex acts as a platform for the assembly of the C3 convertase (C3bBb).[6][12] It binds C3b (generated from spontaneous low-level C3 hydrolysis) and Factor B.
-
Activation : Factor D, a serum protease, cleaves the bound Factor B into Ba and Bb. The Bb fragment remains bound, forming the active C3 convertase, C3bBb.
-
Stabilization & Amplification : Properdin stabilizes this convertase, extending its half-life and creating the highly efficient C3bBbP enzyme.[13] This enzyme then cleaves many more C3 molecules into C3a (an inflammatory mediator) and C3b. The newly generated C3b can then deposit on the zymosan surface, initiating the formation of more convertases in a powerful amplification loop.
The diagram below illustrates this foundational pathway.
Interaction with Phagocytic Cells (Later Discoveries)
While the focus of early research was on the serum components of the properdin system, it was clear that zymosan interacted strongly with phagocytic cells like macrophages. Later research, building on the initial discoveries, identified specific cell surface receptors responsible for recognizing zymosan's components. These include Toll-like Receptor 2 (TLR2) , which often works with TLR6 , and Dectin-1 (a C-type lectin receptor).[3][4][14] Recognition by these receptors triggers intracellular signaling cascades, leading to phagocytosis and the production of pro-inflammatory cytokines.
The diagram below outlines these receptor-mediated pathways.
References
- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]
- 2. This compound (from Saccharomyces cerevisiae) | CymitQuimica [cymitquimica.com]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. Properdin: New roles in pattern recognition and target clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Properdin in Zymosan- and Escherichia coli-Induced Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE PROPERDIN SYSTEM AND IMMUNITY: III. THE ZYMOSAN ASSAY OF PROPERDIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the characteristic and activity of low-molecular fragments from zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Local release of properdin in the cellular microenvironment: role in pattern recognition and amplification of the alternative pathway of complement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Zymosan A in the Activation of the Innate Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation derived from the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system.[1][2] Composed primarily of β-glucan and mannan residues, it mimics fungal pathogen-associated molecular patterns (PAMPs), which are recognized by pattern recognition receptors (PRRs) on innate immune cells.[2][3][4] This recognition triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and chemokines, phagocytosis, and the generation of reactive oxygen species (ROS), thereby mounting an effective anti-fungal response.[2][5] Due to its robust and reproducible immunostimulatory properties, this compound is widely utilized as a tool in immunological research to study the mechanisms of innate immune activation and to model inflammatory conditions such as peritonitis and arthritis.[6][7][8][9]
Core Signaling Pathways Activated by this compound
This compound-mediated activation of the innate immune system is predominantly orchestrated through the synergistic engagement of Toll-like Receptors (TLRs) and Dectin-1.[1][5]
Toll-like Receptor 2 (TLR2) Signaling
This compound is recognized by a heterodimer of TLR2 and TLR6 on the surface of immune cells, including macrophages and dendritic cells.[1][6][10] This interaction initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[8] Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][11][12]
Dectin-1 Signaling
The β-glucan component of this compound is recognized by Dectin-1, a C-type lectin receptor.[13] Upon binding, Dectin-1 triggers a signaling cascade involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9).[14][15] This pathway also leads to the activation of NF-κB, working in concert with TLR2 signaling to enhance pro-inflammatory cytokine production.[5] Furthermore, Dectin-1 signaling is crucial for the induction of phagocytosis and the production of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex.[5]
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize quantitative data from various studies on the effects of this compound on innate immune cells.
Table 1: In Vitro Cytokine Production Induced by this compound
| Cell Type | This compound Concentration | Incubation Time | Cytokine | Concentration/Fold Change | Reference |
| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | IL-6 | Data not quantified, but significant increase | [16] |
| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | IL-8 | Data not quantified, but significant increase | [16] |
| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | MCP-1 | Data not quantified, but significant increase | [16] |
| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | TNF-α | ~3.18-fold increase | [17] |
| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | IL-1β | ~5.66-fold increase | [17] |
| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | IL-6 | ~115.76-fold increase | [17] |
| Murine Bone Marrow-Derived Macrophages | 0.5 mg/mL | 4 hours | TNF-α | > 8 pg/mL (detectable) | [6] |
| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | IL-33 | Significant increase | [18] |
| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | TNF-α | Significant increase | [18] |
| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | IL-6 | Significant increase | [18] |
Table 2: In Vivo Inflammatory Responses to this compound
| Animal Model | This compound Dose and Route | Time Point | Measured Parameter | Observation | Reference |
| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal Leukocyte Count | Significant increase | [7] |
| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal PMN Count | Significant increase | [7] |
| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal MCP-1 Levels | Significant increase | [7] |
| Mouse (ob/ob) | Not specified | 24 hours | Peritoneal IL-17A mRNA | ~1734-fold increase vs. lean mice | [19] |
| Mouse (ob/ob) | Not specified | 24 hours | Peritoneal Fluid IL-17A | Significantly elevated vs. lean mice | [19] |
| Pig | 0.1 mg/kg, Intravenous | Minutes | Pulmonary Arterial Pressure | Transient increase | [20] |
| Pig | 1 mg/kg, Intravenous Infusion | 1 hour | Blood Granulocytes | Transient granulopenia | [20] |
| Pig | 1 mg/kg, Intravenous Infusion | 1.5 - 2.5 hours | Blood IL-6 mRNA | Peak expression | [20] |
| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint IL-33 Levels | Significant increase | [18] |
| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint TNF-α Levels | Significant increase | [18] |
| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint IL-6 Levels | Significant increase | [18] |
Experimental Protocols
In Vitro this compound Stimulation of Macrophages for Cytokine Analysis
This protocol describes a general workflow for stimulating cultured macrophages with this compound and measuring subsequent cytokine production.
Methodology:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.[21]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile phosphate-buffered saline (PBS). This compound is insoluble and requires vigorous vortexing or sonication to ensure a homogenous suspension before use.[1]
-
Stimulation: Add the this compound suspension to the macrophage cultures to achieve the desired final concentration (typically ranging from 1-10 µg/mL).[1] Include an unstimulated control (vehicle only).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and any remaining this compound particles. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[6]
This compound-Induced Peritonitis in Mice
This protocol outlines the induction of acute peritonitis in mice using this compound, a common model to study in vivo inflammation and leukocyte recruitment.
Methodology:
-
This compound Preparation: Prepare a sterile suspension of this compound in PBS (e.g., 1 mg/mL). It is recommended to boil the this compound suspension for 30 minutes and wash it extensively to remove any potential contaminants.[22]
-
Animal Handling: Use age- and sex-matched mice (e.g., C57BL/6, 8-12 weeks old).
-
Induction of Peritonitis: Inject each mouse intraperitoneally (i.p.) with a defined dose of the this compound suspension (e.g., 0.25 mg in 0.25 mL).[7] A control group should be injected with sterile PBS.
-
Peritoneal Lavage: At a specified time point after injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS or Hank's Balanced Salt Solution (HBSS) into the peritoneal cavity.
-
Cell Collection and Analysis: Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Counts: Prepare cytospin slides of the peritoneal cells and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils, macrophages, and other immune cells.
-
Cytokine and Chemokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. The cell-free supernatant can be used to measure the levels of cytokines and chemokines (e.g., MCP-1) by ELISA.[7]
Conclusion
This compound is an invaluable tool for investigating the intricacies of innate immune activation. Its ability to engage multiple pattern recognition receptors, primarily TLR2 and Dectin-1, triggers a robust inflammatory response characterized by the production of a wide array of cytokines and chemokines, as well as the induction of phagocytosis and ROS generation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and modulate the innate immune response. A thorough understanding of the signaling pathways and cellular responses elicited by this compound can provide critical insights into the pathogenesis of inflammatory and infectious diseases and aid in the development of novel therapeutic interventions.
References
- 1. invivogen.com [invivogen.com]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Toll-like receptor 2/MyD88 signaling mediates zymosan-induced joint hypernociception in mice: participation of TNF-α, IL-1β and CXCL1/KC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 22. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction: Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent immunostimulant widely utilized in biomedical research to model inflammatory responses. Its complex physicochemical properties are integral to its biological activity, dictating its interactions with host immune receptors and the subsequent signaling cascades. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis and use, and visualizations of the key signaling pathways it activates.
Physicochemical Properties of this compound
This compound is a complex, particulate entity composed of polysaccharides, proteins, and lipids. These components are organized in a structure derived from the yeast cell wall, contributing to its unique biological functions.
Composition
The primary components of this compound are β-glucans and mannans, which are polysaccharides that form the structural basis of the yeast cell wall. It also contains a smaller fraction of proteins and lipids. The exact composition can vary between preparations.[1]
Table 1: Typical Composition of this compound
| Component | Approximate Percentage (%) | Key Features |
| Polysaccharides | ~73% | Comprised mainly of β-1,3- and β-1,6-glucans, and mannans. These are the primary pathogen-associated molecular patterns (PAMPs). |
| Protein | ~15% | Mannoproteins are embedded within the polysaccharide matrix. |
| Lipid | ~7% | Lipids are integral components of the yeast cell wall structure. |
| Other | - | Includes inorganic components. |
Structure and Molecular Weight
This compound consists of "ghost cells," which are the insoluble remnants of yeast cell walls.[2] The core structure is a network of β-1,3-glucan chains cross-linked with β-1,6-glucan branches.[3] This glucan scaffold is intertwined with mannoproteins.
The molecular weight of this compound is highly variable due to its particulate and polymeric nature.[3] It is not a single molecule but rather a collection of macromolecular complexes. Some studies have reported molecular weights for soluble derivatives of this compound, such as aminated zymosan, to be around 296 kDa.[4]
Solubility
This compound is characteristically insoluble in water and aqueous buffers.[5] However, it can be uniformly suspended in saline solutions for experimental use.[2] For specific applications, soluble fractions can be prepared.[6] this compound is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO), ethanol, and chloroform, although solubility may be limited.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [5] |
| Saline | Suspendable | [2] |
| DMSO | ~0.2 mg/mL | |
| Ethanol | ~0.1 mg/mL | |
| Chloroform | ~0.1 mg/mL |
Stability
This compound is a highly stable preparation. It is resistant to high temperatures, as it is subjected to boiling during its isolation process.[2] When stored as a dry powder at 2-8°C, it is stable for at least three years.[2] Suspensions in saline can be stored at 0-4°C for at least a month without significant degradation, provided they are not contaminated.[2]
Table 3: Stability of this compound
| Condition | Duration | Reference |
| Dry powder at 2-8°C | At least 3 years | [2] |
| Saline suspension at 0-4°C | At least 1 month | [2] |
| Boiling | Stable during preparation | [2] |
Experimental Protocols
Preparation of this compound Suspension for In Vitro Assays
This protocol describes the preparation of a uniform this compound suspension for cell-based assays.
Materials:
-
This compound powder
-
Sterile, endotoxin-free 0.15 M sodium chloride (saline)
-
Sterile conical tubes
-
Water bath
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder.
-
Suspend the this compound in sterile saline to a concentration of 1% (10 mg/mL).
-
Place the suspension in a boiling water bath for one hour to ensure disaggregation and sterility.
-
Centrifuge the suspension at 4000 rpm for 30 minutes.
-
Carefully discard the supernatant.
-
Resuspend the pellet evenly in the desired volume of sterile saline or cell culture medium to achieve the final working concentration.
-
Vortex thoroughly before adding to cell cultures.
Opsonization of this compound
Opsonization enhances the phagocytosis of this compound by immune cells.
Materials:
-
Prepared this compound suspension
-
Fresh or frozen serum (e.g., fetal bovine serum, human serum)
-
Sterile phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Prepare a this compound suspension as described in section 2.1.
-
Incubate the this compound suspension with serum (e.g., 50% serum in PBS) for 30 minutes at 37°C with gentle agitation.
-
Centrifuge the opsonized this compound at a low speed (e.g., 500 x g) for 5-10 minutes.
-
Discard the supernatant.
-
Wash the pellet by resuspending in sterile PBS and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet of opsonized this compound in the desired experimental medium.
Phagocytosis Assay Using this compound
This protocol provides a general workflow for assessing the phagocytic capacity of macrophages using this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Opsonized this compound (labeled with a fluorescent dye like FITC for visualization, or unlabeled for other detection methods)
-
Trypan blue or other viability stain
-
Phagocytosis inhibitor (e.g., cytochalasin D) as a negative control
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh, pre-warmed medium.
-
Add opsonized this compound to the cells at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
To stop phagocytosis, wash the cells with ice-cold PBS to remove non-internalized particles.
-
Quench the fluorescence of extracellular particles using a quenching agent like trypan blue if using fluorescently labeled this compound.
-
Quantify the internalized this compound using a microplate reader (for fluorescence intensity) or by counting fluorescent cells/particles under a microscope.
Physicochemical Characterization Methods
2.4.1. Compositional Analysis: A combination of chemical and enzymatic methods can be used to determine the quantitative composition of this compound. This typically involves acid hydrolysis to break down the polysaccharides into monosaccharides, followed by chromatographic analysis (e.g., High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection - HPAEC-PAD) to quantify the individual sugars (glucose, mannose). Protein content can be determined by standard protein assays (e.g., Bradford or BCA assay) after appropriate solubilization. Lipid content can be quantified by solvent extraction followed by gravimetric analysis or gas chromatography.
2.4.2. Molecular Weight Determination by SEC-MALS: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size distribution of macromolecules without the need for column calibration standards.
-
Sample Preparation: Due to its insolubility, direct analysis of native this compound by SEC-MALS is challenging. Solubilization using appropriate solvents (e.g., DMSO with lithium bromide) or partial enzymatic digestion may be required.
-
Instrumentation: A typical SEC-MALS system consists of an HPLC system, a size-exclusion column suitable for polysaccharides, a MALS detector, and a refractive index (RI) detector.
-
Data Analysis: The ASTRA software is commonly used to analyze the data from the MALS and RI detectors to calculate the molar mass and radius of gyration (Rg) across the elution profile.
Signaling Pathways Activated by this compound
This compound is recognized by multiple pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[5][7] The synergistic signaling from these receptors leads to a robust inflammatory response.
TLR2-Mediated Signaling
The protein and lipid components of this compound are recognized by a heterodimer of TLR2 and TLR6.[5] This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).
Dectin-1-Mediated Signaling
The β-glucan component of this compound is a specific ligand for Dectin-1, a C-type lectin receptor.[7] Ligation of Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This recruits and activates spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways, including the CARD9-Bcl10-MALT1 complex, leading to NF-κB activation.
Synergistic Signaling and Downstream Effects
The co-activation of TLR2 and Dectin-1 by this compound results in a synergistic and enhanced inflammatory response. Both pathways converge on the activation of NF-κB and MAPKs (such as ERK and p38), leading to the transcription and production of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[6][7] this compound also triggers the production of reactive oxygen species (ROS) and can activate the NLRP3 inflammasome, leading to the processing and secretion of mature IL-1β.[6]
Diagram 1: this compound Preparation Workflow
Caption: Workflow for the preparation of a this compound suspension for experimental use.
Diagram 2: this compound Opsonization Workflow
Caption: Protocol for the opsonization of this compound to enhance phagocytosis.
Diagram 3: this compound Signaling Pathway
Caption: Synergistic signaling pathways activated by this compound in immune cells.
References
- 1. Separation and characterization of polysaccharides by multi-detection size-exclusion chromatography and field-flow fractionation techniques [morressier.com]
- 2. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Zymosan A versus Depleted Zymosan: A Technical Guide to Differential TLR Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental differences between Zymosan A and depleted Zymosan in the context of Toll-like Receptor (TLR) activation. We provide a comprehensive overview of their biochemical properties, their distinct effects on innate immune signaling pathways, and detailed experimental protocols for their study.
Introduction: Unraveling the Complexity of Zymosan
This compound, a crude cell wall preparation from the yeast Saccharomyces cerevisiae, has long been utilized as a classic immunological stimulant to study innate immune responses.[1] It is a complex mixture of polysaccharides, including β-glucans, mannans, and mannoproteins, as well as other components like chitin.[1] This intricate composition allows this compound to activate multiple pattern recognition receptors (PRRs), primarily Toll-like Receptor 2 (TLR2) and the C-type lectin receptor, Dectin-1.[1]
In contrast, depleted Zymosan is a more refined tool, specifically engineered to isolate the effects of Dectin-1 activation. Through a process of hot alkali treatment, the TLR-stimulating components of this compound are removed, leaving behind a preparation enriched in β-glucans.[2][3] This makes depleted Zymosan an invaluable reagent for dissecting the specific signaling pathways downstream of Dectin-1, without the confounding influence of TLR2 activation.[2]
This guide will delineate the distinct signaling cascades initiated by these two agents, provide quantitative data on their differential effects, and offer detailed protocols for their use in research settings.
Biochemical Composition and Receptor Specificity
The key difference between this compound and depleted Zymosan lies in their composition and, consequently, their receptor targets.
| Component | This compound | Depleted Zymosan | Primary Receptor(s) |
| β-Glucans | Present | Present (enriched) | Dectin-1 |
| Mannans/Mannoproteins | Present | Largely Removed | TLR2/TLR6, Mannose Receptor |
| Other TLR ligands | Present | Removed | TLR2 |
This compound acts as a broad-spectrum agonist, co-activating TLR2 and Dectin-1. TLR2 does not function as a monomer but rather forms heterodimers with either TLR1 or TLR6 to recognize its ligands. In the case of Zymosan, TLR2 primarily cooperates with TLR6, and this interaction is often facilitated by the co-receptor CD14.[1][4]
Depleted Zymosan , having its TLR2-stimulating components stripped away, is a specific agonist for Dectin-1 .[2][5] This allows researchers to study Dectin-1-mediated signaling in isolation, which includes phagocytosis, reactive oxygen species (ROS) production, and the activation of specific downstream signaling molecules like Syk kinase.[5]
Signaling Pathways
The differential receptor engagement by this compound and depleted Zymosan leads to the activation of distinct, albeit partially overlapping, intracellular signaling pathways.
This compound-Induced Signaling
This compound triggers a dual signaling cascade through the simultaneous activation of TLR2/TLR6 and Dectin-1. This collaborative signaling results in a robust inflammatory response.
Depleted Zymosan-Induced Signaling
Depleted Zymosan selectively activates the Dectin-1 pathway, leading to responses that are independent of TLR2 signaling.
Quantitative Data on Differential Activation
The differential activation of TLR2 and Dectin-1 by this compound and depleted Zymosan results in distinct quantitative and qualitative differences in downstream responses, such as cytokine production and NF-κB activation.
NF-κB Activation in RAW 264.7 Macrophages
NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Its activation can be quantified using a luciferase reporter assay.
| Stimulant | Concentration (µg/mL) | NF-κB Luciferase Activity (Fold Induction) |
| This compound | 10 | +++ |
| 100 | +++++ | |
| Depleted Zymosan | 10 | + |
| 100 | ++ |
Note: '+' denotes a qualitative representation of the level of induction based on published data. Actual values can vary between experiments.
Cytokine Production
The profile of cytokines produced in response to this compound and depleted Zymosan also differs significantly.
Table 4.2.1: TNF-α and IL-6 Production in Murine Macrophages
| Stimulant | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | - | < 50 | < 20 |
| This compound | 10 | 1500 - 2500 | 800 - 1200 |
| 100 | 3000 - 5000 | 1500 - 2500 | |
| Depleted Zymosan | 10 | 200 - 500 | 100 - 300 |
| 100 | 500 - 1000 | 200 - 500 |
Note: Values are representative ranges based on multiple studies and can vary depending on the specific cell type and experimental conditions.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the differential effects of this compound and depleted Zymosan.
Preparation of Zymosan and Depleted Zymosan
This compound Suspension:
-
Weigh out the desired amount of this compound powder.
-
Suspend in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 10 mg/mL.[9]
-
Vortex vigorously for at least 1 minute to ensure a homogenous suspension.
-
For use in cell culture, dilute the stock solution to the desired working concentration in the appropriate cell culture medium.[1]
Depleted Zymosan Preparation: Depleted Zymosan is typically purchased commercially as a preparation already treated with hot alkali.[2]
-
Reconstitute the lyophilized depleted Zymosan in sterile, endotoxin-free water or PBS to the recommended stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly before dilution to the final working concentration in cell culture medium. A typical working concentration is around 100 µg/mL.[2]
Cell Culture and Stimulation
RAW 264.7 Macrophage Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For stimulation experiments, seed the cells in 24-well or 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
Stimulation Protocol:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentrations of this compound or depleted Zymosan.
-
Include an unstimulated control (medium only).
-
Incubate for the desired time period (e.g., 4-24 hours for cytokine analysis, 4-8 hours for NF-κB reporter assays).
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.[10][11]
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
This compound and depleted Zymosan.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.
-
Allow the cells to adhere overnight.
-
Stimulate the cells with this compound or depleted Zymosan for 4-8 hours.[6]
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.[10]
-
Add the luciferase substrate to the cell lysates.[10]
-
Immediately measure the luminescence using a plate reader.
-
Normalize the results to a control, such as total protein concentration or a co-transfected Renilla luciferase reporter.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cytokine concentrations in cell culture supernatants.
Materials:
-
Cell culture supernatants from stimulated cells.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
ELISA plate reader.
Protocol:
-
Collect the cell culture supernatants after stimulation with this compound or depleted Zymosan.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the cell culture supernatants and standards. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound and depleted Zymosan are powerful tools for investigating the innate immune response to fungal components. While this compound provides a broad stimulus through the co-activation of TLR2 and Dectin-1, depleted Zymosan allows for the specific interrogation of the Dectin-1 signaling pathway. Understanding the distinct biochemical properties and signaling cascades initiated by these two reagents is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting these pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize these reagents in their studies of innate immunity and drug discovery.
References
- 1. novusbio.com [novusbio.com]
- 2. invivogen.com [invivogen.com]
- 3. Zymosan Depleted [alab.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inflammatory Properties of Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation derived from the yeast Saccharomyces cerevisiae, is a potent immunostimulant widely utilized in experimental models to induce sterile inflammation. Composed primarily of β-glucan, mannan, proteins, and lipids, this compound serves as a pathogen-associated molecular pattern (PAMP) that is recognized by various pattern recognition receptors (PRRs) on innate immune cells.[1][2][3] This recognition triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and chemokines, phagocytosis, and the recruitment of immune cells to the site of administration.[1][4][5] This technical guide provides a comprehensive overview of the inflammatory properties of this compound, its mechanisms of action, and detailed experimental protocols for its use in research and drug development.
Mechanism of Action: A Multi-Receptor Agonist
This compound's inflammatory effects are mediated through its interaction with a variety of cell surface receptors on immune cells, primarily macrophages, dendritic cells, and neutrophils.[1][5] This multi-receptor engagement leads to the activation of several downstream signaling pathways, resulting in a robust inflammatory response.
Key Receptors and Signaling Pathways:
-
Toll-Like Receptor 2 (TLR2): this compound is a well-established agonist for TLR2, which forms a heterodimer with TLR6.[4][6][7] This interaction, often in cooperation with CD14, initiates a MyD88-dependent signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][8][9] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][7]
-
Dectin-1 (CLEC7A): This C-type lectin receptor is a primary receptor for the β-glucan component of this compound.[3][6] Ligation of Dectin-1 by this compound triggers a signaling pathway involving the spleen tyrosine kinase (Syk).[9][10] This Syk-dependent pathway is crucial for phagocytosis, the production of reactive oxygen species (ROS) through activation of the NADPH oxidase complex, and the enhancement of TLR2-mediated signaling.[9][10] The collaboration between Dectin-1 and TLR2 signaling pathways results in a synergistic inflammatory response.[6][9]
-
Complement Receptor 3 (CR3): this compound is a potent activator of the alternative complement pathway, leading to the deposition of complement component C3b on its surface.[11][12] CR3 (also known as Mac-1 or CD11b/CD18) on phagocytes recognizes this opsonized this compound, further promoting phagocytosis and cellular activation.[1]
-
NLRP3 Inflammasome: this compound can induce the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18.[1][8] This activation is driven by a decrease in intracellular potassium ions and ATP levels following this compound stimulation.[8]
The intricate interplay of these signaling pathways is visualized in the diagram below.
Quantitative Data on this compound-Induced Inflammation
The inflammatory response to this compound is dose-dependent. The following tables summarize quantitative data from various experimental models.
Table 1: In Vivo Dose-Response of this compound in Rodent Models
| Model | Species | This compound Dose | Key Inflammatory Readouts | Reference(s) |
| Air Pouch | Mouse | 0.1 mg or 10 mg | Dose-dependent neutrophil and monocyte/macrophage infiltration into the peritoneal cavity. | [13] |
| Arthritis (Knee Joint) | Rat | 0.25, 0.5, 1, or 2 mg (intra-articular) | Dose-dependent increase in mechanical hypernociception, leukocyte migration, and myeloperoxidase (MPO) activity in the TMJ. | [14][15] |
| Arthritis (Knee Joint) | Mouse | 180 µg (intra-articular) | Induction of synovial thickness and cartilage destruction. | [16][17] |
| Vasculitis | Mouse | 80 mg/kg (intraperitoneal) | Increased levels of IL-6 and TNF-α. | [1] |
Table 2: In Vitro Cytokine Production in Response to this compound
| Cell Type | Species | This compound Concentration | Cytokine Profile | Reference(s) |
| Dendritic Cells (DCs) | Human | 100 µg/mL | Upregulation of CD80, CD86, and CD83. Secretion of high levels of IL-10 and low levels of IL-6 and IL-12(p70). | [18][19] |
| Dendritic Cells (DCs) | Mouse | >200 µg/mL | Higher concentrations stimulate increased levels of IL-6 and IL-12(p70), while IL-10 induction is largely unaffected. | [18][19] |
| Macrophages | Mouse | 100 µg/mL | 300% greater production of TNF-α compared to 100 ng/mL LPS. | [20] |
| Bone Marrow-Derived Macrophages | Mouse | Not specified | Zymosan-induced TNF-α production is enhanced in the absence of adenylyl cyclase 7 (AC7), suggesting a modulatory role for the cAMP pathway. | [21] |
Detailed Experimental Protocols
This compound-Induced Arthritis in Mice
This model is used to study the pathogenesis of inflammatory arthritis and to evaluate the efficacy of anti-inflammatory therapeutics.
Methodology:
-
Preparation of this compound Suspension: Resuspend this compound from Saccharomyces cerevisiae in endotoxin-free saline. A common concentration is 18 mg/ml. The suspension is then boiled and homogenized using sonic emulsification. After autoclaving, it is stored in aliquots at -20°C.[17][22]
-
Induction of Arthritis: Male C57BL/6J mice (8–10 weeks old) are anesthetized. Arthritis is induced by an intra-articular injection of 180 µg of this compound through the suprapatellar ligament into the joint cavity. The contralateral knee is injected with an equal volume of sterile saline as a control.[16][17]
-
Assessment of Inflammation: Inflammation can be assessed at various time points. This includes measuring joint swelling, assessing pain responses (hypernociception), and histological analysis of the synovial tissue for signs of inflammation and cartilage damage.[16][17] Gene expression analysis of pro-inflammatory mediators can also be performed on tissue homogenates.[16]
This compound-Induced Air Pouch Model in Mice
This model creates a synovium-like membrane and is useful for studying leukocyte migration and the local production of inflammatory mediators.
Methodology:
-
Pouch Formation: A subcutaneous injection of sterile air is administered into the intra-scapular area of the back of a mouse. This is typically repeated after a few days to maintain the pouch. This procedure leads to the formation of a cellular lining composed of macrophages and fibroblasts.[23][24]
-
Induction of Inflammation: A solution of this compound is injected into the air pouch to induce an inflammatory response.[23][24]
-
Analysis: The inflammatory exudate within the pouch can be collected at different time points. This fluid can be analyzed for the total and differential cell counts (e.g., neutrophils, macrophages), as well as the concentration of various pro-inflammatory mediators like cytokines, chemokines, prostaglandins, and leukotrienes.[23][24][25]
In Vitro Phagocytosis Assay
This assay measures the ability of phagocytic cells, such as macrophages, to engulf this compound particles.
Methodology:
-
Cell Culture: Phagocytic cells (e.g., primary macrophages or a cell line like HL-60) are seeded in a multi-well plate.[26][27]
-
This compound Preparation: this compound particles are suspended in a suitable buffer. For some experimental setups, the particles can be opsonized by incubation with serum to facilitate complement receptor-mediated phagocytosis.[26][28]
-
Phagocytosis: The this compound suspension is added to the cultured cells and incubated for a specific duration (e.g., 15 minutes to 2 hours) to allow for engulfment.[26]
-
Quantification: After incubation, non-ingested particles are washed away. The extent of phagocytosis can be quantified in several ways. One common method involves using pre-labeled Zymosan particles and measuring the signal (e.g., fluorescence or absorbance) after cell lysis.[26] Alternatively, engulfed particles can be visualized and counted using microscopy.
Conclusion
This compound is a versatile and powerful tool for studying the mechanisms of inflammation and for the preclinical evaluation of anti-inflammatory compounds. Its ability to activate multiple innate immune receptors and signaling pathways results in a complex and robust inflammatory response that mimics aspects of fungal infections. A thorough understanding of its dose-dependent effects and the appropriate selection of experimental models are crucial for obtaining reproducible and translatable results. This guide provides a foundational understanding of this compound's inflammatory properties and standardized protocols to aid researchers in their investigations.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent [ijbms.mums.ac.ir]
- 3. Zymosan - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of zymosan-induced alternative complement pathway activation by concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the alternative complement pathway due to resistance of zymosan-bound amplification convertase to endogenous regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.4.6. Zymosan Induced Arthritis of the Knee [bio-protocol.org]
- 17. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 19. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zymosan attenuates melanoma growth progression, increases splenocyte proliferation and induces TLR-2/4 and TNF-α expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 24. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zymosan A: A Technical Guide to Modeling Fungal Cell Wall Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude cell wall preparation from the yeast Saccharomyces cerevisiae, has long served as a classical tool in immunology to elicit sterile inflammation and study the innate immune response to fungal pathogens. Composed of a complex mixture of polysaccharides, primarily β-glucans and mannans, as well as proteins and lipids, this compound acts as a potent Pathogen-Associated Molecular Pattern (PAMP). This guide provides an in-depth technical overview of this compound as a model for fungal cell wall recognition, detailing its interaction with key Pattern Recognition Receptors (PRRs), the ensuing signaling cascades, and standardized experimental protocols for its use in research and drug development.
Core Concepts: this compound and Pattern Recognition
This compound is recognized by multiple PRRs on the surface of innate immune cells, most notably Toll-like Receptor 2 (TLR2) and Dectin-1. The coordinated engagement of these receptors initiates a cascade of intracellular signaling events, leading to phagocytosis, cytokine production, and the activation of the NLRP3 inflammasome. This multifaceted response makes this compound an invaluable tool for dissecting the complexities of anti-fungal immunity.
Key Pattern Recognition Receptors for this compound:
-
Toll-like Receptor 2 (TLR2): In conjunction with its co-receptors TLR1 or TLR6, TLR2 recognizes the protein and lipid components of this compound.[1] This interaction is a primary driver of pro-inflammatory cytokine production.
-
Dectin-1 (CLEC7A): This C-type lectin receptor is the principal receptor for the β-glucan component of this compound.[2] Dectin-1 engagement is crucial for phagocytosis and synergizes with TLR2 signaling to mount a robust inflammatory response.
-
NLRP3 Inflammasome: this compound is a well-established activator of the NLRP3 inflammasome, a cytosolic multi-protein complex.[3][4][5] Its activation leads to the maturation and secretion of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on cytokine production and phagocytosis in different immune cell types.
Table 1: this compound-Induced Cytokine Production in Macrophages
| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Reference |
| Murine Peritoneal Macrophages | 200 µg/mL | IL-10 | ~2500 | [6] |
| Murine Peritoneal Macrophages | 200 µg/mL | IL-12p40 | ~1500 | [6] |
| Human Monocyte-Derived Macrophages | 400 µg/mL | IL-10 | ~1500 | [7] |
| Human Monocyte-Derived Macrophages | 400 µg/mL | TNF-α | ~4000 | [7] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 200 µg/mL | IL-1β | 1582.0 ± 40.3 | [8] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 200 µg/mL | TNF-α | ~1200 | [8] |
| TRPM2-deficient Murine Macrophages | Not Specified | G-CSF | Significantly Reduced | [9] |
| TRPM2-deficient Murine Macrophages | Not Specified | CXCL2 | Significantly Reduced | [9] |
| TRPM2-deficient Murine Macrophages | Not Specified | IL-1α | Significantly Reduced | [9] |
| TRPM2-deficient Murine Macrophages | Not Specified | IL-1β | 65 ± 20 (tendency to be lower) | [9] |
| Wild-Type Murine Macrophages | Not Specified | IL-1β | 163 ± 43 | [9] |
Table 2: this compound-Induced Cytokine Production in Dendritic Cells
| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Reference |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 µg/mL | IL-10 | ~8000 | [10] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 µg/mL | IL-12p70 | ~2000 | [10] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 µg/mL | TNF-α | ~6000 | [10] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 5 µg/mL | IL-10 | ~1000 | [11] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 5 µg/mL | IL-12p70 | ~2000 | [11] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 5 µg/mL | TNF-α | ~1500 | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 particles/cell | IL-6 | ~1.5 ng/mL (after 12h) | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 particles/cell | IL-8 | ~12 ng/mL (after 12h) | [12] |
Table 3: Phagocytosis of this compound by Immune Cells
| Cell Type | This compound | Assay Method | Quantitative Measure | Reference |
| Murine Alveolar Macrophages | Alexa Fluor-488 conjugated this compound (100 particles/dish) | Microscopy | Percentage of phagocytosing cells | [13][14] |
| Human Monocyte-Derived Macrophages | Fluorescent Zymosan particles | Microscopy | Phagocytic Index | [15] |
| Mast cell-deficient mouse macrophages | pHrodo Red zymosan particles | Flow Cytometry | Significantly decreased percentage and MFI of zymosan-positive macrophages | [16] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Serum-opsonized fluorescent this compound | Flow Cytometry | 16.8% ± 4.9 of cells showed uptake | [12] |
| Human Macrophages | Opsonized Zymosan | Flow Cytometry | Maximal uptake at ~30 min | [17] |
Signaling Pathways Activated by this compound
The recognition of this compound by TLR2 and Dectin-1 initiates distinct yet synergistic signaling pathways that converge to orchestrate the innate immune response.
TLR2 and Dectin-1 Signaling
This compound binding to the TLR2/TLR1 or TLR2/TLR6 heterodimer recruits the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases (MAPKs), which drive the transcription of pro-inflammatory cytokines.[18][19] Concurrently, Dectin-1 recognition of β-glucans triggers a Syk-dependent signaling cascade, which also contributes to NF-κB activation and is critical for phagocytosis and the production of reactive oxygen species (ROS).[2][20][21] The collaboration between these two pathways results in a potent and tailored response to fungal components.
TLR2 and Dectin-1 signaling pathways activated by this compound.
NLRP3 Inflammasome Activation
This compound-induced phagocytosis can lead to lysosomal destabilization and the release of lysosomal contents into the cytoplasm. This, along with potassium efflux, is a key trigger for the assembly of the NLRP3 inflammasome.[22] The assembled inflammasome, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
NLRP3 inflammasome activation by this compound.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions and cell types.
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the resolution phase.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
6- to 8-week-old male C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Zymosan Preparation: Suspend this compound in sterile PBS at a concentration of 1 mg/mL. Autoclave the suspension at 121°C for 15 minutes. After cooling to room temperature, wash the Zymosan three times with ice-cold sterile PBS by centrifugation at 300 x g for 10 minutes at 4°C. Resuspend the final pellet in sterile PBS at the desired concentration for injection (e.g., 1 mg/mL).[23]
-
Induction of Peritonitis: Anesthetize the mice. Inject 1 mg of the prepared this compound suspension in 1 mL of PBS intraperitoneally (i.p.).[23]
-
Assessment of Inflammation: At desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours) post-injection, euthanize the mice.[23]
-
Peritoneal Lavage: Collect peritoneal exudate by lavaging the peritoneal cavity twice with 5 mL of sterile PBS.[23]
-
Cell Analysis: Recover cells from the lavage fluid by centrifugation. Perform total and differential cell counts (e.g., neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).[23]
-
Cytokine Analysis: Clarify the cell-free lavage fluid by centrifugation and filtration. Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, CXCL1) using ELISA or multiplex bead assays.[9][24]
Workflow for zymosan-induced peritonitis model in mice.
In Vitro Phagocytosis Assay Using Flow Cytometry
This assay quantifies the uptake of this compound particles by phagocytic cells.
Materials:
-
Phagocytic cells (e.g., primary macrophages, neutrophils, or a cell line like RAW 264.7)
-
Fluorescently labeled this compound particles (e.g., pHrodo Red Zymosan)
-
Complete cell culture medium
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed phagocytic cells in a multi-well plate at a density that will result in a confluent monolayer. Culture overnight to allow adherence.
-
Particle Addition: Add fluorescently labeled this compound particles to the cells at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes) to allow for phagocytosis.
-
Stopping Phagocytosis: Stop the phagocytosis by washing the cells with ice-cold PBS. This step is crucial to prevent further uptake.
-
Quenching Extracellular Fluorescence (Optional but Recommended): For certain fluorescent dyes, a quenching solution (e.g., trypan blue) can be added to extinguish the fluorescence of non-internalized particles, ensuring that the measured signal is from ingested particles only.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest and measure the percentage of fluorescently positive cells (cells that have phagocytosed at least one particle) and the mean fluorescence intensity (MFI), which is proportional to the number of particles ingested per cell.
Conclusion
This compound remains a cornerstone in the study of innate immunity, providing a robust and reproducible model for investigating fungal cell wall recognition. Its ability to engage multiple PRRs and trigger a complex downstream signaling network offers a valuable system for understanding the fundamental principles of anti-fungal defense. The quantitative data and detailed protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at dissecting these intricate processes, ultimately contributing to the development of novel therapeutics for fungal infections and inflammatory diseases.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Complement-mediated ‘bystander’ damage initiates host NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloid Heme Oxygenase-1 Regulates the Acute Inflammatory Response to Zymosan in the Mouse Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor ligand activation of murine bone marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Induction of Interleukin-10 and Interleukin-12 in Dendritic Cells by Microbial Toll-Like Receptor Activators and Skewing of T-Cell Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Alveolar Macrophage Phagocytosis and Bacteria Clearance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alveolar Macrophage Phagocytosis and Bacteria Clearance in Mice [jove.com]
- 15. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 16. Bacterial and Fungal Toll-Like Receptor Activation Elicits Type I IFN Responses in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Role and mechanism of the Dectin-1-mediated Syk/NF-κB signaling pathway in Talaromyces marneffei infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C-Type Lectin-Like Receptors of the Dectin-1 Cluster: Ligands and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Zymosan A: A Comprehensive Guide to In Vitro Macrophage Stimulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system. In vitro, it is widely used to stimulate macrophages and other phagocytic cells to study various aspects of the inflammatory response, including signal transduction, phagocytosis, and the production of cytokines and other inflammatory mediators. This document provides detailed protocols for the in vitro stimulation of macrophages with this compound, methods for assessing cellular responses, and a summary of the key signaling pathways involved.
Principle of this compound-Induced Macrophage Activation
This compound is recognized by pattern recognition receptors (PRRs) on the surface of macrophages, primarily Toll-like receptor 2 (TLR2) in conjunction with TLR6, and the C-type lectin receptor Dectin-1. Engagement of these receptors triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the transcription and secretion of a variety of pro-inflammatory and anti-inflammatory cytokines and chemokines, as well as the induction of phagocytosis.
Data Presentation: Quantitative Parameters for this compound Stimulation
The following table summarizes key quantitative data for the in vitro stimulation of macrophages with this compound, based on established protocols and experimental findings.
| Parameter | Cell Line (e.g., RAW 264.7) | Primary Macrophages (e.g., BMDM) | Key Considerations |
| Seeding Density | 1 - 5 x 10^5 cells/mL | 0.5 - 1 x 10^6 cells/mL | Ensure 50-80% confluency for adherent cells. |
| This compound Conc. | 10 - 500 µg/mL | 50 - 200 µg/mL | Concentration-dependent effects on cytokine production and phagocytosis. |
| Incubation Time | 15 min - 24 hours | 30 min - 48 hours | Time-dependent cytokine release profiles. Phagocytosis is rapid (minutes to hours). |
| Key Cytokines | TNF-α, IL-6, IL-10, MCP-1 | TNF-α, IL-1β, IL-6, IL-10, G-CSF, CXCL2 | Cytokine profile can vary based on macrophage origin and stimulation conditions. |
| Phagocytosis Ratio | 10:1 to 50:1 (Zymosan:cell) | 5:1 to 20:1 (Zymosan:cell) | High ratios can lead to cell death. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation for Cytokine Analysis
This protocol describes the stimulation of macrophages with this compound for the subsequent analysis of secreted cytokines in the cell culture supernatant.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound from Saccharomyces cerevisiae
-
Sterile PBS
-
96-well or 24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Seeding:
-
For RAW 264.7 cells, seed at a density of 1 x 10^5 cells/well in a 96-well plate or 5 x 10^5 cells/well in a 24-well plate.
-
For primary macrophages, seed at a density of 2 x 10^5 cells/well in a 96-well plate or 1 x 10^6 cells/well in a 24-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Preparation of this compound Suspension:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile PBS.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
-
Macrophage Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the this compound-containing medium to the cells. Include a negative control group with medium only.
-
Incubate the plates for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells and this compound particles.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Store the supernatant at -80°C until cytokine analysis.
-
-
Cytokine Analysis:
-
Quantify the concentration of secreted cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Macrophage Phagocytosis Assay
This protocol provides a method to quantify the phagocytosis of this compound particles by macrophages.
Materials:
-
Macrophage cell line or primary macrophages
-
Complete cell culture medium
-
This compound particles (unlabeled or fluorescently labeled)
-
Sterile PBS
-
Trypan Blue solution (0.4%)
-
Microscope (light or fluorescence)
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.
-
-
This compound Preparation and Opsonization (Optional but Recommended):
-
To enhance phagocytosis, this compound particles can be opsonized. Incubate this compound with 50% fetal bovine serum or purified IgG in PBS for 30-60 minutes at 37°C.
-
Wash the opsonized this compound particles twice with sterile PBS by centrifugation (1000 x g for 5 minutes) and resuspend in complete culture medium at the desired concentration (e.g., to achieve a 10:1 particle-to-cell ratio).
-
-
Phagocytosis:
-
Remove the culture medium from the macrophage-containing wells.
-
Add the this compound suspension to the cells.
-
Incubate for 30-120 minutes at 37°C to allow for phagocytosis. The optimal time may need to be determined empirically.
-
-
Removal of Non-phagocytosed Particles:
-
Gently wash the cells three times with ice-cold PBS to remove any this compound particles that have not been internalized.
-
-
Quantification of Phagocytosis:
-
Microscopy:
-
Add Trypan Blue solution to the wells for 1-2 minutes. This will quench the fluorescence of extracellularly bound particles (if using fluorescent this compound) or stain non-phagocytosed particles blue.
-
Observe the cells under a microscope. Count the number of cells that have ingested one or more this compound particles. The phagocytic index can be calculated as the percentage of phagocytosing cells multiplied by the average number of particles per cell.
-
-
Plate Reader-based Assay (for fluorescently labeled this compound):
-
After washing, lyse the cells with a lysis buffer.
-
Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of internalized this compound.
-
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Macrophages
This compound recognition by TLR2/6 and Dectin-1 initiates distinct but overlapping signaling cascades that converge on the activation of key transcription factors.
Caption: this compound signaling in macrophages.
Experimental Workflow for Macrophage Stimulation and Analysis
The following diagram illustrates the key steps in the experimental workflow for studying macrophage responses to this compound.
Caption: Experimental workflow for this compound stimulation.
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the in vitro effects of this compound on macrophages. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable researchers to generate reliable and reproducible data on macrophage activation, phagocytosis, and cytokine responses. This will ultimately contribute to a deeper understanding of innate immunity and the development of novel therapeutic strategies for inflammatory and infectious diseases.
Application Notes and Protocols for Optimal Zymosan A Concentration in Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent immunostimulant widely used in immunological research to study innate immune responses. Composed primarily of β-glucans, mannans, and other pathogen-associated molecular patterns (PAMPs), this compound effectively activates various immune cells, including macrophages, dendritic cells (DCs), and peripheral blood mononuclear cells (PBMCs), leading to the production and release of a wide array of cytokines. The concentration of this compound is a critical parameter that dictates the magnitude and profile of the cytokine response. This document provides detailed application notes, protocols, and supporting data to guide researchers in determining the optimal this compound concentration for their specific experimental needs.
This compound primarily signals through Toll-like receptor 2 (TLR2) and Dectin-1, a C-type lectin receptor.[1][2][3][4] The co-engagement of these receptors initiates a synergistic intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory and anti-inflammatory cytokines.[1][4][5] The specific cytokine milieu induced by this compound can vary depending on its concentration, the cell type being stimulated, and the experimental conditions.
Data Presentation: this compound Concentration and Cytokine Induction
The following table summarizes quantitative data from various studies on the effect of this compound concentration on cytokine induction in different immune cell types. This data provides a valuable starting point for designing dose-response experiments.
| Cell Type | This compound Concentration (µg/mL) | Cytokine(s) Measured | Key Findings |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 | TNF-α, IL-12 | This compound was a stronger activator of both TNF-α and IL-12 than a pure TLR2 ligand, suggesting strong cooperation between TLR2 and β-glucan receptor signaling.[1] |
| Mouse Dendritic Cells (DCs) | >200 (up to 500) | IL-6, IL-12(p70), IL-10 | Higher concentrations of this compound stimulated higher levels of IL-6 and IL-12(p70), while the induction of IL-10 was largely unaffected by higher concentrations.[2] |
| Bovine Monocytes | 10, 50, 100 | TNF-α, IL-6, IL-1β, IL-8 | Pro-inflammatory cytokine production and gene expression were significantly increased in a dose-dependent manner with dispersible β-glucans and Zymosan.[6] |
| Human Cord and Adult Blood Monocytes, Dendritic Cells (DCs), and Monocyte-Derived Dendritic Cells (MoDCs) | 0.5 - 1 | IL-8, IL-6, TNF-α, IL-1β, IL-10 | Zymosan stimulation produced comparable inflammatory cytokine profiles in monocytes, DCs, and MoDCs from both cord and adult blood.[7][8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 | IL-6, IL-10 | Zymosan induced significant release of IL-6 and IL-10.[9] |
| Murine Macrophages | Not specified, but direct particle contact required | TNF-α | Contact with a single Zymosan particle was sufficient to trigger cytokine production.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, endotoxin-free ethanol
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
To prepare a stock solution (e.g., 50 mg/mL), weigh out the desired amount of this compound powder in a sterile, pyrogen-free vial.
-
Add the appropriate volume of ethanol to the vial.
-
Vortex vigorously to ensure the this compound is well-suspended. Note that this compound is not soluble and will form an opaque suspension.[8]
-
For further dilutions, use sterile, endotoxin-free water or PBS.
-
Always vortex the stock solution thoroughly before each use to ensure a homogenous suspension.
-
Store the reconstituted stock solution at -80°C.[8]
Protocol 2: In Vitro Stimulation of Immune Cells with this compound for Cytokine Analysis
This protocol provides a general framework for stimulating immune cells. Optimal cell numbers, this compound concentrations, and incubation times should be determined empirically for each cell type and experimental setup.
Materials:
-
Isolated immune cells (e.g., macrophages, dendritic cells, PBMCs)
-
Complete cell culture medium appropriate for the cell type
-
This compound stock solution
-
96-well tissue culture plates
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin) (Optional, for intracellular cytokine staining)
-
Reagents for cytokine detection (e.g., ELISA kit, multiplex bead array)
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/well).[11] Allow the cells to adhere or rest overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions from the stock solution in complete culture medium. A typical starting range for a dose-response experiment could be 1, 10, 50, 100, and 200 µg/mL.
-
Cell Stimulation: Remove the old medium from the cells and add 200 µL of the prepared this compound dilutions to the respective wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate for a specified period. For cytokine secretion into the supernatant, incubation times can range from 4 to 24 hours.[1] A time-course experiment is recommended to determine the peak cytokine production for your specific system.
-
(Optional) Intracellular Cytokine Staining: If analyzing intracellular cytokines, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to trap cytokines within the cell.[11]
-
Sample Collection:
-
For Secreted Cytokines: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C until analysis.
-
For Intracellular Cytokines: After incubation, harvest the cells for fixation, permeabilization, and staining with fluorescently labeled anti-cytokine antibodies according to standard flow cytometry protocols.[11]
-
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using an appropriate method such as ELISA or a multiplex bead-based immunoassay, following the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways of this compound-Induced Cytokine Production
Caption: this compound signaling leading to cytokine production.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Experimental workflow for dose-response analysis.
Conclusion
Determining the optimal this compound concentration is crucial for achieving reproducible and meaningful results in studies of innate immunity. The provided data and protocols offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the dose-dependent effects of this compound on cytokine induction. It is recommended to perform a dose-response and time-course experiment for each specific cell type and experimental condition to identify the optimal parameters for achieving the desired immunological outcome. The interplay between this compound concentration and the resulting cytokine profile underscores the complexity of innate immune recognition and response.
References
- 1. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dectin-1-Mediated Production of Pro-Inflammatory Cytokines Induced by Yeast β-Glucans in Bovine Monocytes [frontiersin.org]
- 7. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iti.stanford.edu [iti.stanford.edu]
Application Notes and Protocols: Zymosan A-Induced Peritonitis Mouse Model
Introduction
The zymosan A-induced peritonitis mouse model is a widely utilized and robust in vivo assay for studying acute inflammation. Zymosan, a component derived from the cell wall of the yeast Saccharomyces cerevisiae, triggers a sterile inflammatory response upon intraperitoneal injection, mimicking aspects of microbial infection. This model is instrumental for investigating the mechanisms of leukocyte recruitment, cytokine and chemokine production, and the efficacy of anti-inflammatory therapeutics. The inflammatory cascade is primarily initiated through the recognition of zymosan by Toll-like receptor 2 (TLR2) and Dectin-1 on resident peritoneal cells, such as macrophages.
Core Concepts
Zymosan-induced peritonitis is characterized by a rapid and transient inflammatory response. Key events include:
-
Pattern Recognition: Zymosan is recognized by pattern recognition receptors (PRRs), primarily TLR2 and Dectin-1, on immune cells.
-
Leukocyte Infiltration: This recognition leads to the release of pro-inflammatory mediators, which in turn stimulates the recruitment of neutrophils and monocytes from the bloodstream into the peritoneal cavity.[1][2]
-
Cytokine and Chemokine Production: A cascade of inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) is produced within the peritoneal cavity.[1][3]
-
Resolution of Inflammation: The inflammatory response is typically self-resolving, with leukocyte numbers returning to baseline within 48 to 72 hours, making it a valuable model for studying the resolution phase of inflammation.[2]
Signaling Pathways
The inflammatory response to zymosan is initiated by the activation of key signaling pathways downstream of TLR2 and Dectin-1.
Caption: this compound signaling through TLR2 and Dectin-1 pathways.
Experimental Workflow
A typical workflow for a zymosan-induced peritonitis study involves several key steps, from animal preparation to data analysis.
Caption: Workflow for zymosan-induced peritonitis experiments.
Experimental Protocols
Materials
-
This compound from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Syringes and needles (25-27 gauge)
-
Test compounds and vehicle (if applicable)
-
Hemocytometer or automated cell counter
-
Microscope
-
ELISA kits for specific cytokines/chemokines
-
Centrifuge
This compound Preparation and Administration
-
Prepare a stock suspension of this compound in sterile saline. A common concentration is 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure a uniform distribution of zymosan particles.
-
Administer this compound via intraperitoneal (IP) injection. The injection volume is typically 0.5 mL per mouse.[4] A common dose is 0.25 to 1 mg per mouse.[1][5]
-
For control groups, inject an equivalent volume of sterile saline.
Peritoneal Lavage and Cell Analysis
-
At the desired time point (e.g., 4, 24, or 48 hours post-injection), euthanize the mice using an approved method.[3]
-
Expose the peritoneal cavity through a midline incision of the skin.
-
Inject 5-10 mL of cold PBS into the peritoneal cavity using a syringe and needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Aspirate the peritoneal lavage fluid with a syringe.
-
Centrifuge the collected fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential counts of neutrophils, monocytes/macrophages, and lymphocytes.[5]
Cytokine and Chemokine Measurement
-
Use the supernatant from the centrifuged peritoneal lavage fluid for cytokine and chemokine analysis.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1, CXCL1) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
Table 1: Typical Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Time Point (hours) | Total Leukocytes (x 10^6) | Neutrophils (x 10^6) | Monocytes/Macrophages (x 10^6) |
| 0 (Saline Control) | 0.5 - 1.0 | < 0.1 | 0.4 - 0.9 |
| 4 | 8 - 12 | 6 - 10 | 1 - 2 |
| 24 | 5 - 8 | 2 - 4 | 3 - 5 |
| 48 | 2 - 4 | < 1 | 2 - 3 |
Note: These values are approximate and can vary depending on the mouse strain, zymosan dose, and specific experimental conditions.
Table 2: Representative Cytokine and Chemokine Levels in Peritoneal Lavage Fluid
| Analyte | Time Point (hours) | Concentration (pg/mL) |
| TNF-α | 4 | 500 - 1500 |
| IL-6 | 4 | 1000 - 3000 |
| MCP-1 (CCL2) | 4 | 2000 - 5000 |
| CXCL1 (KC) | 4 | 1000 - 4000 |
Note: These values are representative and can vary. It is essential to include a vehicle control group in every experiment for comparison.
Applications in Drug Development
The zymosan-induced peritonitis model is a valuable preclinical tool for the evaluation of novel anti-inflammatory agents. Test compounds can be administered prior to or following the zymosan challenge to assess their ability to:
-
Reduce the influx of inflammatory cells into the peritoneal cavity.
-
Decrease the production of pro-inflammatory cytokines and chemokines.
-
Promote the resolution of inflammation.
A significant reduction in leukocyte infiltration or cytokine levels in the peritoneal lavage fluid of treated animals compared to vehicle-treated controls indicates potential therapeutic efficacy. For instance, pretreatment with dexamethasone has been shown to significantly decrease leukocyte counts, polymorphonuclear leukocytes (PMNs), and MCP-1 levels in this model.[1]
Troubleshooting and Considerations
-
Zymosan Suspension: Ensure the zymosan solution is well-mixed before each injection to guarantee consistent dosing.
-
Injection Technique: Proper intraperitoneal injection technique is crucial to avoid administration into the gut or other organs, which can lead to variability in the inflammatory response.
-
Mouse Strain: The magnitude of the inflammatory response can differ between mouse strains.
-
Sterility: While zymosan itself induces a sterile peritonitis, it is important to use sterile reagents and techniques to prevent bacterial contamination. However, it has been noted that high doses of zymosan may lead to bacterial translocation from the gut.[6]
-
Time Course: The kinetics of leukocyte infiltration and cytokine production are time-dependent. It is advisable to perform a time-course experiment to determine the peak of the inflammatory response for the specific experimental conditions.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. inotiv.com [inotiv.com]
- 6. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zymosan A-Induced Arthritis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zymosan A-induced arthritis model in rats is a widely utilized, acute, and robust model for studying the mechanisms of inflammatory arthritis and for the preclinical evaluation of anti-inflammatory and anti-arthritic therapies. This compound, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, triggers a potent inflammatory response upon intra-articular injection, mimicking key pathological features of arthritis, including synovial inflammation, leukocyte infiltration, cartilage degradation, and pain. This model is particularly valuable for investigating the innate immune response in arthritis, as this compound is recognized by pattern recognition receptors such as Toll-like receptor 2 (TLR2) and Dectin-1.[1][2]
These application notes provide a comprehensive overview of the this compound-induced arthritis model in rats, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Disease Mechanism
Intra-articular administration of this compound initiates a rapid inflammatory cascade. The β-glucan and mannan components of this compound are recognized by TLR2 (in cooperation with TLR6) and Dectin-1 on the surface of resident synovial cells, such as macrophages and fibroblasts.[2] This recognition triggers intracellular signaling pathways, primarily involving the activation of nuclear factor-kappa B (NF-κB), leading to the production and release of a variety of pro-inflammatory mediators. These include cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5] This cascade results in vasodilation, increased vascular permeability, and the recruitment of circulating leukocytes, predominantly neutrophils, into the joint space.[3][4] The influx of these inflammatory cells and mediators contributes to synovial inflammation (synovitis), cartilage and bone degradation, and the development of pain (hyperalgesia).[4][5]
Signaling Pathway
Experimental Protocols
Preparation of this compound Suspension
Materials:
-
This compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Sterile, endotoxin-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Water bath or boiling apparatus
-
Sonicator/Homogenizer
-
Autoclave
Protocol:
-
Weigh the desired amount of this compound powder.
-
Resuspend the this compound in sterile, endotoxin-free saline to a desired stock concentration (e.g., 20 mg/mL). A common protocol involves resuspending the powder in 10 ml of saline.[6]
-
Boil the suspension for 30-60 minutes to ensure sterility and proper hydration.[6]
-
Homogenize the suspension using a sonicator or mechanical homogenizer to create a fine, uniform suspension. It is important to note that this compound does not dissolve but forms a suspension.[6]
-
Autoclave the homogenized suspension to ensure sterility.[6]
-
Aliquot the sterile suspension into smaller volumes in sterile microcentrifuge tubes and store at -20°C until use.[6]
-
On the day of injection, thaw an aliquot and vortex thoroughly before drawing it into the syringe to ensure a homogenous suspension.
Induction of Arthritis in Rats
Animals:
-
Male Wistar or Sprague-Dawley rats (180-250 g) are commonly used. Lewis rats are also susceptible to induced arthritis.[7][8]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Shave the hair around the knee joint (or temporomandibular joint if applicable) of one hind limb.[3]
-
Clean the injection site with an antiseptic solution (e.g., 70% ethanol).
-
Flex the knee joint to facilitate entry into the intra-articular space.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into the intra-articular space of the knee joint.[3]
-
Slowly inject a defined volume and dose of the this compound suspension. A typical dose for the knee joint is 1-4 mg of this compound in a volume of 40-50 µL.[3][9] The contralateral knee can be injected with sterile saline as a control.
-
Withdraw the needle and monitor the animal until it has fully recovered from anesthesia.
Assessment of Arthritis
a) Clinical Scoring of Arthritis
While specific scoring systems for Zymosan-induced arthritis can vary, a general system adapted from adjuvant-induced arthritis models can be used to assess the severity of inflammation in the paw.[10][11]
Scoring System (per paw):
-
0: No erythema or swelling.
-
1: Mild, localized edema or erythema confined to the tarsals or ankle joint.
-
2: Mild edema or erythema extending from the ankle to the tarsals.
-
3: Moderate edema or erythema extending from the ankle to the metatarsal joints.
-
4: Severe edema or erythema encompassing the ankle, foot, and digits.
The maximum score per rat would be 16 (if all four paws are assessed, though typically only the injected limb and sometimes the contralateral limb are scored).
b) Measurement of Joint Swelling (Paw Volume)
Joint swelling is a primary indicator of inflammation. It can be measured using a digital caliper to determine the medio-lateral diameter of the joint or, more accurately, with a plethysmometer to measure paw volume.[12][13]
Plethysmometer Protocol:
-
Gently handle the rat to minimize stress.
-
Mark a point on the hind paw (e.g., at the lateral malleolus) to ensure consistent immersion depth.
-
Insert the paw into the measuring chamber of the plethysmometer up to the marked line.
-
Record the volume of displaced water, which corresponds to the paw volume.
-
Measurements are typically taken at baseline (before this compound injection) and at various time points post-injection (e.g., 2, 4, 6, 24, 48 hours).
-
The change in paw volume (Δ mL) is calculated as (Volume at time t) - (Volume at baseline).
c) Assessment of Pain (Mechanical Hypernociception)
Mechanical hypernociception (increased sensitivity to a mechanical stimulus) is a measure of joint pain. It is often assessed using a digital analgesimeter (e.g., Randall-Selitto test) or electronic von Frey filaments.[3]
Protocol (Digital Analgesimeter):
-
Place the rat in a comfortable position, allowing access to the paw.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using the instrument's pointer.
-
The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (in grams).
-
A decrease in the paw withdrawal threshold indicates hypernociception.
-
Measurements are taken at baseline and at various time points post-injection.
d) Histopathological Analysis
Histology provides a detailed assessment of synovial inflammation, cartilage damage, and bone erosion.
Protocol:
-
At the end of the experiment, euthanize the rats and dissect the arthritic joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues using a suitable decalcifying agent (e.g., EDTA solution).
-
Process the tissues, embed in paraffin, and cut 5 µm sections.[3]
-
Stain sections with:
-
Score the histological sections based on established scoring systems for inflammation and cartilage/bone damage.[16]
Histological Scoring System (Example):
-
Synovial Inflammation (0-3): 0 = normal; 1 = mild infiltration; 2 = moderate infiltration; 3 = severe infiltration with dense inflammatory cell clusters.
-
Cartilage Degradation (0-3): 0 = normal cartilage with intact surface and full Safranin O staining; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor erosions; 3 = severe proteoglycan loss with deep erosions into the cartilage.
e) Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in joint tissue is a quantitative measure of neutrophil infiltration.[17]
Protocol Summary:
-
Collect synovial tissue or the entire joint capsule at the end of the experiment.
-
Weigh the tissue and homogenize it in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.[17]
-
Centrifuge the homogenate and collect the supernatant.[18]
-
In a microplate, mix the supernatant with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).[17][18]
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 460 nm) using a microplate reader.[17]
-
Calculate MPO activity based on a standard curve or by using the molar extinction coefficient of the oxidized substrate.
f) Cytokine Measurement (ELISA)
Levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in synovial fluid or tissue homogenates can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol Summary (using commercial kits):
-
Collect synovial fluid by lavage or prepare tissue homogenates from the joint.
-
Centrifuge the samples to remove cellular debris.
-
Follow the manufacturer's instructions for the specific rat cytokine ELISA kit (e.g., for TNF-α, IL-1β, or IL-6).[19][20][21][22]
-
Typically, this involves adding samples and standards to an antibody-coated microplate, followed by incubation with a detection antibody and a substrate solution.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
Data Presentation
Table 1: Dose-Response of this compound in Rat TMJ Arthritis Model (6 hours post-injection)
| This compound Dose | Mechanical Nociceptive Threshold (g) | Leukocyte Count (cells/mL) | MPO Activity in TMJ Fluid (U/mL) | MPO Activity in TMJ Tissue (U/mg) |
| Saline (Control) | ~35 | ~0.5 x 10⁴ | ~0.1 | ~0.2 |
| 0.25 mg | ~20 | ~2.0 x 10⁴ | ~0.3 | ~0.4 |
| 0.5 mg | ~18 | ~2.5 x 10⁴ | ~0.4 | ~0.5 |
| 1.0 mg | ~15 | ~3.0 x 10⁴ | ~0.5 | ~0.6 |
| 2.0 mg | ~10 | ~4.5 x 10⁴ | ~0.8 | ~1.0 |
*Data are approximated from graphical representations in literature for illustrative purposes.[3][23] *P < 0.05 compared to lower doses.
Table 2: Time-Course of Inflammation with 2 mg this compound in Rat TMJ Arthritis Model
| Time Post-Injection | Mechanical Nociceptive Threshold (g) | Leukocyte Count (cells/mL) |
| Baseline (0 h) | ~35 | ~0.5 x 10⁴ |
| 2 h | ~20 | ~2.0 x 10⁴ |
| 4 h | ~10 | ~4.0 x 10⁴ |
| 6 h | ~10 | ~4.5 x 10⁴ |
| 12 h | ~15 | ~3.5 x 10⁴ |
| 24 h | ~25 | ~2.5 x 10⁴ |
| 48 h | ~30 | ~1.0 x 10⁴ |
Data are approximated from graphical representations in literature for illustrative purposes.[3]
Table 3: Effect of Anti-Inflammatory Drugs on Zymosan-Induced Arthritis Parameters in Rats
| Treatment Group | Knee Swelling / Paw Volume | Febrile Response | Cartilage Metabolism | Histological Improvement |
| Zymosan + Vehicle | Significant Increase | Present | Decreased Proteoglycan Synthesis | Severe Inflammation & Damage |
| Zymosan + Indomethacin | Mildly Reduced | Mildly Reduced | No Significant Improvement | Minimal Improvement |
| Zymosan + Dexamethasone | Significantly Reduced | Significantly Reduced | Improved | Significant Improvement |
This table summarizes qualitative findings from studies comparing NSAIDs and corticosteroids.[5][9]
Experimental Workflow
Conclusion
The this compound-induced arthritis model in rats is a valuable tool for studying acute inflammatory arthritis and for the preliminary screening of novel therapeutics. Its rapid onset, reproducibility, and reliance on the innate immune system provide a clear window into the initial stages of joint inflammation. By utilizing the detailed protocols and assessment methods outlined in these notes, researchers can effectively employ this model to investigate disease pathogenesis and evaluate the efficacy of potential anti-arthritic agents.
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of zymosan-induced arthritis in the rat: effects on joint inflammation and cartilage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymosan-induced arthritis in rats. II. Effects of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. Rodent models of arthritis: relevance for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. chondrex.com [chondrex.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmj.mans.edu.eg [mmj.mans.edu.eg]
- 16. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 20. raybiotech.com [raybiotech.com]
- 21. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 22. raybiotech.com [raybiotech.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Sterile Inflammation in Mice Using Zymosan A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing sterile inflammation in mice using Zymosan A, a glucan derived from the cell wall of Saccharomyces cerevisiae. This document outlines three commonly used models: intraperitoneal injection, the subcutaneous air pouch model, and subcutaneous injection. It also details the key signaling pathways involved and provides quantitative data on the expected inflammatory response, serving as a valuable resource for studies on inflammation and the development of anti-inflammatory therapeutics.
Overview of this compound-Induced Sterile Inflammation
This compound is a potent activator of the innate immune system, widely used to induce sterile inflammation in preclinical animal models.[1] It is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Dectin-1 and Toll-like Receptor 2 (TLR2), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the recruitment of leukocytes, predominantly neutrophils and macrophages, to the site of administration.[2][3][4] The resulting inflammatory response is robust, reproducible, and self-resolving, making it an ideal model for studying the mechanisms of acute inflammation and for evaluating the efficacy of novel anti-inflammatory agents.[1]
Key Signaling Pathways
This compound-induced inflammation is primarily mediated through the synergistic activation of Dectin-1 and TLR2 signaling pathways on phagocytic cells like macrophages and dendritic cells.[2][5]
Dectin-1 Pathway:
-
Recognition: Dectin-1 is a C-type lectin receptor that directly binds to β-glucans on the surface of this compound.[4]
-
Activation: This binding leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in the cytoplasmic tail of Dectin-1 by Src family kinases.
-
Downstream Signaling: The phosphorylated ITAM recruits and activates spleen tyrosine kinase (Syk). Syk activation triggers a cascade involving MAP kinases (ERK, p38, JNK) and the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.[5]
TLR2 Pathway:
-
Recognition: TLR2, in cooperation with TLR6 and CD14, recognizes components of the this compound cell wall.[2][3]
-
Activation: Ligand binding to the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88.
-
Downstream Signaling: MyD88 initiates a signaling cascade that culminates in the activation of NF-κB and MAP kinases, leading to the transcription of genes encoding pro-inflammatory cytokines and chemokines.[6]
The collaboration between Dectin-1 and TLR2 signaling pathways enhances the inflammatory response to this compound, resulting in a more robust production of inflammatory mediators than either pathway could achieve alone.[6]
Experimental Protocols
This compound-Induced Peritonitis
This is the most widely used model for studying acute inflammation. Intraperitoneal (i.p.) injection of this compound leads to a rapid and robust influx of leukocytes into the peritoneal cavity.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) containing 2 mM EDTA
-
Hemocytometer or automated cell counter
-
Microscope
-
Reagents for cell staining (e.g., Wright-Giemsa stain)
-
ELISA kits for cytokine/chemokine quantification
Procedure:
-
Preparation of this compound Suspension:
-
Suspend this compound in sterile saline at a concentration of 1 mg/mL.
-
Boil the suspension for 30 minutes to ensure sterility and enhance its inflammatory properties.
-
Vortex thoroughly before each injection to ensure a uniform suspension.
-
-
Induction of Peritonitis:
-
Collection of Peritoneal Lavage Fluid:
-
At desired time points (e.g., 4, 8, 24, 48 hours post-injection), euthanize the mice.
-
Inject 5-10 mL of cold PBS with 2 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal lavage fluid.
-
-
Analysis of Inflammatory Response:
-
Leukocyte Infiltration:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Cytokine and Chemokine Levels:
-
Centrifuge the lavage fluid to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentrations of key inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, MCP-1) using specific ELISA kits.
-
-
Subcutaneous Air Pouch Model
This model creates a contained, sterile environment for studying local inflammation and is particularly useful for evaluating the effects of locally administered anti-inflammatory compounds.[9]
Materials:
-
Same as for the peritonitis model.
-
Sterile air
-
Clippers for hair removal
Procedure:
-
Creation of the Air Pouch:
-
Induction of Inflammation:
-
On day 6, inject 1 mL of the prepared this compound suspension (e.g., 1 mg/mL) directly into the air pouch.[9]
-
-
Collection of Air Pouch Exudate:
-
At desired time points (e.g., 4, 24, 48 hours post-injection), euthanize the mice.
-
Carefully aspirate the exudate from the air pouch.
-
To maximize cell recovery, the pouch can be washed with a small volume of PBS with EDTA.[10]
-
-
Analysis of Inflammatory Response:
-
Perform leukocyte counts and cytokine/chemokine analysis on the air pouch exudate as described for the peritonitis model.
-
The air pouch lining can also be excised for histological analysis of tissue inflammation and cellular infiltration.[11]
-
Subcutaneous Injection Model
This model is used to study localized dermal inflammation, edema, and cellular infiltration.
Materials:
-
Same as for the peritonitis model.
-
Calipers for measuring paw or ear thickness (if applicable).
Procedure:
-
Induction of Inflammation:
-
Inject a small volume (e.g., 20-50 µL) of the this compound suspension (e.g., 1 mg/mL) subcutaneously into the desired site, such as the hind paw or ear.
-
-
Assessment of Inflammation:
-
Edema: Measure the thickness of the paw or ear at various time points using calipers.
-
Cellular Infiltration:
-
At the end of the experiment, euthanize the mice and excise the inflamed tissue.
-
The tissue can be processed for histological analysis (e.g., H&E staining) to visualize and quantify cellular infiltration.[12]
-
Alternatively, the tissue can be digested with enzymes to isolate infiltrating leukocytes for flow cytometric analysis.
-
-
Data Presentation: Quantitative Analysis of Inflammatory Markers
The following tables summarize the expected quantitative changes in key inflammatory markers in the this compound-induced peritonitis model in mice.
Table 1: Leukocyte Infiltration in Peritoneal Lavage Fluid
| Time Post-Zymosan A (1 mg) | Total Leukocytes (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| 0 h (Control) | ~2.5 | ~0.1 | ~2.4 |
| 6 h | ~19.2 | ~17.5 | ~1.5 |
| 24 h | ~10.0 | ~5.0 | ~4.5 |
| 48 h | ~5.0 | ~1.0 | ~3.5 |
| 72 h | ~3.0 | <0.5 | ~2.5 |
Data compiled from multiple sources and represent approximate values.[6][8]
Table 2: Cytokine and Chemokine Levels in Peritoneal Lavage Fluid
| Cytokine/Chemokine | Peak Expression Time | Approximate Peak Concentration (pg/mL) |
| TNF-α | 2-4 h | 500 - 1500 |
| IL-6 | 2-6 h | 2000 - 5000 |
| IL-1β | 2-6 h | 200 - 800 |
| MCP-1 (CCL2) | 4-8 h | 1000 - 3000 |
| IL-10 | 4-8 h | 100 - 400 |
Data compiled from multiple sources and represent approximate values following a 0.1 mg to 1 mg this compound challenge.[8][13][14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for this compound-induced inflammation studies and the logical relationship between the different models and analytical readouts.
Conclusion
The this compound-induced sterile inflammation models in mice are versatile and robust tools for studying the fundamental mechanisms of acute inflammation and for the preclinical evaluation of anti-inflammatory therapies. The choice of model—peritonitis, air pouch, or subcutaneous injection—will depend on the specific research question and the desired inflammatory readout. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively utilize these models to advance our understanding of inflammatory processes and develop novel therapeutic interventions.
References
- 1. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Characteristics of Neutrophil Migration and Function in Acute Inflammation Induced by Zymosan and Carrageenan in the Mice Air Pouch Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]
- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 10. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ouabain Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammasome Activation Using Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system and is widely used to study inflammatory responses.[1][2] Composed primarily of β-glucan and mannan, this compound is recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, leading to the activation of the NLRP3 inflammasome.[1][2] This multi-protein complex is a key component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[3][4]
The activation of the NLRP3 inflammasome by this compound is a multi-step process. It begins with the recognition of this compound by Toll-like receptor 2 (TLR2) and Dectin-1.[1][2] This initial recognition, often referred to as the "priming" step, triggers the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the transcriptional upregulation of pro-IL-1β and NLRP3.[2] The subsequent "activation" step, initiated by this compound, involves potassium (K+) efflux, a decrease in intracellular ATP, and the production of reactive oxygen species (ROS).[1][4] These signals lead to the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] Within this complex, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves gasdermin D to induce pyroptosis.[3][6]
These application notes provide a detailed protocol for inducing and analyzing NLRP3 inflammasome activation in macrophages using this compound. The protocols cover cell culture and stimulation, and the subsequent measurement of key markers of inflammasome activation, including IL-1β secretion, caspase-1 activation, ASC speck formation, and pyroptosis.
Signaling Pathway and Experimental Workflow
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Caption: General experimental workflow for studying inflammasome activation.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Bone Marrow-Derived Macrophages (BMDMs) | In-house preparation or commercial | N/A |
| This compound from Saccharomyces cerevisiae | Sigma-Aldrich | Z4250 |
| Lipopolysaccharides (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human IL-1β ELISA Kit | RayBiotech, R&D Systems | ELH-IL1B, DY201 |
| Caspase-Glo® 1 Inflammasome Assay | Promega | G9951 |
| CytoTox 96® Non-Radioactive Cytotoxicity Assay | Promega | G1780 |
| Anti-ASC Antibody | AdipoGen | AL177 |
| Fluorescently-conjugated secondary antibody | Invitrogen | A-11008 |
| DAPI | Invitrogen | D1306 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocols
Cell Culture and Stimulation
This protocol describes the priming and stimulation of bone marrow-derived macrophages (BMDMs) to activate the NLRP3 inflammasome.
Protocol Steps:
-
Cell Seeding: Plate BMDMs in a 12-well plate at a density of 0.5 x 10^6 to 1 x 10^6 cells per well in complete DMEM.[7] Allow cells to adhere for at least 2 hours.
-
Priming: Remove the medium and replace it with fresh complete DMEM containing 0.5 µg/mL of LPS.[8] Incubate for 3-4 hours at 37°C and 5% CO2. This step upregulates the expression of pro-IL-1β and NLRP3.[8]
-
Stimulation: After priming, remove the LPS-containing medium and replace it with fresh medium containing this compound at a concentration of 10-200 µg/mL.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: Following incubation, carefully collect the cell culture supernatants for IL-1β ELISA, LDH assay, and secreted caspase-1 activity assay. The remaining cells can be lysed for intracellular protein analysis or fixed for immunofluorescence microscopy.
| Parameter | Recommended Range/Value |
| Cell Type | Murine Bone Marrow-Derived Macrophages (BMDMs), J774A.1 |
| Seeding Density (12-well plate) | 0.5 - 1.0 x 10^6 cells/well |
| Priming Agent | Lipopolysaccharide (LPS) |
| LPS Concentration | 0.5 - 1 µg/mL |
| Priming Duration | 3 - 4 hours |
| Stimulating Agent | This compound |
| This compound Concentration | 10 - 200 µg/mL |
| Stimulation Duration | 1 - 24 hours |
Quantification of IL-1β Secretion by ELISA
This protocol outlines the measurement of secreted IL-1β in the cell culture supernatant using a sandwich ELISA kit.
Protocol Steps (based on a typical commercial kit): [9][10][11]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[9]
-
Add Standards and Samples: Add 100 µL of diluted standards and undiluted or diluted cell culture supernatants to the appropriate wells of the pre-coated microplate.[9]
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[9]
-
Add Detection Antibody: Wash the wells and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[9]
-
Add Streptavidin-HRP: Wash the wells and add 100 µL of Streptavidin-HRP conjugate. Incubate for 45 minutes at room temperature.[9]
-
Add Substrate: Wash the wells and add 100 µL of TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
| Parameter | Recommended Value |
| Sample Volume | 100 µL |
| Incubation with Sample | 2.5 hours at RT or O/N at 4°C |
| Incubation with Detection Ab | 1 hour at RT |
| Incubation with Streptavidin-HRP | 45 minutes at RT |
| Incubation with TMB Substrate | 30 minutes at RT |
| Wavelength for Reading | 450 nm |
Measurement of Caspase-1 Activation
This protocol describes the measurement of caspase-1 activity in the cell culture supernatant using a commercially available luminescence-based assay.
Protocol Steps (based on Caspase-Glo® 1 Inflammasome Assay): [12][13]
-
Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions.
-
Sample Transfer: Transfer 100 µL of cell culture supernatant to a white-walled 96-well plate.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 1 Reagent to each well.
-
Incubation: Mix the contents of the wells by shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 hour to allow for signal stabilization.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of active caspase-1 in the sample.
| Parameter | Recommended Value |
| Sample Volume | 100 µL |
| Reagent Volume | 100 µL |
| Incubation Time | 1 hour at RT |
| Detection Method | Luminescence |
Visualization of ASC Speck Formation
This protocol details the immunofluorescence staining and visualization of ASC specks, a hallmark of inflammasome activation.[5][14]
Protocol Steps:
-
Cell Culture: Plate BMDMs on glass coverslips in a 24-well plate. Prime and stimulate the cells as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC (e.g., anti-ASC antibody, 1:500 dilution) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the ASC specks using a fluorescence or confocal microscope.[14] ASC specks will appear as a single, large, perinuclear aggregate in activated cells, in contrast to the diffuse cytoplasmic staining in unstimulated cells.[5][15]
| Parameter | Recommended Value/Concentration |
| Fixation | 4% PFA for 15 minutes |
| Permeabilization | 0.1-0.5% Triton X-100 for 10 minutes |
| Blocking | 1-5% BSA for 1 hour |
| Primary Antibody Dilution | 1:500 |
| Secondary Antibody Dilution | 1:1000 |
Assessment of Pyroptosis by LDH Assay
This protocol describes the measurement of lactate dehydrogenase (LDH) release into the supernatant, an indicator of pyroptotic cell death.[6]
Protocol Steps (based on a typical commercial kit):
-
Sample Preparation: Collect cell culture supernatants as described in Protocol 1. If necessary, prepare a positive control for maximum LDH release by lysing untreated cells.
-
Assay Reaction: Transfer 50 µL of supernatant to a 96-well flat-bottom plate. Add 50 µL of the LDH assay substrate mix to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated samples to that of the maximum LDH release control.
| Parameter | Recommended Value |
| Sample Volume | 50 µL |
| Incubation Time | 30 minutes at RT |
| Wavelength for Reading | 490 nm |
Conclusion
This collection of application notes and protocols provides a comprehensive framework for studying this compound-induced NLRP3 inflammasome activation. By following these detailed methodologies, researchers can reliably induce and quantify key markers of this important innate immune signaling pathway. The provided diagrams and tables offer a quick reference for understanding the underlying mechanisms and for setting up and executing the described experiments. These tools are intended to facilitate research into the role of the inflammasome in health and disease and to aid in the development of novel therapeutics targeting inflammatory disorders.
References
- 1. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. mpbio.com [mpbio.com]
- 11. stemcell.com [stemcell.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Zymosan A-Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system. It is widely used in immunological research to study pathogen recognition, phagocytosis, and the subsequent inflammatory responses. This compound is recognized by pattern recognition receptors (PRRs) on the surface of immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[1] This recognition triggers a cascade of intracellular signaling events, leading to cellular activation, phagocytosis, production of reactive oxygen species (ROS), and the secretion of various pro-inflammatory and anti-inflammatory cytokines and chemokines.[2][3]
Flow cytometry is an indispensable tool for dissecting the complex cellular responses induced by this compound. This technology allows for the multi-parametric analysis of individual cells, enabling researchers to simultaneously assess various aspects of immune cell activation, including changes in cell surface marker expression, intracellular cytokine production, and the process of phagocytosis itself. These application notes provide detailed protocols and data for the flow cytometric analysis of this compound-treated immune cells, including macrophages, monocytes, and dendritic cells.
Key Applications
-
Phagocytosis Assays: Quantifying the uptake of fluorescently labeled this compound particles by phagocytic cells.
-
Immune Cell Activation and Maturation: Assessing the upregulation of activation and maturation markers such as CD80, CD86, and MHC class II.
-
Intracellular Cytokine Profiling: Measuring the production of key cytokines like TNF-α, IL-6, and IL-10 at the single-cell level.
-
Signaling Pathway Analysis: Investigating the activation of downstream signaling molecules through phospho-flow cytometry.
Quantitative Data Summary
The following tables summarize quantitative data obtained from flow cytometry analysis of immune cells treated with this compound. These tables provide a reference for expected results and facilitate the comparison of data across different experimental conditions.
Table 1: Phagocytosis of this compound by Macrophages
| Cell Type | This compound Concentration | Incubation Time | Parameter Measured | Result |
| RAW 264.7 Macrophages | 10 particles/cell | 30 minutes | % Phagocytosing Cells | ~40-60% |
| Bone Marrow-Derived Macrophages (BMDMs) | 100 µg/mL | 15 minutes | % Phagocytosing Cells | ~70-80% |
| J774 Macrophages | 5 µL of Zymosan slurry | 2 hours | % Phagocytosing Cells | Significant increase compared to untreated control[4] |
Table 2: Upregulation of Activation Markers on Dendritic Cells (DCs) and Macrophages
| Cell Type | Stimulus | Marker | Parameter Measured | Result (% Positive Cells or MFI) |
| Bone Marrow-Derived DCs (BMDCs) | This compound (variable conc.) | CD86 | % CD86hi MHC-IIhi | Dose-dependent increase |
| Bone Marrow-Derived DCs (BMDCs) | This compound (variable conc.) | MHC-II | % CD86hi MHC-IIhi | Dose-dependent increase |
| RAW 264.7 Macrophages | LPS/IFN-γ (for M1 polarization) | CD86 | % Positive Cells | ~80-90%[5] |
| RAW 264.7 Macrophages | LPS/IFN-γ (for M1 polarization) | CD86 | MFI | Significant increase[5][6] |
| Human Monocyte-Derived DCs | Maturation Cocktail | CD80 | % Positive Cells | Significant increase[7] |
| Human Monocyte-Derived DCs | Maturation Cocktail | CD86 | % Positive Cells | Significant increase[7] |
| Human Monocyte-Derived DCs | Maturation Cocktail | HLA-DR | MFI | Significant increase[7] |
Table 3: Intracellular Cytokine Production in Monocytes and Macrophages
| Cell Type | Stimulus | Cytokine | Parameter Measured | Result (% Positive Cells) |
| Human Monocytes | This compound | TNF-α | % Positive Cells | Comparable production to adult monocytes[8] |
| Human Monocytes | This compound | IL-6 | % Positive Cells | Comparable production to adult monocytes[8] |
| Human Monocytes | LPS | TNF-α | % Positive Cells | ~40-60%[9] |
| Human Monocytes | LPS | IL-6 | % Positive Cells | ~30-50%[9] |
| Murine Peritoneal Macrophages | This compound | TNF-α | % Positive Cells | Significant increase |
| Murine Hematopoietic Stem and Progenitor Cells | TLRL | IL-6 | % Positive Cells | ~10-20%[10] |
| Murine Hematopoietic Stem and Progenitor Cells | TLRL | TNF-α | % Positive Cells | ~5-15%[10] |
Signaling Pathways
This compound-Induced Signaling in Macrophages
This compound is primarily recognized by Dectin-1 and TLR2 on the surface of macrophages.[1] Engagement of Dectin-1 by β-glucans in the zymosan cell wall leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain and the recruitment and activation of the spleen tyrosine kinase (Syk).[3] TLR2, in cooperation with TLR6, recognizes other components of zymosan.[1] Both pathways converge to activate downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which ultimately drive the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The Dectin-1 pathway is also crucial for inducing phagocytosis and the production of reactive oxygen species (ROS).[3]
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells [frontiersin.org]
- 11. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cytokine Release After Zymosan A Challenge
Introduction
Zymosan A is a cell wall preparation derived from the yeast Saccharomyces cerevisiae used extensively as an inflammatory agent to study innate immune responses.[1] It is composed of a complex mixture of biomolecules, including approximately 73% polysaccharides (β-glucan and mannan), 15% proteins, and 7% lipids.[1] As a potent pathogen-associated molecular pattern (PAMP), this compound is recognized by multiple pattern recognition receptors (PRRs) on immune cells, making it an excellent tool for modeling inflammation, phagocytosis, and cytokine storm syndromes.[1][2][3]
Mechanism of Action
This compound triggers an inflammatory response by engaging several key PRRs on the surface of innate immune cells such as macrophages, dendritic cells (DCs), and neutrophils.[1] The primary receptors involved are Toll-like Receptor 2 (TLR2) and the C-type lectin receptor, Dectin-1.[1][4]
-
Toll-like Receptor 2 (TLR2): this compound is recognized by a heterodimer of TLR2 and TLR6.[1][2] This interaction recruits the adaptor molecule MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] This pathway is crucial for the production of numerous pro-inflammatory cytokines.[5]
-
Dectin-1: This receptor specifically binds to the β-(1,3)-glucan components of the this compound particle.[5][7] Dectin-1 signaling is mediated through an immunoreceptor tyrosine-based activation motif (ITAM)-like domain, which leads to the activation of spleen tyrosine kinase (Syk).[7][8] The Dectin-1/Syk pathway can independently or synergistically with TLR2 signaling activate NF-κB and MAPKs, leading to cytokine production, phagocytosis, and the generation of reactive oxygen species (ROS).[5][7][9]
-
Complement Receptor 3 (CR3): this compound is also known to activate the alternative complement pathway, leading to opsonization and recognition by CR3 on phagocytes.[1][3]
The collaboration between Dectin-1 and TLR2 is a key feature of this compound recognition, enhancing the overall immune response compared to stimulation by either receptor alone.[4][5][9]
Expected Cytokine Profile
Stimulation with this compound induces a broad spectrum of cytokines and chemokines, reflecting a robust inflammatory response. The precise profile can vary depending on the cell type, species, and experimental conditions.
-
Pro-Inflammatory Cytokines: Commonly observed pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-1 alpha (IL-1α).[2][10][11]
-
Chemokines: this compound stimulation leads to the release of chemokines that recruit other immune cells to the site of inflammation. These include IL-8 (CXCL8), Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), and Macrophage Inflammatory Protein-2 (MIP-2 or CXCL2).[2][6][11]
-
Regulatory/Anti-Inflammatory Cytokines: The response to this compound is not purely pro-inflammatory. The production of regulatory cytokines like Interleukin-10 (IL-10) and Interleukin-1 Receptor Antagonist (IL-1RA) is also induced, playing a role in modulating and eventually resolving the inflammatory response.[1][2][7][12] Studies have shown that this compound can induce dendritic cells to secrete high levels of IL-10, which can suppress T-cell activation.[12]
This compound Signaling Pathways
Caption: this compound signaling cascade in innate immune cells.
Quantitative Data Summary
The following tables summarize quantitative data on cytokine release following this compound stimulation from various studies.
Table 1: Cytokine Gene Expression in RAW 264.7 Macrophages (Data sourced from a study analyzing gene expression via real-time PCR after this compound (ZM) treatment)[10]
| Cytokine | Fold Change vs. Control |
| TNF-α | 3.18 |
| IL-1β | 5.66 |
| IL-6 | 115.76 |
Table 2: Cytokine Release from Mouse Peritoneal Macrophages (Data shows cytokine concentration in pg/mL from supernatants of macrophages stimulated with 50 µg/mL this compound. Sourced from a study on TRPM2-deficient macrophages)[11]
| Cytokine | Concentration (pg/mL) in WT Macrophages (Mean ± SEM) |
| G-CSF | ~1750 |
| TNF-α | ~3000 |
| IL-1α | ~250 |
| IL-1β | ~163 |
| CXCL2 (MIP-2) | ~11000 |
| CCL2 (MCP-1) | ~1000 |
Table 3: Cytokine Secretion from SW480 Human Intestinal Epithelial Cells (Data shows cytokine concentration in pg/mL in supernatants after 20-hour stimulation with 100 µg/mL this compound. Sourced from a study using Luminex assays)[13]
| Cytokine/Chemokine | Basal Level (pg/mL) | Zymosan Stimulated (pg/mL) | Fold Induction |
| G-CSF | 2.1 | 18.5 | 8.8 |
| GM-CSF | 1.8 | 13.9 | 7.7 |
| IL-1β | 0.1 | 0.6 | 6.0 |
| IL-6 | 1.2 | 19.4 | 16.2 |
| IL-8 | 17.6 | 175.7 | 10.0 |
| MCP-1 (CCL2) | 1.9 | 12.3 | 6.5 |
| TNF-α | 0.3 | 0.8 | 2.7 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages or PBMCs
This protocol provides a general framework for stimulating cultured cells with this compound. Parameters such as cell density, this compound concentration, and incubation time should be optimized for each specific cell type and experimental goal.
Materials:
-
Cell type of interest (e.g., human PBMCs, mouse bone marrow-derived macrophages)
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound from Saccharomyces cerevisiae (e.g., InvivoGen, Sigma-Aldrich)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or culture medium for reconstitution
-
Sterile multi-well tissue culture plates (e.g., 96-well or 24-well)
-
Vehicle control (the same solvent used to reconstitute this compound)
-
Optional: Positive control (e.g., LPS at 1 µg/mL)
Procedure:
-
Cell Preparation:
-
Isolate or culture cells according to standard protocols.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend cells in complete culture medium to the desired density (e.g., 1 x 10⁶ cells/mL for PBMCs).[14]
-
-
Cell Seeding:
-
Seed the cells into the appropriate culture plate. For a 96-well plate, seed 100-200 µL of the cell suspension per well (1-2 x 10⁵ cells/well).[14]
-
Incubate for 2-4 hours (or overnight) at 37°C, 5% CO₂ to allow cells to adhere and equilibrate.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound by resuspending it in sterile PBS or culture medium. This compound is insoluble, so vortex thoroughly before each use to ensure a uniform suspension.[4]
-
Prepare working dilutions of this compound in complete culture medium. A typical final concentration range for stimulation is 1-100 µg/mL.[4][15]
-
Carefully remove the medium from the wells and replace it with the medium containing the desired concentration of this compound, vehicle control, or positive control.
-
-
Incubation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells and this compound particles.[14]
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be analyzed immediately or stored at -80°C for later analysis.
-
Protocol 2: Quantification of Secreted Cytokines
Choose one of the following methods to measure cytokine concentrations in the collected supernatants.
A) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A highly specific method for quantifying a single cytokine.
-
Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. The general steps involve coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, followed by a substrate to produce a measurable colorimetric signal.[14]
B) Multiplex Bead Array (e.g., Luminex, Cytometric Bead Array)
-
Principle: Allows for the simultaneous quantification of multiple cytokines in a single small-volume sample.[16]
-
Procedure: Follow the manufacturer's protocol. This typically involves incubating samples with a mixture of beads, where each bead set is coated with a capture antibody specific for a different cytokine. A fluorescently labeled detection antibody is then used, and the beads are analyzed on a specialized flow cytometer.
C) Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Principle: Identifies the frequency of cytokine-producing cells and can phenotype the specific cell type responsible for the production.[16]
-
Procedure:
-
During the final 4-6 hours of the this compound stimulation (Protocol 1, Step 4), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[16][17] This traps cytokines within the cell.
-
Harvest the cells and stain for surface markers to identify cell populations of interest (e.g., CD14 for monocytes, CD3 for T cells).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines using fluorescently-conjugated antibodies (e.g., anti-TNF-α, anti-IL-6).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cells producing specific cytokines within each population.[16]
-
Experimental Workflow Diagram
Caption: Workflow for measuring this compound-induced cytokines.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. invivogen.com [invivogen.com]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 17. lerner.ccf.org [lerner.ccf.org]
Troubleshooting & Optimization
Zymosan A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Zymosan A, with a specific focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2] It is primarily composed of β-glucan and mannan residues.[1] In research, it serves as a potent inflammatory agent, widely used to stimulate sterile inflammatory responses in various experimental models, including sepsis, shock, peritonitis, and arthritis.[1][3][4] It activates the innate immune system by engaging with pattern recognition receptors (PRRs) on immune cells like macrophages, neutrophils, and dendritic cells.[1][4]
Q2: Which signaling pathways does this compound activate?
This compound triggers multiple inflammatory signaling pathways by binding to several key receptors on immune cells. The primary receptors involved are Toll-like Receptor 2 (TLR2), which forms a heterodimer with TLR6, and the C-type lectin receptor Dectin-1.[1][4][5][6] Activation of these receptors initiates downstream cascades leading to the production of various inflammatory mediators.
-
TLR2/6 Pathway: Upon binding, this pathway typically recruits the adaptor protein MyD88, leading to the activation of nuclear factor-kappa B (NF-κB).[6][7] This results in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]
-
Dectin-1 Pathway: This pathway can signal independently of TLRs and often involves the activation of a spleen tyrosine kinase (Syk)-dependent cascade.[5] This can lead to the production of reactive oxygen species (ROS) and the activation of calcium-dependent signaling pathways, which contribute to both inflammatory and anti-inflammatory responses, such as the production of IL-10.[5]
-
Complement System: this compound is also known to activate the complement system, specifically by inactivating the third component, C3, which contributes to the inflammatory response.[2]
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., water, PBS, saline).
Cause: this compound is inherently insoluble in water and aqueous solutions.[1][2][8] It does not form a true solution but rather a particle suspension.
Solution:
-
Create a Uniform Suspension: The goal is to create a fine, homogenous suspension. This can be achieved by vigorous and repeated vortexing.[9] For some applications, leaving the mixture at room temperature overnight followed by another round of vortexing before use can improve uniformity.[9]
-
Apply Mechanical Force: Sonication is a highly effective method to break down clumps and disperse the particles.[9][10] Use a bath sonicator and apply cycles of sonication (e.g., 2 minutes) followed by cooling on ice to prevent overheating.[11]
-
Apply Heat: Gently heating the suspension can aid in dispersion. Some protocols involve placing the suspension in a boiling water bath for up to an hour, followed by cooling and resuspension.[2][10] Always ensure the protocol for your specific application allows for heating, as it may affect certain biological activities.
Problem: I observe precipitation or particle settling in my this compound suspension during my experiment.
Cause: Due to its particulate nature and insolubility, this compound will settle out of suspension over time.
Solution:
-
Consistent Agitation: If possible, keep the suspension under gentle agitation during the experiment.
-
Resuspend Immediately Before Use: Always vortex or mix the suspension thoroughly immediately before adding it to your cells or injecting it into animals to ensure a consistent dose.
-
Increase Viscosity of Medium: For certain in vitro assays, using a more viscous medium might slow down the rate of settling, although this is not common practice and should be validated for your experiment.
Problem: I need a true solution of this compound for my experiment.
Cause: Standard this compound is a complex polysaccharide and will not form a true solution in common laboratory solvents without chemical modification.
Solution:
-
Use Organic Solvents (for stock solutions): this compound has limited solubility in some organic solvents.[3] This is typically only suitable for creating a concentrated stock solution that is then diluted into your experimental medium, where it will likely form a fine precipitate/suspension. Always check for solvent compatibility with your experimental system.
-
Consider Chemically Modified Zymosan: Researchers have developed methods like amination to increase the water solubility of Zymosan.[8][12] If a true solution is mandatory, sourcing or synthesizing a soluble derivative may be necessary.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. Note that for aqueous media, the values represent the ability to form a uniform suspension rather than a true solution.
| Solvent | Concentration | Method/Comment | Source(s) |
| Aqueous Media | |||
| Water | < 0.1 mg/mL | Considered insoluble. | [2][9] |
| Saline (0.15 M NaCl) | 2 mg/mL - 10 mg/mL (1%) | Forms a uniform suspension with vortexing, sonication, and/or boiling. | [2][9][10] |
| Organic Solvents | |||
| DMSO | ~0.2 mg/mL | Forms a solution. | [3][4][13] |
| DMSO (with treatment) | 1.94 mg/mL | Requires sonication, warming, pH adjustment to 4, and heating to 60°C. | [9] |
| Ethanol | ~0.1 mg/mL | Forms a solution. | [3][4][13] |
| Chloroform | ~0.1 mg/mL | Forms a solution. | [3][4][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for In Vivo Injection
This protocol is adapted for inducing inflammatory responses, such as peritonitis, in animal models.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Sterilization (Optional but Recommended): To ensure sterility, expose the dry powder to UV light for 30 minutes.[9]
-
Suspension: Add sterile, endotoxin-free saline to the this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
Homogenization:
-
Storage: The suspension can be autoclaved and stored in aliquots at -20°C for future use.[10][14]
-
Pre-use Preparation: Before injection, thaw the aliquot, bring it to room temperature, and vortex thoroughly again to ensure a uniform particle distribution.
Protocol 2: Preparation of Opsonized this compound for Phagocytosis Assays
Opsonization coats the this compound particles with serum proteins (e.g., complement), enhancing their recognition and uptake by phagocytic cells.
-
Initial Suspension: Prepare a this compound stock suspension at a concentration of 2 mg/mL in sterile PBS. Vortex thoroughly.[15]
-
Opsonization:
-
Washing:
-
Centrifuge the mixture (e.g., 2000 x g for 2 minutes) to pellet the opsonized this compound particles.[15]
-
Discard the supernatant.
-
Wash the pellet by resuspending it in sterile PBS (use a volume at least twice that of the original Zymosan stock).
-
Repeat the centrifugation and washing steps two more times to remove all unbound serum components.
-
-
Final Resuspension: After the final wash, resuspend the pellet of opsonized this compound in your desired cell culture medium or buffer to the final working concentration for your phagocytosis assay.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. goryochemical.com [goryochemical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound for inducing inflamatory response 58856-93-2 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Zymosan A Stimulation
Welcome to the technical support center for Zymosan A stimulation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address sources of variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I seeing high variability in my results between experiments?
High variability in this compound stimulation experiments can stem from several factors, ranging from the reagent itself to cell culture conditions and assay procedures.
Answer: Inconsistent results are often traced back to one of the following key areas:
-
This compound Preparation and Storage: this compound is an insoluble particle suspension. Improperly prepared or stored aliquots can lead to inconsistent concentrations being used in experiments. It is crucial to ensure the suspension is homogenous before use.
-
Lot-to-Lot Variability: this compound is a crude preparation from yeast cell walls, and significant variation can occur between different manufacturing lots.[1][2][3] This can affect the potency and composition of the preparation, leading to different levels of cellular activation. It is recommended to test new lots against a previous, validated lot.
-
Cellular Conditions: The response to this compound is highly dependent on the state of the cells.
-
Cell Type and Passage Number: Different cell types (e.g., primary macrophages vs. cell lines like RAW 264.7) will respond differently. High-passage number cell lines may exhibit altered responses.
-
Cell Density: Cell confluency can affect cell signaling and responsiveness. It is important to maintain consistent seeding densities.[4]
-
Activation State: Resting macrophages show lower phagocytic activity compared to activated macrophages.[5] Pre-stimulation with agents like LPS (100 ng/mL) can increase phagocytosis but will also alter the cytokine profile.[5]
-
The following troubleshooting workflow can help systematically identify the source of variability.
Question 2: My cells are not responding or show a very weak response to this compound. What could be wrong?
Answer: A lack of cellular response is a common issue that can often be resolved by checking several experimental parameters.
-
This compound Concentration: The optimal concentration can vary significantly between cell types and assay systems. A dose-response experiment is critical. Typical starting concentrations range from 1 to 100 µg/mL.[6] Some protocols have used concentrations as high as 0.5 mg/mL.[7][8]
-
Incubation Time: The kinetics of the response can vary. Cytokine production and phagocytosis are time-dependent processes. Phagocytosis can be detected in as little as 15-30 minutes, while cytokine responses may require several hours (e.g., 4-24 hours).[4][5][7]
-
Receptor Expression: The primary receptors for this compound are Toll-like Receptor 2 (TLR2) and Dectin-1.[6][9][10] Ensure your cell type expresses adequate levels of these receptors.
-
Opsonization: The uptake of this compound can be enhanced by opsonization, which is the process of coating the particles with serum proteins (e.g., complement or IgG).[4] If using serum-free media, the response may be weaker. Consider pre-incubating this compound with serum for 30 minutes at 37°C to opsonize it.[4]
Question 3: How can I mitigate lot-to-lot variation of this compound?
Answer: Managing lot-to-lot variation is crucial for the long-term reproducibility of your experiments.[2][11]
-
Purchase in Bulk: If possible, purchase a single large lot of this compound to support a series of planned experiments.
-
Validate New Lots: Before using a new lot for critical experiments, validate it against a previously characterized "gold standard" lot. Run a side-by-side experiment measuring a key readout (e.g., TNF-α production or phagocytosis rate) to determine the relative potency of the new lot.
-
Perform Dose-Response Curves: The optimal concentration may shift between lots. Perform a new dose-response curve for each new lot to identify the EC50 or the concentration needed for the desired level of stimulation.
-
Share Information: Collaborate with other labs and communicate with the manufacturer regarding any significant variations observed.[2][11]
Data & Protocols
Experimental Parameters
The following table summarizes common quantitative parameters for this compound stimulation experiments. Note that these are starting points and should be optimized for your specific cell type and experimental setup.
| Parameter | Cell Type | Recommended Range | Citation |
| Concentration | Macrophages, Dendritic Cells | 1 - 100 µg/mL | [6] |
| RAW 264.7 Macrophages | 0.5 mg/mL (for gene expression) | [8] | |
| Bone Marrow-Derived Macrophages | 0.5 mg/mL (for TNF-α ELISA) | [7] | |
| Incubation Time | Phagocytosis Assay | 15 minutes - 2 hours | [4] |
| Cytokine Production (TNF-α) | 4 hours | [7] | |
| Cell Seeding Density | RAW 264.7 Macrophages | 5 x 10⁴ cells/well (96-well plate) | [12] |
| Adherent Phagocytes | 1 - 5 x 10⁵ cells/mL | [4] | |
| Particle-to-Cell Ratio | Phagocytosis Assay | 30:1 to 100:1 | [5] |
Protocol: Preparation of this compound Suspension
This protocol provides a standardized method for preparing this compound for in vitro cell stimulation.
-
Weighing: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Suspension: Resuspend the powder in sterile, endotoxin-free saline or phosphate-buffered saline (PBS) to a stock concentration (e.g., 10 mg/mL).
-
Homogenization: Vortex the suspension vigorously for at least 1 minute to break up clumps.
-
Boiling: Place the tube in a boiling water bath for 60 minutes to sterilize and further disaggregate the particles.[13]
-
Sonication (Optional but Recommended): Sonicate the suspension to ensure it is well-homogenized.
-
Aliquoting: While continuously vortexing to maintain a uniform suspension, dispense into sterile, single-use aliquots.
-
Storage: Store the aliquots at -20°C.[13]
-
Use: Before use, thaw an aliquot and vortex thoroughly. Dilute to the final working concentration in your cell culture medium. Always mix the working solution immediately before adding it to the cells.
Protocol: Macrophage Stimulation for Cytokine Analysis
This protocol describes a general procedure for stimulating macrophages (e.g., primary bone marrow-derived macrophages or RAW 264.7 cells) to measure cytokine release.
-
Cell Seeding: Seed macrophages in a multi-well plate (e.g., 96-well) at a density that will result in 50-80% confluency at the time of stimulation.[4] For a 96-well plate, a common density is 5 x 10⁴ cells/well.[12] Culture overnight at 37°C and 5% CO₂.
-
Serum Starvation (Optional): For some signaling studies, you may wish to reduce background activation by serum-starving the cells for 2-4 hours prior to stimulation.[7]
-
Preparation of Stimulus: Thaw and vortex a this compound stock aliquot. Dilute it to the desired final concentration in pre-warmed culture medium.
-
Stimulation: Carefully remove the old medium from the cells and replace it with the medium containing this compound. Include an unstimulated (medium only) control.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any cells or debris.
-
Analysis: Carefully collect the supernatant without disturbing the cell layer. The supernatant can now be analyzed for cytokine content using methods like ELISA or a multiplex bead array.
Visual Guides & Workflows
This compound Signaling Pathway
This compound is recognized by at least two key pattern recognition receptors (PRRs) on the surface of phagocytes: Toll-like Receptor 2 (TLR2), which often heterodimerizes with TLR6, and Dectin-1, a C-type lectin receptor that binds β-glucans.[6][9][10] The engagement of these receptors triggers distinct but synergistic signaling cascades that lead to phagocytosis, reactive oxygen species (ROS) production, and the transcription of inflammatory cytokines.[10][14]
Troubleshooting Workflow for Inconsistent Results
Use this decision tree to systematically diagnose the cause of inconsistent experimental outcomes.
References
- 1. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 2. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to reduce variability in Zymosan A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Zymosan A experiments.
Troubleshooting Guides
Issue: High variability in phagocytosis assays
High variability in phagocytosis assays can be a significant source of inconsistent data. The following table outlines potential causes and recommended solutions to improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Preparation | Prepare a large batch of this compound suspension, aliquot, and store at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles. Thaw aliquots at 4°C before use.[1] |
| Variable Opsonization | Standardize the opsonization protocol. Use a consistent source and concentration of serum or IgG. Incubate for a fixed time (e.g., 30 minutes at 37°C) and wash the particles thoroughly with sterile PBS afterward.[1][2][3] Opsonization with serum from the same species as the phagocytes is recommended for optimal results.[3][4] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells is seeded in each well. Perform a cell count and viability assessment before seeding. Aim for a confluence of 50-80% at the time of the assay.[1] |
| Variable Cell Activation State | The activation state of macrophages can significantly impact their phagocytic activity. For reproducible results, consider pre-activating macrophages with a stimulus like LPS (e.g., 100 ng/mL) or using a standardized differentiation protocol.[5] |
| Inconsistent Particle-to-Cell Ratio | A high particle-to-cell ratio can lead to cell death and debris, causing incoherent data.[5] Optimize and maintain a consistent ratio (e.g., 30-100 particles per macrophage) for all experiments.[5] |
Issue: Inconsistent cytokine release after this compound stimulation
Variability in cytokine production can obscure the true effect of this compound. The following guide addresses common causes of this issue.
| Potential Cause | Recommended Solution |
| Lot-to-Lot Variability of this compound | Different batches of this compound can have varying potency.[6] It is crucial to test each new lot and compare its activity to a previously validated lot. Establish internal quality control procedures to ensure consistency.[6] |
| Suboptimal Cell Culture Conditions | Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture.[7][8] Maintain a standardized cell culture medium, including serum and supplements.[9] |
| Variable Incubation Times | The kinetics of cytokine release can vary. Standardize the incubation time with this compound across all experiments to ensure comparable results.[10][11] |
| Inconsistent Pipetting and Washing | Inaccurate pipetting and inconsistent washing can introduce significant errors. Use calibrated pipettes and ensure thorough but gentle washing steps to remove unbound this compound and other reagents.[12] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound to ensure consistency?
A1: For optimal consistency, prepare a large, homogenous suspension of this compound in a suitable buffer like sterile saline or PBS. Boiling the suspension can help ensure uniformity.[13] Aliquot the suspension into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When needed, thaw an aliquot at 4°C and vortex thoroughly before use to ensure a uniform suspension.[1]
Q2: Is opsonization of this compound necessary, and how does it affect variability?
A2: While this compound can be used without opsonization, opsonizing the particles with serum or IgG generally enhances phagocytosis rates.[3][5] For reducing variability, a standardized opsonization protocol is critical. This involves using a consistent source and concentration of opsonin, a fixed incubation time and temperature (e.g., 30 minutes at 37°C), and thorough washing of the particles to remove unbound opsonins.[1][2][3][14] Using serum from the same species as the phagocytic cells is recommended for best results.[3][4]
Q3: What is the optimal particle-to-cell ratio for this compound experiments?
A3: The optimal ratio of this compound particles to cells should be determined empirically for your specific cell type and assay. A very high ratio can lead to cytotoxicity and inconsistent results.[5] A commonly suggested starting point for macrophages is a ratio of 30-100 particles per cell.[5] It is crucial to maintain this optimized ratio across all experiments to ensure reproducibility.
Q4: How does the activation state of macrophages influence this compound experiments?
A4: Resting macrophages exhibit lower phagocytic activity compared to activated macrophages.[5] To reduce variability, it is important to either use a consistent and standardized method for macrophage activation (e.g., with LPS) or to use resting macrophages consistently across all experiments.[5]
Q5: How can I control for lot-to-lot variability of this compound?
A5: Lot-to-lot variability is a known issue with biological reagents like this compound.[6] To mitigate this, it is essential to validate each new lot. This can be done by performing a side-by-side comparison with a previous, well-characterized lot. Key experimental readouts (e.g., cytokine production, phagocytosis rate) should be assessed to ensure the new lot performs within an acceptable range of the old lot. Establishing and documenting these internal quality control procedures is crucial for long-term experimental consistency.[6]
Experimental Protocols
Standardized this compound Opsonization Protocol
-
Thaw a frozen aliquot of this compound suspension at 4°C.
-
Vortex the suspension thoroughly to ensure it is homogenous.
-
Incubate the this compound particles with the desired serum or purified IgG at a standardized concentration for 30 minutes at 37°C.[1][2][3]
-
Pellet the opsonized this compound particles by centrifugation.
-
Wash the pellet several times with sterile 1X PBS to remove unbound opsonins.[1][2][3]
-
Resuspend the final pellet in the same initial volume of sterile 1X PBS or culture medium.[1]
-
Store the opsonized this compound at 4°C and use it within a short period.[1]
General Phagocytosis Assay Protocol
-
Seed phagocytic cells (e.g., macrophages) in a 96-well plate at a density that will result in 50-80% confluency at the time of the assay and incubate overnight.[1]
-
If desired, treat the cells with activators or inhibitors.
-
Add the prepared this compound suspension (opsonized or non-opsonized) to each well at the predetermined optimal particle-to-cell ratio.[1] Include a negative control without this compound.
-
Incubate for a standardized period (e.g., 15 minutes to 2 hours) at 37°C in a 5% CO2 incubator.[1]
-
Gently wash the cells to remove non-phagocytosed this compound particles.
-
Proceed with the chosen method for quantifying phagocytosis (e.g., microscopy, plate reader-based assays).
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathways in macrophages.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 4. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AffiASSAY® Phagocytosis Assay Kit (Green Zymosan) | AffiGEN [affiassay.com]
- 13. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Zymosan A In Vivo Optimization: Technical Support Center
Welcome to the technical support center for optimizing Zymosan A dosage in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce inflammation?
This compound is a polysaccharide component derived from the cell wall of the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan and mannan residues.[1][2] In vivo, it acts as a potent inflammatory agent by engaging with pattern recognition receptors (PRRs) on immune cells like macrophages, neutrophils, and dendritic cells.[1] The primary receptors involved are Toll-like Receptor 2 (TLR2), which forms a heterodimer with TLR6, and Dectin-1 (a C-type lectin receptor).[1][3][4][5] This dual recognition triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB, which in turn promotes the production and release of various pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS).[1][4][5]
Q2: What is a typical starting dose for a this compound-induced inflammation model in mice?
The optimal dose of this compound is highly dependent on the specific animal model, the route of administration, and the desired inflammatory response (acute vs. chronic, mild vs. severe). Doses reported in the literature vary significantly.
-
For an acute, self-resolving peritonitis model , a low dose in the range of 0.1 mg to 1 mg per mouse administered intraperitoneally (i.p.) is often used.[4][6] For instance, a dose of 0.25 mg/mouse has been used to induce leukocyte accumulation in the peritoneum within 4 hours.[7]
-
For models requiring a more robust or systemic inflammatory response , higher doses may be necessary. Doses ranging from 10 mg/kg to 70 mg/kg have been used to study systemic inflammation and its effects on various organs.[8][9]
-
For inducing non-septic shock and multiple organ dysfunction syndrome (MODS) , high doses of 500 mg/kg or 10 mg/mouse have been reported.[4][10]
It is critical to perform a pilot study to determine the optimal dose for your specific experimental goals.[11][12]
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is insoluble in water.[1] A common method for preparation involves creating a suspension in sterile, pyrogen-free saline or phosphate-buffered saline (PBS).
Preparation Protocol:
-
Weigh the desired amount of this compound powder.
-
Suspend it in sterile saline or PBS to the target concentration.
-
To ensure a uniform suspension and break up any clumps, it is often recommended to boil the suspension for 30-60 minutes, followed by extensive washing with sterile saline.[11]
-
Before injection, vortex the suspension vigorously to ensure homogeneity, as this compound particles will settle over time.
-
The most common route of administration for inducing peritonitis or systemic inflammation is intraperitoneal (i.p.) injection.[4][7][13]
Troubleshooting Guide
Q1: I'm observing high mortality or excessive toxicity in my animals. What should I do?
High toxicity and mortality are typically associated with excessive doses of this compound, leading to severe systemic inflammation, shock, and multiple organ dysfunction syndromes (MODS).[1][4][13]
Troubleshooting Steps:
-
Reduce the Dose: This is the most critical step. High doses (e.g., 20 mg/kg and above in rats, or 500 mg/kg in mice) have been shown to cause significant weight loss, organ damage, and mortality.[1][8][10] Conduct a dose-response pilot study starting with a much lower dose (e.g., 0.1 - 1 mg/mouse) to find a sub-lethal dose that still induces the desired inflammatory phenotype.[4][6]
-
Check Animal Health: Ensure that the animals are healthy and free from other infections before this compound administration, as underlying conditions can exacerbate the inflammatory response.
-
Refine the Model: Consider if a localized inflammatory model (e.g., intra-articular injection for arthritis) is more appropriate than systemic administration (i.p.) for your research question, which may reduce systemic toxicity.
Q2: I am not seeing a significant inflammatory response. What could be wrong?
An insufficient inflammatory response can stem from several factors related to the dose, preparation, or timing of analysis.
Troubleshooting Steps:
-
Increase the Dose: The dose may be too low to elicit a measurable response. Refer to the dose-ranging studies in the literature and consider titrating the dose upwards in a pilot experiment.[11] For example, while 0.1 mg/mouse induces a transient peritonitis, a 10 mg/mouse dose causes a much more severe and prolonged response.[6]
-
Ensure Proper Suspension: this compound is insoluble and settles quickly. Ensure the suspension is vigorously and thoroughly vortexed immediately before drawing it into the syringe for each injection to guarantee the correct dose is administered.
-
Optimize Time Points: The inflammatory response to this compound is dynamic. Peak neutrophil recruitment in peritonitis models often occurs within 4-24 hours post-injection, with the inflammation typically resolving by 72-96 hours at lower doses.[3][7] Your measurement time point may be too early or too late. Conduct a time-course experiment to capture the peak response for your markers of interest.
-
Check this compound Activity: Ensure the this compound has been stored correctly (typically at 2-8 °C) and has not expired.[1]
Data and Protocols
Dose-Response Data for this compound in Rodents
The following table summarizes doses used in various in vivo models. Note that the response can vary significantly between different mouse/rat strains.
| Animal Model | Species/Strain | Route | Dose | Key Outcomes | Citation |
| Acute Peritonitis | Mouse (C57BL/6) | i.p. | 0.25 mg/mouse | Increased peritoneal leukocytes and MCP-1 levels at 4 hours. | [7] |
| Acute Peritonitis | Mouse | i.p. | 1 mg/mouse | Recruitment of neutrophils and macrophages within 4-24 hours, resolution by 72-96 hours. | [3] |
| Mild vs. Severe Peritonitis | Mouse | i.p. | 0.1 mg vs. 10 mg | 0.1 mg causes transient peritonitis; 10 mg causes a severe, non-resolving response. | [4][6] |
| Systemic Inflammation | Mouse | i.p. | 70 mg/kg | Impaired reverse cholesterol transport. | [9] |
| Systemic Inflammation / MODS | Mouse | i.p. | 100 mg/kg or 500 mg/kg | High dose (500 mg/kg) causes systemic inflammation, MODS, and cardiac dysfunction. | [10] |
| Toxicity Study | Rat | i.p. | 5, 10, 20, 40 mg/kg | 20 mg/kg and 40 mg/kg caused significant decreases in body weight. 10 mg/kg was determined to be a safe, effective dose for radioprotection studies. | [8] |
| EAE Amelioration | Mouse (C57BL/6) | i.p. | 100 µ g/mouse (daily) | Low dose found to be optimal for suppressing autoimmune inflammation. Higher doses (500 µg) promoted the disease. | [11] |
Experimental Protocol: this compound-Induced Acute Peritonitis in Mice
This protocol provides a general framework for inducing and analyzing acute peritoneal inflammation.
1. Materials:
-
This compound (Sigma-Aldrich, #Z4250 or equivalent)
-
Sterile, pyrogen-free 0.9% saline or PBS
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
For lavage: Ice-cold PBS containing 2-5 mM EDTA
2. This compound Preparation:
-
Prepare a 1 mg/mL stock suspension of this compound in sterile saline.
-
Vortex vigorously for 1-2 minutes to ensure a homogenous suspension.
-
Optional but recommended for consistency: Boil the suspension for 30 minutes, wash 3 times with sterile saline by centrifugation, and resuspend in the final volume.[11]
3. Induction of Peritonitis:
-
Vortex the this compound suspension immediately before use.
-
Inject each mouse intraperitoneally (i.p.) with the desired dose (e.g., 0.25 mg in 250 µL for a 1 mg/mL stock).
-
Administer an equal volume of sterile saline to the control group.
4. Peritoneal Lavage and Analysis (Example: 4-hour time point):
-
Euthanize the mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS + EDTA.
-
Gently massage the abdomen for 1-2 minutes to dislodge cells.
-
Carefully aspirate the peritoneal fluid (lavage).
-
Keep the lavage fluid on ice.
-
Cell Analysis: Centrifuge an aliquot of the lavage fluid, resuspend the cell pellet, and perform a total leukocyte count using a hemocytometer or automated cell counter. Use flow cytometry with specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for differential cell counts.
-
Cytokine Analysis: Centrifuge the lavage fluid at a higher speed to pellet all cells. Collect the supernatant and store it at -80°C. Analyze cytokine/chemokine levels (e.g., TNF-α, IL-6, MCP-1) using ELISA or multiplex bead array.[4][7]
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via TLR2/6 and Dectin-1 pathways.
Experimental Workflow: Dose Optimization
Caption: Workflow for in vivo this compound dose optimization.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common this compound experiments.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Preliminary study of the toxicity and radioprotective effects of zymosan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zymosan-mediated inflammation impairs in vivo reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Zymosan A-Induced Cell Death: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Zymosan A to induce cell death and inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a polysaccharide-rich preparation from the cell wall of the yeast Saccharomyces cerevisiae, primarily composed of β-glucan and mannan residues.[1] It is widely used as an inflammatory agent to study innate immune responses.[1] this compound induces cell death and inflammation by activating multiple pattern recognition receptors (PRRs) on immune cells like macrophages and neutrophils, including Toll-like receptors (TLR2/TLR6), Dectin-1, and the NLRP3 inflammasome.[1][2] This activation triggers downstream signaling cascades, leading to phagocytosis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, which can ultimately result in cell death.[1][3]
Q2: My cells are not responding to this compound stimulation. What could be the problem?
Several factors can lead to a weak or absent cellular response to this compound:
-
Zymosan Preparation: this compound is insoluble in water and culture media.[1][4] Inadequate suspension can lead to inconsistent dosing. It is crucial to create a uniform suspension by vortexing and sonication before adding it to your cell cultures.[4][5]
-
Cell Activation State: Resting or naive macrophages may exhibit low phagocytic activity.[6][7] Pre-activating cells with stimuli like LPS (100 ng/mL) can significantly enhance their responsiveness to this compound.[6][7]
-
Cell Type and Receptor Expression: The response to this compound is dependent on the expression of specific receptors like TLR2 and Dectin-1. Ensure your cell line or primary cells express these receptors.
-
Concentration and Incubation Time: The optimal concentration and time can vary. A typical starting concentration for in vitro experiments is 1-10 µg/mL, with incubation times ranging from 15 minutes to 24 hours depending on the desired outcome (e.g., phagocytosis vs. cytokine release).[5][8]
Q3: I am observing high variability between my experimental replicates. How can I improve consistency?
High variability often stems from the particulate nature of this compound.
-
Consistent Suspension: Always vortex the this compound stock solution immediately before diluting and adding it to your wells to ensure a homogenous particle distribution.[5]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. A confluence of 50-80% is often recommended for phagocytosis assays.[8][9]
-
Pipetting Technique: When adding the this compound suspension, mix the well's contents gently to distribute the particles evenly among the cells.
Q4: How can I confirm that this compound is inducing cell death via a specific pathway (e.g., apoptosis, necroptosis)?
To dissect the cell death mechanism, you can use a combination of pathway-specific inhibitors and molecular assays:
-
Apoptosis: Look for activation of caspases, particularly caspase-3.[10] This can be measured via western blot for cleaved caspase-3 or by using fluorescent caspase activity assays.
-
Necroptosis: This pathway is mediated by RIPK1 and RIPK3.[11] Use specific inhibitors like Necrostatin-1 (for RIPK1) and assess the phosphorylation of MLKL, the downstream effector.
-
Pyroptosis: This inflammatory form of cell death is dependent on caspase-1 and Gasdermin D (GSDMD).[11] Measure caspase-1 activity and look for GSDMD cleavage.
-
Autophagy: The role of autophagy can be complex, sometimes promoting survival and other times contributing to cell death.[12] You can monitor the formation of autophagosomes using LC3-II conversion assays (western blot) or fluorescently tagged LC3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Phagocytosis Rate | 1. Zymosan particles not properly opsonized. 2. Macrophages are in a resting state. 3. Incorrect particle-to-cell ratio. | 1. Opsonize this compound with serum or IgG for 30 minutes at 37°C to enhance uptake via complement or Fc receptors.[8][9] 2. Activate macrophages with LPS (100 ng/mL) or IFN-γ prior to the assay.[6][7] 3. Optimize the ratio; a starting point of 30-100 particles per macrophage may yield better results.[6] |
| Inconsistent Cytokine Levels | 1. Non-homogenous this compound suspension. 2. Variable incubation times. 3. Cell health and passage number. | 1. Prepare a fresh this compound suspension for each experiment, ensuring thorough vortexing and sonication.[4] 2. Use a consistent incubation time for all samples. Cytokine production can peak at different times (e.g., TNF-α often peaks earlier than IL-6).[13][14] 3. Use cells from a consistent, low passage number and ensure high viability before starting the experiment. |
| High Cell Detachment/Death in Control Wells | 1. Cells are loosely adherent. 2. Excessive washing steps. 3. High centrifugation speed. | 1. For loosely attached cells, use complete culture media during wash steps to maintain attachment.[8] Consider coating plates with Poly-HEMA.[6][7] 2. Be gentle during aspiration and addition of solutions.[4] 3. If centrifuging plates, use a lower speed to avoid dislodging the cell monolayer.[7] |
| Low Reactive Oxygen Species (ROS) Production | 1. Incorrect assay timing. 2. ROS scavenger present in media. 3. Suboptimal Zymosan concentration. | 1. Zymosan-induced ROS production can be rapid, often peaking within 30-45 minutes.[15] Perform a time-course experiment to find the optimal measurement window. 2. Ensure your culture medium (e.g., phenol red-free) and buffers do not contain components that scavenge ROS. 3. Perform a dose-response curve. A concentration of 400 µg/mL has been shown to be effective for ROS induction in some cell types.[3] |
Experimental Protocols & Data
This compound Preparation and Cell Stimulation
This protocol provides a general guideline for preparing this compound and stimulating cells for cytokine analysis.
Protocol:
-
Reconstitution: To create a stock solution, suspend this compound powder in sterile, endotoxin-free saline or PBS to a concentration of 10-50 mg/mL.[5][7]
-
Homogenization: Vortex the suspension vigorously. For a more uniform particle distribution, sonicate the suspension using a bath sonicator for 2 minutes, followed by 2 minutes on ice. Repeat this cycle five times.[4]
-
Cell Seeding: Seed cells (e.g., macrophages) in a 24-well plate and culture until they reach the desired confluency (typically 70-80%).[16]
-
Stimulation: Dilute the this compound stock suspension to the desired final concentration in pre-warmed culture medium. Vortex the diluted suspension immediately before adding it to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C and 5% CO₂.[16]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet cells and debris. Carefully collect the supernatant for cytokine analysis (e.g., ELISA).
Quantitative Data Summary
The following tables summarize typical concentrations and responses observed in this compound experiments.
Table 1: Common In Vitro Experimental Parameters
| Parameter | Cell Type | Concentration | Incubation Time | Measured Response | Reference |
| Phagocytosis | RAW264.7 Macrophages | 10-50 µg/mL | 1-2 hours | Particle Uptake | [4] |
| Cytokine Release | Human Corneal Fibroblasts | 100 µg/mL | 24 hours | IL-6, IL-8 | [17] |
| ROS Production | Human Neutrophils | 100-400 µg/mL | 30-60 minutes | Oxidative Burst | [3][18] |
| NF-κB Activation | HEK293 (TLR2-transfected) | 1-10 µg/mL | 24 hours | SEAP Reporter | [5] |
Table 2: Zymosan-Induced Cytokine and Inflammatory Marker Levels In Vivo
| Animal Model | This compound Dose & Route | Time Point | Marker | Fold/Concentration Change | Reference |
| Pig | 1 mg/kg (infusion) | 2-6 hours | Serum IL-6 | Significant increase | [13][19] |
| Pig | 1 mg/kg (infusion) | 2-6 hours | Serum TNF-α | Significant increase | [13][19] |
| Mouse (Peritonitis) | 1 mg (i.p.) | 4 hours | Peritoneal IL-1β | Peak levels observed | [14] |
| Mouse (Peritonitis) | 1 mg (i.p.) | 4 hours | Peritoneal IL-6 | Peak levels observed | [14] |
| Mouse (Arthritis) | 180 µg (intra-articular) | 6 hours | Serum IL-6 | ~1500 pg/mL | [20] |
Visualizations: Signaling Pathways & Workflows
This compound-Induced Inflammatory Signaling
This compound particles are recognized by multiple receptors, leading to the activation of several key inflammatory pathways. The diagram below illustrates the primary signaling cascades initiated by TLR2 and Dectin-1, culminating in cytokine production and oxidative burst.
This compound signaling pathways via TLR2 and Dectin-1.
General Workflow for a Zymosan Phagocytosis Assay
This workflow outlines the key steps for quantifying the phagocytosis of this compound particles by adherent cells, such as macrophages.
Experimental workflow for a plate-based Zymosan phagocytosis assay.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goryochemical.com [goryochemical.com]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The complex roles and regulation of autophagy during cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Zymosan-Induced Inflammatory Factors Expression by ATRA Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zymosan A Stimulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Zymosan A in stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate negative control for my this compound stimulation experiment?
A1: The choice of a negative control depends on the specific experimental question and model system. Here are the most common and recommended options:
-
Vehicle Control: This is the most crucial and universally applicable negative control. The vehicle is the solvent used to dissolve or suspend the this compound. Common vehicles include sterile phosphate-buffered saline (PBS) or saline solution.[1][2][3] This control accounts for any effects of the injection or administration procedure itself.
-
Unstimulated/Untreated Cells or Animals: This baseline control group does not receive any treatment and is essential for determining the basal level of the measured response.
-
Scavenger Receptor or TLR Antagonists: For mechanistic studies aiming to dissect the specific receptors involved in this compound recognition, inhibitors of receptors like Dectin-1, TLR2, or TLR6 can be used.
-
Heat-Inactivated Zymosan: In some contexts, heat-inactivating this compound might alter its ability to stimulate certain pathways. However, the effectiveness and relevance of this control should be validated for your specific assay.
Q2: I am observing high background signaling in my negative control group. What could be the cause?
A2: High background in negative controls can arise from several factors:
-
Contamination: The vehicle (e.g., PBS) or cell culture media might be contaminated with other pathogen-associated molecular patterns (PAMPs), such as endotoxin (LPS). Ensure all reagents are sterile and endotoxin-free.[4]
-
Cell Health: Unhealthy or overly dense cell cultures can lead to spontaneous activation and cytokine release. Ensure optimal cell culture conditions and viability.
-
Reagent Quality: The quality of this compound can vary between suppliers. Use a reputable source and consider testing different lots. Zymosan is a crude preparation of yeast cell walls and may contain other stimulating components.[5][6]
Q3: In my phagocytosis assay, even the negative control wells (no Zymosan) show a signal. Why?
A3: This can be due to a few reasons:
-
Assay-Specific Artifacts: In colorimetric or fluorometric assays, components of the media or the cells themselves might interfere with the readout. Ensure you have a "no cells" control to check for this.
-
Non-specific Binding of Detection Reagents: The antibodies or dyes used to detect phagocytosis might bind non-specifically to the cells or the plate. Proper blocking steps are crucial.[7][8]
-
Forgetting a "No Zymosan" Control: It is essential to have a control with cells but without the addition of Zymosan particles to establish the baseline reading.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/animals in the negative control group. | - Inconsistent pipetting or injection volume.- Uneven cell seeding density.- Contamination in some wells/cages. | - Use calibrated pipettes and practice consistent technique.- Ensure a single-cell suspension before seeding.- Maintain sterile technique throughout the experiment. |
| Vehicle control shows a significant inflammatory response. | - The vehicle (e.g., saline, PBS) is contaminated with endotoxin (LPS).- The injection/administration procedure itself is causing tissue damage and inflammation.[1] | - Use certified endotoxin-free reagents.- Refine the injection technique to minimize tissue injury. Include a sham group that undergoes the procedure without injection. |
| No difference observed between Zymosan-stimulated and negative control groups. | - this compound is not properly suspended; particles have settled.- The concentration of this compound is too low.- The incubation time is too short or too long.- Cells are not responsive (e.g., wrong cell type, low viability). | - Vortex the this compound suspension immediately before adding it to cells or injecting it.- Perform a dose-response experiment to determine the optimal concentration.[1]- Conduct a time-course experiment to identify the peak response time.[4]- Check cell viability and confirm that the chosen cell type expresses the necessary receptors (e.g., Dectin-1, TLR2). |
| In phagocytosis assays, phagocytosis inhibitors (e.g., Cytochalasin D) do not completely block Zymosan uptake. | - The concentration of the inhibitor is too low.- The pre-incubation time with the inhibitor is insufficient.- The inhibitor is not effective for the specific cell type. | - Perform a dose-response for the inhibitor to find the optimal concentration.- Increase the pre-incubation time with the inhibitor before adding Zymosan.[9]- Try a different phagocytosis inhibitor with a different mechanism of action. |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice (In Vivo)
This protocol is adapted from studies investigating inflammatory responses to this compound in a murine model.[10][11]
-
Preparation of this compound:
-
Suspend this compound in sterile, endotoxin-free saline to the desired concentration (e.g., 0.1 mg/mL).
-
Boil the suspension for 15 minutes to ensure it is well-dispersed and then sonicate.
-
Vortex vigorously immediately before injection to ensure a uniform suspension.
-
-
Animal Groups:
-
Zymosan Group: Mice receive an intraperitoneal (i.p.) injection of the this compound suspension (e.g., 1 mg/kg).
-
Negative Control (Vehicle) Group: Mice receive an i.p. injection of an equal volume of sterile, endotoxin-free saline.
-
-
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Inject the prepared this compound suspension or saline into the peritoneal cavity.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice.
-
Collect peritoneal lavage fluid to analyze leukocyte infiltration (e.g., by flow cytometry) and cytokine levels (e.g., by ELISA).
-
Collect blood plasma to measure systemic cytokine levels.
-
In Vitro Phagocytosis Assay
This protocol provides a general workflow for measuring the phagocytosis of this compound by macrophages.[7][8]
-
Cell Preparation:
-
Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.
-
-
Experimental Setup:
-
Positive Control: Wells with macrophages and Zymosan particles.
-
Negative Control (No Zymosan): Wells with macrophages but without Zymosan particles.
-
Inhibitor Control: Wells with macrophages pre-treated with a phagocytosis inhibitor (e.g., Cytochalasin D) before the addition of Zymosan particles.[9]
-
-
Assay Procedure:
-
If using an inhibitor, pre-incubate the cells with the inhibitor for the recommended time (e.g., 30-60 minutes).
-
Add pre-labeled Zymosan particles (e.g., fluorescently labeled) to the appropriate wells.
-
Incubate for a set period (e.g., 30 minutes to 2 hours) to allow for phagocytosis.
-
Wash the cells gently with cold PBS to remove non-ingested Zymosan particles.
-
Quantify the amount of ingested Zymosan using a plate reader, flow cytometer, or fluorescence microscope.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is a complex particle composed of β-glucan, mannan, proteins, and lipids, which activates multiple signaling pathways.[5][6] The primary receptors involved are Dectin-1 and Toll-like receptor 2 (TLR2), which often collaborate to induce a robust inflammatory response.[5]
References
- 1. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Technical Support Center: Zymosan A Resuspension
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the preparation of Zymosan A suspensions for use in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cell wall preparation from the yeast Saccharomyces cerevisiae.[1] It is composed of protein-carbohydrate complexes, primarily glucan and mannan.[2] In research, it is widely used as a pathogen-associated molecular pattern (PAMP) to induce inflammatory responses and study innate immunity. This compound activates immune cells like macrophages and dendritic cells by engaging pattern recognition receptors (PRRs), principally Toll-like Receptor 2 (TLR2) and Dectin-1.[3][4][5]
Q2: Is this compound soluble in water or culture media?
No, this compound is not soluble in water, saline, or cell culture media.[2][3] It forms a suspension of fine particles.[2] Therefore, proper resuspension techniques like vortexing and sonication are critical to achieve a uniform particle distribution for consistent experimental results.
Q3: What is the primary purpose of sonicating the this compound suspension?
The primary purpose of sonication is to break down aggregates and create a uniform, homogenous suspension of this compound particles.[6][7][8] Since Zymosan is insoluble, it tends to clump together. A consistent particle suspension is crucial for ensuring reproducible stimulation of cells in culture and achieving reliable experimental outcomes.
Q4: How should I prepare a stock solution of this compound?
A common method involves weighing the desired amount of this compound powder, suspending it in a sterile, endotoxin-free saline solution, and then boiling it for up to one hour to ensure sterility and aid in dispersion.[2][6] After boiling, the suspension should be brought back to the original volume with sterile saline. For long-term storage, the stock suspension can be aliquoted and stored at -20°C.[6] Always vortex and sonicate the suspension before use.
Q5: What concentration of this compound should I use for cell stimulation?
The optimal concentration for cell stimulation can vary depending on the cell type and the specific experimental endpoint. However, a typical working concentration ranges from 1 to 10 µg/mL.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Sonication Protocol and Parameters
This protocol provides a generalized method for preparing a homogenous this compound suspension for in vitro assays.
Detailed Methodology
-
Initial Preparation: Begin with a pre-prepared, sterile stock suspension of this compound in saline or PBS (e.g., at 10 mg/mL). If starting from powder, weigh the this compound in a sterile tube, add the appropriate volume of sterile saline, and vortex vigorously for 1 minute. Some protocols also include a boiling step for 30-60 minutes prior to sonication for sterilization and to aid initial dispersion.[2][6]
-
Pre-Sonication Chilling: Place the tube containing the this compound suspension on ice for at least 5 minutes. It is critical to keep the sample cold throughout the sonication process to prevent potential damage to the Zymosan particles from heat generated by the sonicator.[9]
-
Sonication Cycles: To effectively disperse the particles without excessive heating, use a cyclic sonication procedure. A bath sonicator is recommended to reduce the risk of contamination and sample foaming.[10][11]
-
Post-Sonication Handling: After the final cycle, vortex the suspension briefly. The suspension should appear uniform and milky, with no visible clumps.
-
Use in Experiments: Dilute the sonicated stock suspension to the desired final working concentration in your cell culture medium immediately before adding it to your cells. If the diluted suspension sits for an extended period, it should be vortexed again before application.
Summary of Sonication Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Sonication Type | Bath Sonicator | Recommended to minimize direct probe contamination, foaming, and localized overheating.[10][11] Probe sonicators can be used but require careful optimization of power and depth.[12] |
| Power/Amplitude | Low to Moderate | Excessive power can generate too much heat and potentially damage the particles or cause aggregation.[11][13] Settings must be determined empirically for each instrument.[12] |
| Cycle Duration | 2 minutes ON / 2 minutes OFF | Pulsed cycles are crucial for preventing heat buildup in the sample.[9][10] |
| Total Cycles | 3 - 5 Repeats | Ensures thorough dispersion of aggregates.[10] |
| Temperature | Keep on Ice | The sample must be kept cold at all times to maintain the integrity of the Zymosan particles.[9] |
Troubleshooting Guide
Problem: My this compound suspension still has visible clumps or aggregates after sonication.
-
Possible Cause 1: Insufficient Sonication. The duration or number of sonication cycles may have been inadequate.
-
Solution: Increase the number of sonication/cooling cycles. Visually inspect the suspension between cycles until it appears homogenous.
-
-
Possible Cause 2: Overheating. Excessive sonication without proper cooling can lead to protein denaturation and induce aggregation.[13][14]
-
Possible Cause 3: High Concentration. Attempting to sonicate a very high concentration of this compound can make dispersion difficult.
-
Solution: Prepare a more dilute stock solution (e.g., 5-10 mg/mL) for sonication and then use this to make your working dilutions.
-
Problem: The this compound suspension is foaming excessively during sonication.
-
Possible Cause 1 (Probe Sonicator): The sonicator probe is positioned too close to the surface of the liquid.
-
Solution: Lower the probe so it is submerged deeper into the liquid, but not touching the bottom of the tube.[15]
-
-
Possible Cause 2: Presence of Detergents. If your buffer contains detergents, some foaming may be unavoidable.[11][15]
-
Solution: While Zymosan is typically suspended in saline or PBS, if a detergent is required for your experiment, allow the foam to settle after sonication before proceeding.
-
Problem: I am observing high variability between replicate wells/experiments.
-
Possible Cause: Particle Settling. Zymosan particles are dense and will settle out of suspension over time. If the stock solution is not mixed properly before each use, it will lead to inconsistent concentrations being added to experiments.
-
Solution: Always vortex the this compound suspension vigorously immediately before pipetting it for both stock dilutions and for addition to your experimental wells. Re-sonicate the stock solution briefly if it has been stored for an extended period.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound resuspension and preparation.
Caption: Simplified signaling pathway for this compound recognition by immune cells.
References
- 1. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. goryochemical.com [goryochemical.com]
- 11. Microspheres Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. macromolecule.fun [macromolecule.fun]
- 13. researchgate.net [researchgate.net]
- 14. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
Time-course optimization for Zymosan A-induced responses
Welcome to the technical support center for Zymosan A-induced response assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate cells?
A: this compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is a complex polysaccharide composed primarily of β-glucans and mannans. It activates immune cells, particularly macrophages, through pattern recognition receptors (PRRs) including Toll-like Receptor 2 (TLR2), TLR6, and the C-type lectin receptor Dectin-1.[1] This engagement triggers downstream signaling cascades, leading to cellular responses like phagocytosis, cytokine production, and the generation of reactive oxygen species (ROS).
Q2: Should I use opsonized or non-opsonized this compound?
A: The choice depends on your experimental goals.
-
Non-opsonized Zymosan primarily activates cells through TLR2/6 and Dectin-1.
-
Opsonized Zymosan is coated with serum components (e.g., complement proteins, antibodies), which enhances phagocytosis by engaging additional receptors like complement receptors (CRs) and Fc receptors. Opsonization can lead to a more robust and rapid uptake. If your primary interest is in the direct effects of β-glucan signaling, use non-opsonized particles. If you aim to model the clearance of opsonized yeast, use opsonized particles.[2][3]
Q3: What is a typical concentration range for this compound in in-vitro experiments?
A: The optimal concentration is cell-type dependent and should be determined empirically. However, a common starting range for macrophage stimulation is 10-200 µg/mL.[1] High concentrations can sometimes lead to cellular toxicity or receptor saturation, so a dose-response experiment is always recommended.
Q4: How long should I stimulate my cells with this compound?
A: The optimal stimulation time depends on the specific response you are measuring.
-
Phagocytosis: Uptake can be observed within 15-30 minutes and may reach a maximum within 1-2 hours.[2][3]
-
ROS Production: This is a rapid response, often peaking within 30-60 minutes.
-
Cytokine Production: Gene transcription for pro-inflammatory cytokines like TNF-α begins early, with protein detectable in the supernatant within 2-4 hours and peaking between 6-24 hours depending on the cytokine and cell type.[1]
Q5: My cells are not responding to this compound. What could be the problem?
A: See the "No or Low Signal" section in the Troubleshooting Guide below. Common reasons include using resting (non-activated) macrophages, which have low phagocytic activity, or issues with the this compound preparation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound stimulation experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal (e.g., low cytokine level, poor phagocytosis) | 1. Cell State: Resting macrophages may show low phagocytic activity.[2] 2. Zymosan Preparation: Particles may be clumped. 3. Suboptimal Concentration/Time: Dose or incubation time may be too low. 4. Receptor Expression: The cell line used may have low expression of key receptors (Dectin-1, TLR2). | 1. Activate Macrophages: For phagocytosis assays, consider pre-stimulating macrophages with a low dose of LPS (e.g., 10-100 ng/mL) or IFN-γ to enhance activity.[2] 2. Ensure Suspension: Vortex the this compound stock solution thoroughly before diluting and adding to cells.[1] 3. Optimize Conditions: Perform a dose-response (e.g., 10-200 µg/mL) and a time-course (e.g., 2, 6, 12, 24 hours) experiment. 4. Verify Cell Line: Confirm receptor expression in your cell model through literature or experimental validation (e.g., flow cytometry, qPCR). |
| High Background Signal | 1. Contamination: this compound preparation may be contaminated with endotoxin (LPS). 2. Non-specific Binding (Phagocytosis Assay): Zymosan particles are adhering to the outside of cells or the plate. 3. Autofluorescence (Flow Cytometry): Cells may have high intrinsic fluorescence. | 1. Use Endotoxin-Free Reagents: Ensure all buffers and media are endotoxin-free. Purchase this compound from a reputable supplier that tests for endotoxin levels. 2. Washing Steps: Wash cells thoroughly with cold PBS after incubation to remove non-internalized particles. Use a trypan blue quenching step for fluorescently-labeled Zymosan to quench the signal from external particles.[4] 3. Use Controls: Include an unstained cell control and use appropriate compensation settings. For phagocytosis assays, use an isotype control and consider blocking Fc receptors with Fc blockers or BSA.[5] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inconsistent Zymosan Addition: Zymosan particles settling in the stock tube, leading to unequal addition. 3. "Edge Effects" in Plates: Wells on the edge of the plate evaporating more quickly. | 1. Proper Cell Plating: Ensure a single-cell suspension before plating and mix gently before aliquoting to each well. 2. Vortex Frequently: Vortex the diluted this compound suspension immediately before adding it to each well/replicate. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Cell Death/Toxicity | 1. High Particle-to-Cell Ratio: Overwhelming the cells with too many particles can induce cell death.[2] 2. Prolonged Stimulation: Very long incubation times can lead to toxicity. 3. Contamination: Mycoplasma or other contaminants in the cell culture. | 1. Optimize Ratio: Titrate the this compound concentration. A particle-to-macrophage ratio of 30-100 can be a good starting point for phagocytosis assays.[2] 2. Assess Viability: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your main experiment to determine the toxic threshold for your specific cells. 3. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
Data Presentation: Quantitative Summaries
The following tables provide representative data for this compound-induced responses in the RAW264.7 macrophage cell line. Optimal values may vary based on cell passage number, this compound batch, and assay conditions.
Table 1: Dose-Response of TNF-α Production in RAW264.7 Cells RAW264.7 cells were stimulated with various concentrations of this compound for 24 hours. TNF-α in the supernatant was measured by ELISA. Data is conceptualized based on published findings.[1]
| This compound (µg/mL) | TNF-α Production (pg/mL) - Representative Data |
| 0 (Control) | < 50 |
| 10 | 450 |
| 25 | 1100 |
| 50 | 2200 |
| 100 | 3500 |
| 200 | 3400 (Plateau/Slight Decrease) |
Table 2: Time-Course of TNF-α and IL-6 Production in RAW264.7 Cells RAW264.7 cells were stimulated with 100 µg/mL this compound. Cytokines in the supernatant were measured by ELISA at various time points. Data is conceptualized based on published findings.[1][6]
| Time (Hours) | TNF-α Production (pg/mL) - Representative Data | IL-6 Production (pg/mL) - Representative Data |
| 0 | < 50 | < 20 |
| 2 | 500 | 150 |
| 4 | 1500 | 600 |
| 8 | 3200 | 1800 |
| 16 | 3600 | 3500 |
| 24 | 3500 | 4200 |
| 36 | 2800 | 3800 |
Experimental Protocols
Protocol 1: this compound-Induced Cytokine Production Assay
This protocol describes the stimulation of RAW264.7 macrophages for the measurement of secreted cytokines like TNF-α and IL-6.
-
Cell Plating:
-
Seed RAW264.7 cells in a 48-well tissue culture plate at a density of 1.5 x 10⁵ cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, endotoxin-free PBS. Vortex vigorously for at least 1 minute to ensure a homogenous suspension.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., for a 2x working solution).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the adhered cells.
-
Add the this compound-containing medium to the wells. Include a "vehicle only" (medium without Zymosan) control.
-
Incubate the plate at 37°C, 5% CO₂ for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any cells or debris.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 2: this compound Phagocytosis Assay
This protocol provides a method for quantifying the phagocytosis of fluorescently-labeled this compound particles by macrophages.
-
Cell Plating:
-
Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
-
(Optional) Opsonization of this compound:
-
Incubate fluorescently-labeled this compound particles with serum (e.g., fetal bovine serum or human serum) for 30 minutes at 37°C.[7]
-
Wash the particles twice with sterile, cold PBS by centrifuging and resuspending to remove unbound serum components.
-
Resuspend in culture medium to the desired concentration.
-
-
Phagocytosis:
-
Remove the medium from the adhered cells.
-
Add the this compound suspension to the wells. A particle-to-cell ratio of 10:1 to 50:1 is a good starting point.[7] Include a negative control of cells without Zymosan.
-
Incubate for 30-90 minutes at 37°C to allow for phagocytosis.
-
-
Removal of External Particles:
-
Aspirate the medium containing non-ingested particles.
-
Wash the cells 2-3 times with ice-cold PBS to stop phagocytosis and remove external particles.
-
(Optional but recommended) Add a quenching solution, such as Trypan Blue (0.05%), for 5-10 minutes to quench the fluorescence of any remaining extracellular particles. Wash again with PBS.
-
-
Quantification:
-
Add PBS or a suitable lysis buffer to the wells.
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the fluorophore used.
-
Alternatively, cells can be fixed, stained for nuclei (e.g., with DAPI), and imaged using a fluorescence microscope to calculate a phagocytic index (number of particles per 100 cells).
-
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
-
Cell Plating:
-
Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer (e.g., 8 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Probe Loading:
-
Stimulation and Measurement:
-
Remove the DCFH-DA solution and wash the cells gently with warm PBS.
-
Add pre-warmed medium containing this compound at the desired concentration. Include a negative control (no Zymosan) and a positive control (e.g., 100 µM H₂O₂).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence kinetically (e.g., every 2-5 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity over time. The rate of increase in fluorescence is proportional to ROS production. Normalize the results to a cell viability/number measurement performed in parallel.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in macrophages.
Experimental Workflow
Caption: General experimental workflow for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
How to handle and store Zymosan A powder
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the proper handling, storage, and use of Zymosan A powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2] It is primarily composed of β-glucan and mannan complexes.[3] Due to its ability to trigger a potent inflammatory response, it is widely used in research to induce sterile inflammation and study the mechanisms of innate immunity.[1][4]
Q2: What are the primary research applications of this compound?
This compound is frequently used to:
-
Induce sterile inflammatory responses in vivo, creating models for conditions like peritonitis, sepsis, shock, and arthritis.[3][4][5]
-
Stimulate phagocytosis by immune cells such as macrophages and neutrophils.[6][7]
-
Activate pattern recognition receptors (PRRs) to study innate immune signaling pathways.[3]
-
Induce the production and release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[3][8]
Q3: What is the mechanism of action for this compound?
This compound is recognized by multiple pattern recognition receptors on the surface of innate immune cells, primarily macrophages, monocytes, and dendritic cells.[4] The main signaling pathways initiated are:
-
Toll-Like Receptor 2 (TLR2): this compound activates the TLR2/TLR6 heterodimer, which recruits the adaptor protein MyD88. This triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[3][9][10]
-
Dectin-1: As a β-glucan, this compound is a potent ligand for the C-type lectin receptor Dectin-1.[4] Activation of Dectin-1 leads to the recruitment and activation of spleen tyrosine kinase (Syk), which initiates a separate signaling cascade involving calcium mobilization and activation of the ERK-MAPK pathway.[11] This pathway is crucial for phagocytosis, the oxidative burst, and the production of certain cytokines, including IL-10.[11]
Q4: How should this compound powder be handled and stored?
Proper handling and storage are critical to maintain the integrity and activity of this compound.
-
Safety Precautions: While not classified as a hazardous substance, standard laboratory safety practices should be followed.[12][13] Avoid inhaling the powder or allowing it to contact skin and eyes.[13][14] Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13][14]
-
Storage of Powder: The lyophilized powder should be stored in a tightly sealed container under desiccated conditions at -20°C for long-term stability.[1][15] Some suppliers also indicate stability at 2-8°C.[3][16]
Q5: How do I prepare a this compound suspension?
This compound is insoluble in water and aqueous buffers but can be prepared as a uniform suspension.[1][2]
-
For Cell Culture/In Vitro Assays: Suspend the desired amount of this compound powder in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium. Vortex vigorously to ensure a homogenous suspension immediately before use. Sonication can also be used to aid dispersion.
-
For In Vivo Studies: A common method involves suspending this compound in sterile saline, boiling it for 30-60 minutes to ensure sterility and denaturation of any contaminating proteins, washing via centrifugation, and finally resuspending in sterile saline to the desired concentration.[2][17] Always vortex the suspension again immediately before injection to ensure uniform delivery.[8][18]
Q6: What is the stability of a reconstituted this compound suspension?
-
Aqueous Suspension: If prepared under sterile conditions, a saline suspension of this compound can be stored at 2-8°C for up to one month.[2]
-
In Solvent: If dissolved in an organic solvent like DMSO, aliquots can be stored at -80°C for up to 6 months or at -20°C for one month.[8]
Quantitative Data Summary
| Parameter | Condition | Duration | Reference(s) |
| Storage (Powder) | -20°C, Desiccated | ≥ 4 years | [15] |
| 2-8°C | ≥ 3 years | ||
| Storage (Suspension) | 2-8°C (in Saline) | Up to 1 month | [2] |
| -20°C (in Solvent) | Up to 1 month | ||
| -80°C (in Solvent) | Up to 6 months | [8] | |
| Solubility | DMSO | ~0.2 mg/mL | [15] |
| Ethanol | ~0.1 mg/mL | [15] | |
| Chloroform | ~0.1 mg/mL | [15] | |
| Water / Saline | Insoluble (forms suspension) | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inflammatory Response | 1. Inadequate cell activation. 2. Insufficient particle uptake. 3. This compound degradation. | 1. For some cells, like resting macrophages, pre-activation with a stimulus such as LPS (e.g., 100 ng/mL) can enhance phagocytic activity and responsiveness.[6][19] 2. Opsonize this compound particles by pre-incubating them with serum or purified IgG for 30 minutes at 37°C. Opsonization coats the particles, enhancing their recognition and uptake by phagocytic receptors like FcγR and CR3.[7] 3. Ensure this compound has been stored correctly. Prepare fresh suspensions for critical experiments. |
| High Variability Between Experiments | 1. Inconsistent particle concentration. 2. Uneven administration (in vivo). | 1. This compound is a suspension, not a solution. Particles will settle over time. Vortex the stock suspension vigorously immediately before every pipetting step to ensure a homogenous mixture. 2. For in vivo studies, ensure the suspension is thoroughly mixed between each animal injection to prevent settling in the syringe.[5] |
| Cell Death or Toxicity Observed | 1. Particle concentration is too high. 2. Contamination of the suspension. | 1. A high particle-to-cell ratio can lead to cytotoxicity. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A ratio of 30-100 particles per macrophage has been suggested as a starting point.[6] 2. Prepare suspensions using sterile, endotoxin-free reagents and aseptic techniques. Boiling the preparation (for in vivo use) can help ensure sterility.[17] |
| Difficulty Suspending Particles | 1. Aggregation of this compound powder. 2. Hydrophobic interactions. | 1. Use brief, low-energy sonication to break up aggregates and create a finer suspension. 2. While this compound is used in aqueous buffers, if solubility is required for a specific application, it is sparingly soluble in organic solvents like DMSO.[15] |
Experimental Protocols
Protocol: In Vitro Macrophage Stimulation with this compound
This protocol provides a general workflow for stimulating cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to measure cytokine production.
Materials:
-
This compound powder
-
Sterile, endotoxin-free PBS
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Cultured macrophages in a multi-well plate (e.g., 24-well plate)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Cell Plating: Seed macrophages at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Stock Suspension:
-
Under sterile conditions, weigh out the required amount of this compound powder.
-
Suspend the powder in sterile PBS to create a concentrated stock solution (e.g., 1 mg/mL).
-
Vortex vigorously for 1-2 minutes until the suspension is uniform and free of visible clumps.
-
-
Cell Stimulation:
-
Remove the old medium from the cultured macrophages.
-
Replace it with fresh, pre-warmed complete culture medium.
-
Vortex the this compound stock suspension immediately before use.
-
Add the appropriate volume of the this compound suspension to each well to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL). Include an untreated control well (add sterile PBS only).
-
Gently swirl the plate to ensure even distribution of the particles.
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired time period (e.g., 4, 12, or 24 hours, depending on the endpoint).
-
Endpoint Analysis:
-
After incubation, centrifuge the plate (if cells are in suspension) or directly collect the supernatant.
-
Store the supernatant at -80°C or use it immediately for downstream analysis, such as measuring cytokine levels (e.g., TNF-α, IL-6) via ELISA.
-
Visualizations
Signaling Pathways
Caption: this compound signaling through TLR2/6 and Dectin-1 pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro cell stimulation.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound for inducing inflamatory response 58856-93-2 [sigmaaldrich.com]
- 17. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Addressing autofluorescence in Zymosan A phagocytosis assays
Welcome to the technical support center for Zymosan A phagocytosis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound phagocytosis assays?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. In the context of this compound phagocytosis assays, which often rely on fluorescently labeled Zymosan particles, autofluorescence can be a significant issue. It can originate from endogenous cellular components like NAD(P)H, flavins, collagen, and lipofuscin, or be induced by experimental procedures like fixation with aldehydes.[1][2][3][4] This background fluorescence can mask the specific signal from the labeled Zymosan, leading to a low signal-to-noise ratio, inaccurate quantification of phagocytosis, and difficulty in interpreting results.[2][3]
Q2: What are the primary sources of autofluorescence in my phagocytosis assay?
A2: Autofluorescence in your assay can stem from several sources:
-
Endogenous Cellular Components: Macrophages and other phagocytic cells naturally contain fluorescent molecules like NADH, riboflavin, and porphyrins.[5] With age, cells can also accumulate lipofuscin, a highly autofluorescent pigment.[6][7]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[2][3][4] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[3]
-
Red Blood Cells: Heme groups within red blood cells are strongly autofluorescent.[1][2] If your cell culture contains residual red blood cells, this can contribute significantly to background noise.
-
Culture Media Components: Some components in cell culture media, such as phenol red and serum, can be fluorescent.[8]
-
Extracellular Matrix: Proteins like collagen and elastin in tissue samples are naturally autofluorescent.[2]
Q3: How can I determine if autofluorescence is impacting my results?
A3: A simple way to check for autofluorescence is to prepare a control sample that has not been treated with the fluorescently labeled this compound.[1][2] This "no-stain" control should be processed through all the same steps as your experimental samples, including fixation and washing. When you image this control under the microscope using the same settings as your experimental samples, any fluorescence you observe is due to autofluorescence. This will give you a baseline level of background fluorescence in your cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound phagocytosis assays, with a focus on mitigating autofluorescence.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire field of view. | Autofluorescence from cell culture media or plasticware. | - Use phenol red-free media for the final incubation and imaging steps.[8] - Consider using glass-bottom plates or slides, as polystyrene can be autofluorescent.[8] |
| Cells exhibit strong, punctate intracellular fluorescence in the absence of Zymosan. | Accumulation of lipofuscin, especially in older or highly active cells like macrophages.[6][7] | - Treat samples with a lipofuscin-quenching agent such as Sudan Black B or a commercial reagent like TrueBlack®.[1][6][9] |
| Diffuse, hazy fluorescence throughout the cells. | Fixation-induced autofluorescence. | - Reduce the concentration of the aldehyde fixative or the fixation time.[1][2][3] - Consider using an alternative fixation method, such as cold methanol or ethanol, if compatible with your experimental goals.[2][8] - Treat fixed cells with a quenching agent like sodium borohydride or glycine.[1][2][6] |
| High background in red and green channels. | Autofluorescence from red blood cells. | - If working with tissue samples, perfuse with PBS prior to fixation to remove red blood cells.[1][2] - For blood-derived cell cultures, ensure complete lysis and removal of red blood cells.[8] |
| Weak signal from fluorescently labeled Zymosan, making it difficult to distinguish from background. | Suboptimal fluorophore selection or low signal-to-noise ratio. | - Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at these longer wavelengths.[1][3][8] - Use bright and photostable fluorophores.[2] - Optimize the concentration of labeled Zymosan to maximize the specific signal. |
| Inconsistent phagocytosis rates between experiments. | Variability in macrophage activation state. | - For reproducible results, consider activating the macrophages with an agent like LPS (100 ng/mL) prior to the assay, as resting macrophages can have low phagocytic activity.[10] |
Experimental Protocols
Protocol 1: General this compound Phagocytosis Assay
This protocol provides a basic framework for a this compound phagocytosis assay using fluorescently labeled particles.
-
Cell Seeding: Seed phagocytic cells (e.g., macrophages) in a suitable culture plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Cell Treatment (Optional): If screening for inhibitors or activators of phagocytosis, pre-treat the cells with the compounds for the desired time.
-
This compound Preparation: Resuspend the fluorescently labeled this compound particles in pre-warmed, serum-free culture medium. Vortex briefly to ensure a uniform suspension. Opsonization of Zymosan with serum can be performed to enhance phagocytosis if desired.[11]
-
Phagocytosis Induction: Add the this compound suspension to the cells at a predetermined particle-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-120 minutes) to allow for phagocytosis. The optimal time should be determined empirically.
-
Removal of Non-ingested Particles: Gently wash the cells three times with ice-cold PBS to remove any Zymosan particles that have not been internalized.
-
Quenching of Extracellular Fluorescence (Optional but Recommended): To differentiate between internalized and surface-bound particles, add a quenching agent like Trypan Blue (0.05% w/v in PBS) or crystal violet for a few minutes.[8][12] These agents will quench the fluorescence of the non-internalized particles.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or flow cytometer. Quantify phagocytosis by measuring the fluorescence intensity per cell or the percentage of fluorescent cells.
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol describes how to use Sudan Black B to reduce lipofuscin-associated autofluorescence.
-
Perform Phagocytosis Assay: Follow steps 1-9 of the General this compound Phagocytosis Assay protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.[13]
-
Incubation: After the final PBS wash (step 9 of the general protocol), incubate the fixed cells with the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS to remove excess Sudan Black B.
-
Imaging: Proceed with imaging as described in the general protocol. Note that Sudan Black B can sometimes introduce its own background in the far-red channel.[6]
Signaling Pathways and Workflows
This compound Phagocytosis Signaling Pathway
This compound, a component of the yeast cell wall, is recognized by multiple pattern recognition receptors on phagocytes, primarily Dectin-1 and Toll-like Receptor 2 (TLR2).[14][15][16] This recognition triggers a cascade of intracellular signaling events leading to phagocytosis and the production of inflammatory mediators.
Caption: this compound recognition by Dectin-1 and TLR2 initiates distinct signaling cascades.
Experimental Workflow for Addressing Autofluorescence
This workflow outlines the logical steps to identify and mitigate autofluorescence in your this compound phagocytosis assay.
Caption: A systematic approach to troubleshooting autofluorescence in phagocytosis assays.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. southernbiotech.com [southernbiotech.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Human leukocyte phagocytosis of zymosan particles measured by flow cytometry. | Semantic Scholar [semanticscholar.org]
- 13. Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Zymosan A vs. β-Glucan: A Comparative Guide to Immune Stimulation
For researchers in immunology and drug development, selecting the appropriate immune stimulant is critical for modeling inflammatory responses and screening potential therapeutics. Zymosan A and β-glucan are two of the most widely used agents for activating innate immunity, particularly through the engagement of pattern recognition receptors (PRRs) on myeloid cells. While related, they possess distinct structural and functional characteristics that elicit different signaling cascades and downstream effector functions. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Structural Composition and Receptor Recognition
The primary distinction between this compound and β-glucan lies in their composition and purity.
-
This compound: A crude, insoluble preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2] It is a complex pathogen-associated molecular pattern (PAMP) composed mainly of β-glucans, mannoproteins, chitin, and other lipids and proteins.[3][4] This complex nature allows it to be recognized by multiple PRRs simultaneously.
-
β-Glucan: A purified polysaccharide, typically composed of D-glucose monomers linked by β-glycosidic bonds.[5] The specific structure, including the backbone linkage (e.g., β-1,3) and the presence and length of side chains (e.g., β-1,6), can vary depending on the source (fungal, yeast, bacterial, plant) and influences its immunomodulatory activity.[5][6] Purified β-glucan primarily targets specific C-type lectin receptors.
The key difference in their composition dictates which receptors they engage:
-
This compound is recognized by both Toll-like Receptor 2 (TLR2) , which forms a heterodimer with TLR6, and Dectin-1 , a C-type lectin receptor.[1][7] This dual recognition leads to the synergistic activation of distinct signaling pathways.
-
Purified β-glucan is the canonical ligand for Dectin-1 .[5][8] While it can also be recognized by other receptors like Complement Receptor 3 (CR3) and scavenger receptors, its primary signaling is mediated through Dectin-1.[7][8]
Signaling Pathways and Molecular Mechanisms
The engagement of different receptor sets by this compound and β-glucan triggers distinct intracellular signaling cascades, culminating in varied immune responses.
This compound Signaling: this compound induces a potent inflammatory response by co-activating TLR2 and Dectin-1 pathways.[9][10]
-
TLR2/6 Pathway: Recognition of Zymosan's lipoprotein components by the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88.[11] This initiates a signaling cascade that activates transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokine genes.[3][11]
-
Dectin-1 Pathway: The β-glucan component of Zymosan binds to Dectin-1, causing receptor clustering and phosphorylation of its ITAM-like motif. This recruits and activates spleen tyrosine kinase (Syk).[12] The Dectin-1/Syk pathway also culminates in NF-κB activation, often synergizing with the TLR2 pathway for a more robust response.[7] This pathway is also crucial for inducing phagocytosis and the production of reactive oxygen species (ROS).[9][12]
-
cAMP/PKA Pathway: Interestingly, Zymosan has also been shown to increase intracellular cAMP levels and activate Protein Kinase A (PKA) in macrophages.[13][14] This pathway can act as a negative feedback loop, dampening the TLR-mediated inflammatory response, which may explain why Zymosan can sometimes appear to be a weaker TLR2 stimulus than purified TLR2 ligands.[13]
Figure 1: this compound Signaling Pathway.
β-Glucan Signaling: The immune response to purified β-glucan is more targeted, primarily initiated through Dectin-1.
-
Dectin-1/Syk Pathway: Similar to its role in Zymosan recognition, Dectin-1 binding to β-glucan activates the Syk kinase.[5][6] This leads to the activation of downstream pathways including MAPKs (ERK, p38) and the canonical NF-κB pathway, resulting in cytokine production.[6]
-
Syk-Independent Pathways: Some evidence suggests that β-glucan can also trigger Syk-independent signaling, potentially through Raf-1, which can also contribute to immune activation.[5]
-
Other Receptors: On neutrophils and some macrophages, β-glucan can also interact with CR3 (CD11b/CD18), which collaborates with other receptors to mediate cellular responses like phagocytosis and ROS production.[7][8]
Figure 2: β-Glucan Signaling Pathway.
Comparative Data on Immune Cell Activation
The differential receptor engagement results in quantitative and qualitative differences in the induced immune response, particularly in cytokine secretion profiles. Zymosan generally triggers a more potent and broader inflammatory response than purified β-glucan due to the synergistic TLR2 and Dectin-1 signaling.
Table 1: Comparison of Cytokine Production by Myeloid Dendritic Cells (mDCs)
| Cytokine | Zymosan | β-1,3 Glucan | β-1,3/1,6 Glucan | Key Findings |
| IL-6 | ++++ | +++ | + | Zymosan induces the highest production of IL-6.[15] |
| IL-1β | ++++ | +++ | +++ | All stimulants induce IL-1β, with Zymosan being the most potent.[15] |
| IL-12p70 | ++ | ++ | + | Zymosan and β-1,3 glucan induce IL-12p70, a key Th1-polarizing cytokine, but β-glucans alone are often considered weak inducers of IL-12p70.[15][16] |
| IL-10 | +++ | +++ | +++ | Both Zymosan and β-glucans are potent inducers of the anti-inflammatory cytokine IL-10, which is mediated by both TLR2 and Dectin-1 activation of the ERK MAPK pathway.[10][15] |
(Relative potency is denoted by '+' symbols, based on data from cited literature.[15])
Experimental Protocols
Here we provide standardized protocols for comparing the immunostimulatory effects of this compound and β-glucan on macrophages in vitro.
Figure 3: General Experimental Workflow.
Protocol 1: Macrophage Stimulation and Cytokine Measurement
This protocol details the stimulation of bone marrow-derived macrophages (BMDMs) and subsequent measurement of secreted cytokines via ELISA.
-
Cell Culture and Plating:
-
Isolate bone marrow cells from mice and culture in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7-10 days to differentiate into macrophages.
-
Harvest BMDMs and plate at a density of 1-1.5 x 10^5 cells per well in a 48-well plate. Allow cells to adhere overnight.[13]
-
-
Stimulation:
-
The following day, gently wash the cells with PBS and replace the medium with serum-free medium for 2 hours to starve the cells.[13]
-
Prepare stock solutions of this compound (e.g., 10 mg/mL in PBS, sonicate to disperse) and β-glucan (concentration depends on type and solubility).
-
Stimulate cells with the desired final concentration of agents (e.g., this compound: 10-100 µg/mL; β-glucan: 10-100 µg/mL) for a specified time, typically 4 to 24 hours at 37°C.[13][17] Include an unstimulated (medium only) control.
-
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the plate briefly to pellet any detached cells.
-
Carefully collect the culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[13][18]
-
To normalize for cell number, the remaining cells in the wells can be lysed and total protein content measured.[13]
-
Protocol 2: Phagocytosis Assay
This protocol measures the uptake of fluorescently labeled Zymosan particles.
-
Preparation of Particles:
-
Use FITC-labeled this compound particles. If unavailable, label this compound with FITC according to standard protocols. Resuspend particles in PBS.
-
-
Phagocytosis:
-
Plate BMDMs in a 24-well plate and allow them to adhere.
-
On the day of the assay, add FITC-Zymosan to the cells at a specific ratio (e.g., 10 particles per cell).[13]
-
Incubate for 20-60 minutes at 37°C to allow for phagocytosis. Include a control at 4°C where phagocytosis is inhibited.
-
-
Quenching and Measurement:
-
After incubation, wash the cells extensively with ice-cold PBS to remove non-internalized particles.[13]
-
Add a quenching solution, such as Trypan Blue (0.4%), for 1-2 minutes to quench the fluorescence of any remaining extracellular particles.[13]
-
Wash again with PBS to remove the Trypan Blue.
-
Cells can be analyzed either by:
-
Fluorometry: Lyse the cells and measure the internalized fluorescence on a plate reader.[13]
-
Flow Cytometry: Detach the cells and analyze the percentage of FITC-positive cells and the mean fluorescence intensity.
-
Microscopy: Visualize and quantify particle uptake using a fluorescence microscope.
-
-
Conclusion and Recommendations
The choice between this compound and purified β-glucan depends entirely on the experimental objective.
-
Choose this compound when:
-
The goal is to induce a strong, broad-spectrum inflammatory response mimicking a fungal infection.
-
Investigating the synergistic signaling between TLR2 and Dectin-1 is of interest.
-
A robust, sepsis-like model is required for screening anti-inflammatory compounds.[3]
-
-
Choose Purified β-Glucan when:
-
The specific role of Dectin-1 signaling needs to be dissected without the confounding input from TLRs.
-
The study focuses on the effects of a specific polysaccharide structure on immune activation.
-
A more targeted and potentially less overwhelming immune response is desired.
-
References
- 1. invivogen.com [invivogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Characterization of the Immune-Modulating Properties of Different β-Glucans on Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the Immune-Stimulating Potential of β-Glucan from Aureobasidium pullulans in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zymosan A-Induced Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zymosan A-induced inflammation models with other common alternatives, supported by experimental data. Detailed methodologies and signaling pathways are presented to aid in the selection of the most appropriate model for your research needs.
Introduction to this compound in Inflammation Research
This compound, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent widely used to induce sterile inflammation in animal models.[1][2] Composed primarily of β-glucan and mannan residues, this compound is recognized by various pattern recognition receptors (PRRs) on immune cells, triggering a robust inflammatory cascade.[3][4] This makes it a valuable tool for studying the mechanisms of innate immunity, leukocyte recruitment, and the efficacy of anti-inflammatory therapeutics.
Mechanism of this compound-Induced Inflammation
This compound initiates an inflammatory response through its interaction with multiple receptors on immune cells, particularly macrophages, neutrophils, and dendritic cells.[1] The key receptors and downstream signaling events include:
-
Toll-Like Receptor 2 (TLR2): In cooperation with TLR6, TLR2 recognizes components of the zymosan particle, leading to the activation of the MyD88-dependent signaling pathway.[5][6] This culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7]
-
Dectin-1: This C-type lectin receptor binds to the β-glucan components of zymosan.[3] Dectin-1 signaling collaborates with TLR2 to enhance the production of inflammatory cytokines and can also trigger phagocytosis and the production of reactive oxygen species (ROS).[5][6]
-
NLRP3 Inflammasome: this compound is a known activator of the NLRP3 inflammasome, a multi-protein complex that leads to the cleavage and activation of caspase-1.[1][8] Active caspase-1 then processes pro-IL-1β into its mature, secreted form, a key mediator of inflammation.[8]
-
Complement System: this compound can activate the alternative pathway of the complement system, leading to the generation of complement proteins that contribute to inflammation.[3][9]
This multi-receptor engagement results in a complex inflammatory milieu characterized by the production of cytokines and chemokines, recruitment of leukocytes (especially neutrophils), and in some models, the development of chronic inflammation.[1][3]
Common this compound-Induced Inflammation Models
This compound can be administered through various routes to induce localized or systemic inflammation. Some of the most common models include:
-
Peritonitis: Intraperitoneal (i.p.) injection of this compound induces acute peritonitis, characterized by the robust recruitment of neutrophils and monocytes into the peritoneal cavity.[10][11] This model is frequently used to study leukocyte migration and the resolution of inflammation.
-
Paw Edema: Intraplantar injection into the paw of a mouse or rat results in localized swelling (edema), which can be quantified over time. This model is useful for screening anti-inflammatory compounds.[12][13]
-
Arthritis: Intra-articular injection of this compound into a joint, such as the knee, induces an inflammatory arthritis characterized by synovial inflammation, immune cell infiltration, and pannus formation.[3][9]
Comparison with Alternative Inflammation Models
While this compound is a versatile tool, other inflammatory agents are also widely used. The choice of model often depends on the specific research question.
| Feature | This compound-Induced Model | Carrageenan-Induced Model | Lipopolysaccharide (LPS)-Induced Model |
| Primary Mechanism | TLR2/Dectin-1, NLRP3 Inflammasome, Complement Activation[3][5][6][8] | Primarily TLR4-independent, involves kinins, prostaglandins[14] | TLR4 activation, potent systemic inflammation[15] |
| Key Mediators | TNF-α, IL-1β, IL-6, Chemokines (e.g., MCP-1)[10] | Histamine, serotonin (early phase); Prostaglandins, nitric oxide (late phase)[13][14] | High levels of TNF-α, IL-1β, IL-6, interferons |
| Onset and Duration | Rapid onset, can be acute or lead to chronic inflammation depending on the model[3][13] | Biphasic paw edema: early phase (1-6h), late phase (up to 24h)[14] | Rapid and potent systemic response, can lead to septic shock |
| Cellular Infiltrate | Predominantly neutrophils, followed by monocytes/macrophages[10][11] | Primarily neutrophils[14] | Widespread immune cell activation, can lead to organ infiltration |
| Common Applications | Fungal immunity, sterile inflammation, leukocyte recruitment, arthritis research[1][3] | Acute inflammation, screening of NSAIDs and other anti-inflammatory drugs[12][16] | Sepsis, systemic inflammation, TLR4 signaling research |
Quantitative Data Comparison
The following table summarizes typical quantitative data from this compound and Carrageenan-induced paw edema models in mice.
| Parameter | This compound-Induced Paw Edema | Carrageenan-Induced Paw Edema | Reference |
| Peak Edema Time | ~6 hours in mice | Biphasic, with a late peak around 3-5 hours in rats | [13][17] |
| Neutrophil Infiltration (MPO activity) | Significant increase | Significant increase | [14][16] |
| TNF-α Levels in Paw Tissue | Elevated | Elevated | [1][14] |
| IL-1β Levels in Paw Tissue | Elevated | Elevated | [1][14] |
Experimental Protocols
This compound-Induced Peritonitis in Mice
Objective: To induce an acute inflammatory response in the peritoneal cavity to study leukocyte migration and cytokine production.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Flow cytometer and antibodies for cell staining (e.g., anti-Gr-1, anti-F4/80)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
Prepare a suspension of this compound in sterile saline at a concentration of 1 mg/mL.[11]
-
Inject 0.5 mL of the this compound suspension (0.5 mg per mouse) intraperitoneally into each mouse.[18] A control group should receive an i.p. injection of sterile saline.
-
At a predetermined time point (e.g., 4 hours post-injection for peak neutrophil influx), euthanize the mice.[10]
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS with EDTA into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[11]
-
Keep the lavage fluid on ice.
-
Centrifuge a small aliquot of the lavage fluid to pellet the cells.
-
Resuspend the cell pellet for total and differential leukocyte counts (e.g., using a hemocytometer and stained cytospins or flow cytometry).[11]
-
Centrifuge the remaining lavage fluid to collect the supernatant for cytokine analysis by ELISA.[10][18]
Carrageenan-Induced Paw Edema in Mice
Objective: To induce acute, localized inflammation in the mouse paw to evaluate the efficacy of anti-inflammatory agents.
Materials:
-
Lambda-carrageenan
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (6-8 weeks old)
-
Plethysmometer or digital calipers
Procedure:
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
Measure the baseline paw volume or thickness of the right hind paw of each mouse.
-
Administer the test compound or vehicle to the mice at a specified time before the carrageenan injection.
-
Inject 50 µL of the 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[14]
-
The increase in paw volume or thickness is calculated as the difference between the post-injection measurement and the baseline measurement.
-
The percentage of edema inhibition by the test compound can be calculated relative to the vehicle-treated control group.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for Zymosan-Induced Peritonitis
Caption: Workflow for this compound-induced peritonitis model.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent [ijbms.mums.ac.ir]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. inotiv.com [inotiv.com]
- 12. Effect of selected antiinflammatory agents and other drugs on zymosan, arachidonic acid, PAF and carrageenan induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Reproducibility in Zymosan A-Induced Inflammatory Responses
For researchers, scientists, and drug development professionals, achieving reproducible inflammatory responses is paramount for reliable experimental outcomes. Zymosan A, a crude preparation of yeast cell wall, is a widely used tool to induce inflammation in both in vitro and in vivo models. However, the inherent variability of this biological product can pose challenges to experimental consistency. This guide provides a comparative overview of this compound-induced inflammatory responses, detailing key signaling pathways, experimental protocols, and highlighting factors influencing reproducibility.
This compound, derived from Saccharomyces cerevisiae, is a potent activator of the innate immune system.[1][2] It is composed of a complex mixture of polysaccharides, primarily β-glucans and mannans, as well as proteins and lipids.[2] This complexity contributes to its robust inflammatory properties but also to the potential for variability between different preparations and suppliers. The inflammatory response to this compound is primarily mediated through the activation of pattern recognition receptors (PRRs) on immune cells, most notably Toll-like receptor 2 (TLR2) and Dectin-1.[3][4]
Signaling Pathways: The Dual Recognition of this compound
The inflammatory cascade initiated by this compound is a synergistic interplay between TLR2 and Dectin-1 signaling pathways.
-
TLR2 Signaling: this compound is recognized by a heterodimer of TLR2 and TLR6.[3] This interaction recruits the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] The activation of NF-κB is a critical step, resulting in the transcription of a wide array of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6]
-
Dectin-1 Signaling: Dectin-1, a C-type lectin receptor, specifically binds to the β-glucan components of this compound.[1] This binding triggers a signaling cascade involving the spleen tyrosine kinase (Syk).[1] The Dectin-1 pathway can independently, and in concert with TLR2 signaling, lead to the activation of NF-κB and the production of inflammatory cytokines.[4] Furthermore, Dectin-1 signaling is crucial for phagocytosis of this compound particles by macrophages.[4]
The cooperation between TLR2 and Dectin-1 signaling pathways results in a robust and multifaceted inflammatory response.[4]
Reproducibility of Inflammatory Responses: A Comparative Look
While this compound is a reliable inducer of inflammation, the magnitude of the response can vary depending on the experimental model, the specific batch of this compound, and the readout being measured. The following tables summarize quantitative data from various studies to provide a comparative overview of expected inflammatory responses.
In Vivo Inflammatory Response: Zymosan-Induced Peritonitis in Mice
Zymosan-induced peritonitis is a widely used model to study acute inflammation.[7] Intraperitoneal injection of this compound leads to a rapid influx of immune cells, particularly neutrophils, into the peritoneal cavity, accompanied by the production of pro-inflammatory cytokines.[8][9]
| Parameter | This compound Dose | Time Point | Vehicle Control | This compound Treated | Fold Increase | Reference |
| Peritoneal Leukocytes (x106) | 0.25 mg/mouse | 4 hours | ~0.5 | ~10 | ~20 | [9] |
| Peritoneal Neutrophils (x106) | 1 mg/mouse | 4 hours | Not Reported | ~5 | Not Applicable | [8] |
| Peritoneal TNF-α (pg/mL) | 0.1 mg/mouse | 4 hours | ~10 | ~300 | ~30 | [10] |
| Peritoneal IL-6 (pg/mL) | 0.1 mg/mouse | 2 hours | ~5 | ~160 | ~32 | [10] |
| Peritoneal MCP-1 (pg/mL) | 0.25 mg/mouse | 4 hours | ~50 | ~2000 | ~40 | [9] |
Note: The values presented are approximations derived from published data and are intended for comparative purposes. Actual results may vary based on mouse strain, age, and specific experimental conditions.
In Vitro Inflammatory Response: Stimulation of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a common in vitro model to study the cellular response to this compound.[6][11]
| Cytokine | This compound Conc. | Time Point | Vehicle Control | This compound Treated | Fold Increase | Reference |
| TNF-α (pg/mL) | 100 µg/mL | 24 hours | < 50 | ~2500 | > 50 | [6] |
| IL-6 (mRNA fold change) | 0.5 mg/mL | 6 hours | 1 | ~116 | 116 | [11] |
| IL-1β (mRNA fold change) | 0.5 mg/mL | 6 hours | 1 | ~5.7 | 5.7 | [11] |
Note: The values presented are approximations derived from published data and are intended for comparative purposes. Actual results may vary based on cell passage number, culture conditions, and the specific this compound preparation used.
Experimental Protocols for Inducing and Measuring this compound-Mediated Inflammation
To enhance reproducibility, adherence to standardized protocols is crucial. Below are detailed methodologies for key experiments.
In Vivo: this compound-Induced Peritonitis in Mice
This protocol outlines the induction of peritonitis and subsequent analysis of inflammatory markers.[12][13]
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free saline
-
8-12 week old C57BL/6 or BALB/c mice
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS)
-
EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
Preparation of this compound Suspension:
-
Aseptically weigh this compound powder and suspend it in sterile, endotoxin-free saline to a final concentration of 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure a uniform particle distribution. This compound is not soluble in water.[12]
-
-
Induction of Peritonitis:
-
Administer 0.5 mL of the this compound suspension (0.5 mg/mouse) via intraperitoneal (IP) injection.
-
For the vehicle control group, inject an equal volume of sterile saline.
-
-
Peritoneal Lavage:
-
At the desired time point (e.g., 4, 8, or 24 hours post-injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal lavage fluid.
-
-
Cell Counting and Cytokine Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS for total and differential leukocyte counts using a hemocytometer or flow cytometry.
-
Store the supernatant at -80°C for subsequent cytokine analysis by ELISA according to the manufacturer's instructions.
-
In Vitro: Stimulation of RAW 264.7 Macrophages
This protocol details the stimulation of RAW 264.7 cells and the subsequent measurement of cytokine production.[6][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Sterile PBS
-
Cell scrapers
-
Centrifuge
-
ELISA kits or reagents for qPCR
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well or 6-well plates and allow them to adhere overnight.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile PBS or serum-free media.
-
Aspirate the culture medium from the adherent cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-100 µg/mL).
-
Include a vehicle control (medium only).
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for cytokine analysis by ELISA. Centrifuge to remove any detached cells and store at -80°C.
-
Cell Lysate for RNA: For gene expression analysis, wash the cells with PBS, and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
-
Analysis:
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's protocol to quantify secreted cytokines.
-
qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of target genes.
-
Factors Influencing Reproducibility and Best Practices
-
This compound Source and Batch: this compound is a crude preparation, and its composition can vary between suppliers and even between different lots from the same supplier.[2] It is advisable to purchase a larger quantity of a single lot for a series of experiments to minimize this variability. Some suppliers provide "functionally tested" Zymosan, which may offer greater consistency.[3]
-
Preparation of this compound Suspension: Due to its insolubility, ensuring a homogenous suspension of this compound is critical for consistent dosing.[12] Vigorous and consistent vortexing immediately prior to each use is essential.
-
Animal and Cell Line Variables: The genetic background, age, and sex of the animals can influence the inflammatory response. For cell lines, passage number and culture conditions can impact cellular responsiveness.
-
Experimental Technique: Consistent and precise administration of this compound, particularly for IP injections, is crucial. Variations in injection site or depth can affect the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. inotiv.com [inotiv.com]
Cross-Validation of Findings from Zymosan A Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of findings from various inflammatory models induced by Zymosan A, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae. It aims to cross-validate key inflammatory responses and signaling pathways across different experimental setups, offering a valuable resource for researchers studying sterile inflammation and developing novel anti-inflammatory therapeutics. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound as a versatile tool in inflammation research.
Comparative Analysis of this compound-Induced Inflammatory Models
This compound is widely used to induce sterile inflammation in various animal models, primarily through the activation of pattern recognition receptors such as Toll-like receptor 2 (TLR2) and Dectin-1.[1][2] This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the recruitment of immune cells.[3][4] The most common models include peritonitis and arthritis, each with distinct characteristics and applications.
This compound-Induced Peritonitis
This model is a well-established method for studying acute inflammation and its resolution.[5] A single intraperitoneal (i.p.) injection of this compound leads to a rapid and robust inflammatory response characterized by the influx of neutrophils and monocytes/macrophages into the peritoneal cavity.[6][7]
Key Quantitative Findings in this compound-Induced Peritonitis:
| Parameter | Time Point | Observation | Mouse Strain | This compound Dose | Reference |
| Total Peritoneal Cells | 8 hours | ~4-fold increase compared to control | C57BL/6 | 0.1 mg/mouse | [8] |
| 4 hours | Significant increase in total leukocytes | Not Specified | 0.25 mg/mouse | [6] | |
| Polymorphonuclear Leukocytes (PMNs) | 4 hours | Significant increase in peritoneal lavage fluid | Not Specified | 0.25 mg/mouse | [6] |
| 72 hours (10mg dose) | Maximal infiltration | Not Specified | 10 mg/mouse | [9] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 4 hours | Increased levels in peritoneal lavage fluid | Not Specified | 0.25 mg/mouse | [6] |
| Interleukin-6 (IL-6) | 2-4 hours | Rapid and pronounced increase in peritoneal fluid and plasma | C57BL/6 | 0.1 mg/mouse | [8] |
| Tumor Necrosis Factor-alpha (TNF-α) | 2-4 hours | Less pronounced increase compared to IL-6 | C57BL/6 | 0.1 mg/mouse | [8] |
| Interleukin-1β (IL-1β) | 2-4 hours | Rapid increase, less pronounced than IL-6 | C57BL/6 | 0.1 mg/mouse | [8] |
This compound-Induced Arthritis (ZIA)
Intra-articular injection of this compound provides a model for studying chronic inflammatory arthritis.[10] This model is characterized by synovial inflammation, cartilage destruction, and cellular infiltration into the joint.[1]
Key Quantitative Findings in this compound-Induced Arthritis:
| Parameter | Time Point | Observation | Mouse Strain | This compound Dose | Reference |
| Joint Swelling (99mTc uptake ratio) | 24 hours | Maximal swelling observed | C57BL/6 | 180 µ g/knee | [1] |
| 24 hours | Maximal swelling in both ob/ob and control mice | C57BL/6 | Not Specified | [11] | |
| Synovial Infiltration (Histological Score) | Day 8 | Mild cellular infiltration (Score: 1.00 ± 0.32) | C57BL/6 | 180 µ g/knee | [1] |
| Day 25 | Increased cellular infiltration (Score: 2.5 ± 0.37) | C57BL/6 | 180 µ g/knee | [1] | |
| Cartilage Destruction (Histological Score) | Day 8 & 25 | Slight cartilage destruction (Score: ~0.7) | C57BL/6 | 180 µ g/knee | [1] |
| Serum IL-6 | 6 hours | Significant increase, higher in ob/ob mice | C57BL/6 | Not Specified | [11] |
Comparison with Lipopolysaccharide (LPS) Models
While this compound acts primarily through TLR2 and Dectin-1, lipopolysaccharide (LPS), a component of Gram-negative bacteria, signals through TLR4.[12] This fundamental difference in receptor activation leads to distinct inflammatory profiles, making comparative studies valuable for dissecting specific inflammatory pathways. For instance, in the context of reverse cholesterol transport (RCT), both this compound and LPS have been shown to impair this process, but through different primary mechanisms. This compound appears to primarily block the movement of cholesterol from macrophages into the plasma, whereas LPS predominantly inhibits the transport from the liver to the bile.[12]
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade
This compound is recognized by TLR2/TLR6 heterodimers and Dectin-1 on the surface of innate immune cells, particularly macrophages.[2][3] This recognition initiates a signaling cascade involving the adaptor protein MyD88 and downstream activation of nuclear factor-kappa B (NF-κB), leading to the transcription of pro-inflammatory genes.[3] Dectin-1 signaling synergizes with TLR2 to enhance this response.[8]
Experimental Workflow for this compound-Induced Peritonitis Model
The workflow for a typical this compound-induced peritonitis experiment involves several key steps from induction to analysis.
Detailed Experimental Protocols
This compound-Induced Peritonitis
-
Animal Model: C57BL/6 mice are commonly used.
-
This compound Preparation: this compound from Saccharomyces cerevisiae is suspended in sterile, pyrogen-free saline.
-
Induction: A single intraperitoneal injection of this compound is administered. Doses can range from 0.1 mg to 10 mg per mouse depending on the desired severity and duration of inflammation.[8][9] For example, a low dose of 0.1 mg/mouse induces a mild and transient peritonitis.[8]
-
Sample Collection: At specified time points (e.g., 2, 4, 8, 16, 24, 48, 72 hours), mice are euthanized. The peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect peritoneal exudate cells and fluid.[6][7][8]
-
Analysis:
-
Cellular Analysis: Total cell counts are performed using a hemocytometer. Differential cell counts (neutrophils, macrophages, lymphocytes) are determined by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) or by cytospin preparations followed by staining.[7][8]
-
Mediator Analysis: The supernatant from the peritoneal lavage is collected after centrifugation and used to measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1) by enzyme-linked immunosorbent assay (ELISA).[6][8]
-
This compound-Induced Arthritis
-
Animal Model: C57BL/6 mice are frequently used.
-
This compound Preparation: this compound is suspended in sterile saline.
-
Induction: Arthritis is induced by a single intra-articular injection of this compound (e.g., 180 µg in 6 µl) into the knee joint.[1] The contralateral knee can be injected with saline as a control.[1]
-
Assessment of Arthritis:
-
Joint Swelling: Joint swelling can be quantified by measuring the uptake of a radiolabeled tracer, such as 99mTc-pertechnetate, which reflects increased blood flow and edema.[11]
-
Histological Analysis: At the end of the experiment, mice are euthanized, and the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation (cellular infiltration) and cartilage destruction. A semi-quantitative scoring system is often used to evaluate the severity of arthritis.[1]
-
-
Systemic Inflammation: Blood samples can be collected to measure systemic levels of inflammatory mediators like IL-6.[11]
Conclusion
This compound models are robust and reproducible tools for studying the mechanisms of sterile inflammation. Cross-validation of findings from different models, such as peritonitis and arthritis, reveals a conserved core inflammatory response mediated by TLR2 and Dectin-1, leading to cytokine production and leukocyte recruitment. However, the kinetics, magnitude, and cellular composition of the inflammatory infiltrate can vary depending on the site of administration and the dose of this compound. Understanding these model-specific nuances is crucial for the appropriate design and interpretation of preclinical studies aimed at developing novel anti-inflammatory therapies. This guide provides a foundational comparison to aid researchers in selecting the most suitable this compound model for their specific scientific questions.
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. inotiv.com [inotiv.com]
- 8. mdpi.com [mdpi.com]
- 9. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 10. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zymosan-mediated inflammation impairs in vivo reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A Versus Other PAMPs: A Comparative Guide to Innate Immune Activation
For Researchers, Scientists, and Drug Development Professionals
The innate immune system serves as the body's first line of defense against invading pathogens. This response is initiated by the recognition of conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs) by host Pattern Recognition Receptors (PRRs). Understanding how different PAMPs trigger distinct innate immune responses is crucial for the development of novel vaccines, adjuvants, and immunomodulatory therapies. This guide provides a detailed comparison of Zymosan A, a fungal PAMP, with other well-characterized PAMPs derived from bacteria and viruses, supported by experimental data and detailed protocols.
Overview of Key PAMPs
-
This compound: A glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae. It is a classic agent used to induce sterile inflammation and study fungal recognition by the innate immune system.
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria. It is a potent activator of the innate immune system and a common model for inducing septic shock in experimental settings.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA (dsRNA), which is a molecular pattern associated with viral infections. It is widely used to study antiviral innate immune responses.[1]
-
CpG DNA: Unmethylated cytosine-phosphate-guanosine (CpG) dinucleotides that are common in bacterial and viral DNA but are rare and methylated in vertebrate DNA.[2] These motifs are recognized as a sign of infection.
-
Flagellin: A protein that is the principal component of bacterial flagella, the motility appendages of many bacteria.[3]
Recognition and Signaling Pathways
The activation of innate immunity by PAMPs is mediated by specific PRRs, primarily Toll-like Receptors (TLRs), which trigger downstream signaling cascades leading to the production of inflammatory cytokines and other immune mediators.
This compound Signaling
This compound is primarily recognized by a combination of TLR2, which forms a heterodimer with TLR6, and Dectin-1, a C-type lectin receptor.[4][5][6] This dual recognition leads to the activation of downstream signaling pathways that converge on the transcription factor NF-κB, a master regulator of inflammatory gene expression.[7] The engagement of Dectin-1 also triggers phagocytosis and the production of reactive oxygen species (ROS).[7] Interestingly, Zymosan can also increase intracellular cAMP levels, which can modulate and sometimes dampen the inflammatory response, a phenomenon not typically observed with other TLR2 ligands.[8]
Lipopolysaccharide (LPS) Signaling
LPS is recognized by TLR4, a process that requires several co-receptors, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2.[9][10] TLR4 activation triggers two distinct downstream signaling pathways: the MyD88-dependent pathway, which leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which is initiated after TLR4 endocytosis and leads to the production of type I interferons (IFNs).[11][12]
Poly(I:C) Signaling
Poly(I:C) is sensed by TLR3 in the endosome and by the cytosolic helicases MDA5 and RIG-I.[13][14] TLR3 signals exclusively through the TRIF adaptor protein, leading to the activation of both NF-κB and the transcription factor IRF3, resulting in the production of pro-inflammatory cytokines and type I IFNs.[15] The cytosolic pathway via MDA5 also leads to IRF3 activation and robust type I IFN production.[14]
CpG DNA Signaling
CpG DNA is recognized by TLR9, which is located in the endosome.[16][17] Upon binding CpG DNA, TLR9 signals through the MyD88-dependent pathway. This leads to the activation of NF-κB and the production of pro-inflammatory cytokines, as well as the activation of IRF7, which drives the production of high levels of type I IFNs, particularly in plasmacytoid dendritic cells.[2]
Flagellin Signaling
Flagellin is detected by TLR5 on the cell surface.[3][18] TLR5 signaling is also dependent on the adaptor protein MyD88, leading to NF-κB activation and the expression of pro-inflammatory genes.[19] Intracellular flagellin can also be detected by the NLRC4 inflammasome, leading to the activation of caspase-1 and the processing and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. poly(I:C) and LPS induce distinct IRF3 and NF-kappaB signaling during type-I IFN and TNF responses in human macrophages. [folia.unifr.ch]
- 6. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential Responses of Human Dendritic Cells to Live or Inactivated Staphylococcus aureus: Impact on Cytokine Production and T Helper Expansion [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. LPS versus Poly I:C model: comparison of long-term effects of bacterial and viral maternal immune activation on the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture of RAW264.7 cells [protocols.io]
- 16. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 17. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses [u-labex.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Dissecting Zymosan's Inflammatory Action: A Comparative Guide to Using Receptor-Deficient Mice
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of inflammatory triggers is paramount. Zymosan A, a component derived from the cell wall of Saccharomyces cerevisiae, serves as a classic tool to induce sterile inflammation. However, its effects are complex, mediated by multiple pattern recognition receptors (PRRs). This guide provides a comparative overview of how receptor-deficient mouse models are critically employed to validate and dissect the specific pathways activated by this compound, with a focus on Toll-like Receptor 2 (TLR2) and Dectin-1.
Zymosan is primarily composed of β-glucan and mannan polysaccharides and is recognized by several PRRs, most notably TLR2 and the C-type lectin receptor, Dectin-1.[1][2] TLR2 recognizes components of the zymosan particle, likely in cooperation with TLR6 and CD14, while Dectin-1 binds to its β-glucan structures.[1][3] The use of mice genetically deficient in these receptors has been instrumental in elucidating the distinct and collaborative roles these pathways play in initiating and shaping the inflammatory cascade.
Comparative Analysis of Inflammatory Responses
To quantify the contribution of each receptor to the overall inflammatory response, researchers commonly utilize in vivo models such as Zymosan-Induced Arthritis (ZIA) and Zymosan-Induced Peritonitis. By comparing wild-type (WT) mice with their receptor-deficient counterparts (e.g., TLR2-/-, Dectin-1-/-, and MyD88-/-), the specific roles of these signaling pathways can be clearly delineated.
Zymosan-Induced Arthritis (ZIA) Model
In the ZIA model, Zymosan is injected intra-articularly to induce joint inflammation. Studies have shown that TLR2-deficient mice exhibit a significant reduction in both the early and late phases of joint inflammation compared to WT animals.[2][4] This indicates a crucial role for TLR2 in both the innate and the subsequent acquired immune responses to Zymosan.[2]
| Mouse Strain | Joint Inflammation (Technetium-99m Uptake Ratio) | Anti-Zymosan IgG Response (Day 25) | Reference |
| Wild-Type (C57BL/6) | Peak at Day 1 (1.71 ± 0.08) | 0.944 | [2] |
| TLR2-deficient (TLR2-/-) | Significantly attenuated at Day 1 and Day 25 (P < 0.05) | 0.616 (P < 0.05 vs WT) | [2] |
Table 1: Comparison of inflammatory markers in Wild-Type vs. TLR2-deficient mice following intra-articular this compound injection. Data are representative of findings demonstrating the key role of TLR2 in ZIA.
Zymosan-Induced Peritonitis Model
The intraperitoneal injection of Zymosan provides a robust model for studying acute inflammation, allowing for easy quantification of leukocyte recruitment and cytokine production in the peritoneal cavity.[5][6] In this model, signaling through the TLR2/MyD88 pathway is critical for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and the chemokine CXCL1.[7] Mice deficient in TLR2 or the essential adaptor protein MyD88 show a marked reduction in these inflammatory mediators.[7][8]
| Mouse Strain | TNF-α Production (Relative mRNA) | IL-1β Production (pg/mL) | CXCL1/KC Production (pg/mL) | Reference |
| Wild-Type (C57BL/6) | Baseline | Baseline | Baseline | [7] |
| Wild-Type + Zymosan | Increased | ~1500 | ~4000 | [7] |
| TLR2-/- + Zymosan | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7] |
| MyD88-/- + Zymosan | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7] |
Table 2: Cytokine and chemokine levels in the tibio-tarsal joint 6 hours after Zymosan injection in Wild-Type, TLR2-/-, and MyD88-/- mice. This data highlights the dependence of key inflammatory mediators on the TLR2/MyD88 signaling axis.
Interestingly, while cytokine production is heavily dependent on TLR2, the phagocytosis of Zymosan and the production of reactive oxygen species (ROS) can still occur in TLR2-/- and MyD88-/- macrophages, pointing to the involvement of other receptors like Dectin-1.[8][9]
Key Signaling Pathways
The inflammatory response to Zymosan is a result of synergistic signaling between the TLR2 and Dectin-1 pathways. Using receptor-deficient mice has been crucial to mapping these interactions.
Diagram Description: Zymosan particles are recognized by both TLR2 and Dectin-1 on the surface of innate immune cells. TLR2 signaling proceeds via the MyD88 adaptor protein to activate NF-κB, leading to the production of pro-inflammatory cytokines.[7][8] Concurrently, Dectin-1 recognizes β-glucans and signals through a Syk-dependent pathway, which contributes to NF-κB activation, ROS production, and phagocytosis.[8][10] Studies using receptor-deficient mice have shown that these two pathways act synergistically to mount a robust inflammatory response.[3][8]
Experimental Protocols
Reproducible and standardized protocols are essential for comparing results across different studies and mouse strains. Below is a typical protocol for a Zymosan-induced peritonitis model.
Detailed Methodology: Zymosan-Induced Peritonitis
-
Animal Preparation: Use age- and sex-matched wild-type and receptor-deficient mice (e.g., C57BL/6 background).[11]
-
This compound Induction: On day 0, administer this compound (e.g., 0.25-1 mg per mouse) via intraperitoneal (i.p.) injection.[5][12][13] The Zymosan suspension should be vortexed immediately before injection to ensure uniformity.[12]
-
Sample Collection: At predetermined time points (e.g., 4, 8, 24, or 72 hours) post-injection, euthanize the mice.[5][6][14]
-
Peritoneal Lavage: Inject 5-10 mL of ice-cold sterile PBS or saline into the peritoneal cavity. Massage the abdomen gently, then aspirate the lavage fluid.[5]
-
Cell Quantification and Differentiation: Pellet the cells from the lavage fluid by centrifugation. Resuspend the pellet and perform a total leukocyte count using a hemocytometer.[5] Prepare slides using a cytocentrifuge (Cytospin) and stain with a differential stain (e.g., Diff-Quik) to quantify neutrophils, macrophages, and other immune cells under a light microscope.[5]
-
Cytokine Analysis: Use the cell-free supernatant from the lavage fluid to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1, CXCL1) using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[13]
Conclusion
The use of receptor-deficient mouse models has been indispensable in validating the specific effects of this compound. Comparative studies clearly demonstrate that while TLR2 is a major driver of pro-inflammatory cytokine production via the MyD88 pathway, Dectin-1 is also crucial, particularly for mediating phagocytosis, ROS production, and contributing synergistically to the overall inflammatory milieu.[7][8] For researchers investigating innate immunity or developing anti-inflammatory therapeutics, selecting the appropriate knockout model is a critical step in dissecting the complex, multi-receptor engagement initiated by stimuli like this compound. These models provide an invaluable platform for isolating specific signaling pathways and identifying targeted points of therapeutic intervention.
References
- 1. invivogen.com [invivogen.com]
- 2. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 2/MyD88 signaling mediates zymosan-induced joint hypernociception in mice: participation of TNF-α, IL-1β and CXCL1/KC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zymosan treatment of mouse mast cells enhances dectin-1 expression and induces dectin-1-dependent reactive oxygen species (ROS) generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Responses to Zymosan A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zymosan A, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, is a widely utilized tool in immunology research to induce a sterile inflammatory response. It serves as a potent activator of the innate immune system, mimicking fungal infection and providing a valuable model for studying inflammatory pathways and for the preclinical evaluation of anti-inflammatory therapeutics. Understanding the correlation between the responses elicited by this compound in controlled in vitro cell culture systems and complex in vivo animal models is crucial for the accurate interpretation of experimental data and its translation into clinical applications.
This guide provides a comprehensive comparison of in vitro and in vivo responses to this compound, supported by experimental data and detailed protocols. It aims to equip researchers with the necessary information to design robust experiments, interpret results with greater confidence, and bridge the translational gap between laboratory findings and whole-organism physiology.
At a Glance: Key Cellular and Systemic Responses to this compound
| Feature | In Vitro Response (e.g., Macrophages) | In Vivo Response (e.g., Mouse Peritonitis) |
| Primary Responders | Macrophages, Dendritic Cells, Neutrophils | Resident Macrophages, Neutrophils, Monocytes, Mast Cells |
| Key Receptors | Dectin-1, Toll-like Receptor 2 (TLR2), TLR6, Complement Receptor 3 (CR3) | Dectin-1, TLR2, TLR6, CR3 |
| Signaling Pathways | Syk, NF-κB, MAPKs, cAMP/PKA | NF-κB, Complement Activation, Eicosanoid Pathways |
| Key Cytokine Production | TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-33, MCP-1 | TNF-α, IL-1β, IL-6, IL-10, IL-17A, MCP-1 |
| Cellular Processes | Phagocytosis, Oxidative Burst, Cytokine Secretion | Leukocyte Recruitment (Neutrophilia), Edema, Eicosanoid Production |
| Typical Readouts | Cytokine levels in supernatant (ELISA), Gene expression (qPCR), Phagocytic index, ROS production | Peritoneal cell counts (lavage), Cytokine/chemokine levels in lavage fluid, Myeloperoxidase (MPO) activity, Eicosanoid levels |
Quantitative Comparison of Inflammatory Mediator Production
Direct correlation of the magnitude of inflammatory mediator production in vitro and in vivo is complex due to differences in cell types, concentrations, and the intricate regulatory networks present in a whole organism. However, by examining data from comparable experimental systems, we can identify key trends.
Table 1: Comparison of Cytokine Production in Response to this compound
| Cytokine | In Vitro (RAW 264.7 Macrophages) | In Vivo (Mouse Peritoneal Lavage) |
| TNF-α | Significant dose-dependent increase. Levels can reach pg/mL to ng/mL range within hours of stimulation.[1] | Rapid and transient increase, peaking within hours of injection. Levels in the pg/mL range are commonly observed.[2] |
| IL-6 | Robust, dose-dependent production, often reaching high concentrations (ng/mL) after several hours of stimulation.[1] | Significant elevation in peritoneal fluid, with kinetics similar to TNF-α. Levels can reach the high pg/mL to low ng/mL range.[2][3] |
| IL-1β | Induction is observed, though it may be less pronounced than TNF-α and IL-6 in some macrophage cell lines. | Present in peritoneal fluid, contributing to the pro-inflammatory milieu.[4] |
| MCP-1 (CCL2) | Strong induction, promoting the chemotaxis of monocytes and macrophages. | Markedly increased in peritoneal lavage fluid, correlating with monocyte recruitment. |
| IL-10 | Production is induced, acting as a key anti-inflammatory feedback mechanism.[1] | Detected in peritoneal fluid, playing a role in the resolution phase of inflammation. |
| IL-17A | Not a primary cytokine produced by macrophages in response to this compound. | Significantly produced, particularly by neutrophils, in the context of Zymosan-induced peritonitis, especially in obese mice.[3] |
Note: The absolute concentrations can vary significantly based on the specific experimental conditions (e.g., this compound concentration, cell type/animal strain, time point of analysis).
Discrepancies and Correlations: Bridging the Gap
While in vitro models are invaluable for dissecting cellular and molecular mechanisms, they do not fully recapitulate the complexity of an in vivo environment. Key differences that can lead to discrepancies in this compound-induced responses include:
-
Cellular Heterogeneity: The in vivo response involves a dynamic interplay between various immune and non-immune cells, including neutrophils, mast cells, endothelial cells, and fibroblasts, which are absent in a macrophage monoculture.
-
Complement System: this compound is a potent activator of the alternative complement pathway in vivo, leading to the generation of anaphylatoxins (C3a, C5a) that are powerful chemoattractants and activators of immune cells.[5] This crucial component is absent in most in vitro setups unless serum is added.
-
Eicosanoid Production: In the in vivo setting, this compound triggers the production of prostaglandins and leukotrienes, which are critical mediators of vascular permeability, pain, and leukocyte recruitment.[6] This complex metabolic network is not fully replicated in single-cell cultures.
-
Pharmacokinetics and Bioavailability: The concentration and persistence of this compound at the site of inflammation in vivo are governed by factors such as clearance and phagocytosis, which differ from the static concentrations used in in vitro experiments.
-
Neuro-immune Interactions: The in vivo inflammatory response is subject to regulation by the nervous system, a factor completely absent in cell culture.
Despite these differences, a strong correlation exists in the fundamental signaling pathways activated by this compound. The engagement of Dectin-1 and TLR2 leading to NF-κB activation is a central event both in vitro and in vivo, driving the production of a core set of pro-inflammatory cytokines like TNF-α and IL-6.
Comparison with Alternative Inflammatory Stimuli
To provide a broader context for this compound's activity, it is useful to compare it with other commonly used inflammatory agents.
Table 2: this compound vs. Alternative Inflammatory Stimuli
| Stimulus | Primary Receptor(s) | Key In Vitro Responses (Macrophages) | Key In Vivo Responses |
| This compound | Dectin-1, TLR2/6, CR3 | Phagocytosis, robust cytokine production (TNF-α, IL-6), oxidative burst. | Sterile peritonitis, arthritis, complement activation, neutrophil influx. |
| Lipopolysaccharide (LPS) | TLR4 | Potent induction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), nitric oxide production. No phagocytosis. | Endotoxic shock, systemic inflammation, fever. Does not typically cause the same degree of peritoneal injury as this compound.[5] |
| Pam3CSK4 | TLR1/2 | Strong induction of pro-inflammatory cytokines, particularly TNF-α and IL-6. | Local and systemic inflammation, activation of monocytes and dendritic cells.[7] |
| CpG DNA | TLR9 | Induction of a Th1-polarizing cytokine profile, including IL-12 and IFN-γ. | Potent adjuvant activity, promotes Th1-mediated immune responses. |
Experimental Protocols
In Vitro: Macrophage Stimulation with this compound
Objective: To assess the pro-inflammatory response of macrophages to this compound by measuring cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound from Saccharomyces cerevisiae.
-
Phosphate-buffered saline (PBS).
-
6-well or 24-well tissue culture plates.
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Cell Seeding: Seed macrophages into tissue culture plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS (e.g., 10 mg/mL). Vortex vigorously to ensure a uniform suspension.
-
Stimulation: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines in the supernatant using ELISA according to the manufacturer's instructions.
In Vivo: this compound-Induced Peritonitis in Mice
Objective: To induce a localized inflammatory response in the peritoneal cavity of mice to study leukocyte recruitment and inflammatory mediator production.
Materials:
-
8-12 week old mice (e.g., C57BL/6).
-
This compound from Saccharomyces cerevisiae.
-
Sterile, endotoxin-free saline.
-
Syringes and needles (27G or smaller).
-
PBS containing 5 mM EDTA for peritoneal lavage.
-
Hemocytometer or automated cell counter.
-
ELISA kits for desired cytokines.
Procedure:
-
This compound Preparation: Prepare a suspension of this compound in sterile saline at a concentration of, for example, 1 mg/mL. Vortex thoroughly immediately before injection to ensure a homogenous suspension.
-
Intraperitoneal Injection: Inject mice intraperitoneally with a specific dose of this compound (e.g., 0.1-1 mg per mouse). A typical injection volume is 0.5-1 mL. Include a control group injected with sterile saline.
-
Incubation Period: House the mice for the desired duration of the inflammatory response (e.g., 4, 24, or 48 hours).
-
Peritoneal Lavage: Euthanize the mice by an approved method. Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS with EDTA. Gently massage the abdomen to dislodge cells.
-
Cell Collection: Carefully aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter. Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain.
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C for subsequent cytokine analysis by ELISA.
Visualizing the Pathways and Workflows
This compound Signaling in Macrophages
Caption: Simplified signaling pathway of this compound in macrophages.
Experimental Workflow: In Vitro vs. In Vivo
Caption: Comparative experimental workflow for this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage activation by immunostimulatory DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adc.bmj.com [adc.bmj.com]
Benchmarking Zymosan A: A Comparative Guide to Inflammatory Stimuli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zymosan A, a classic inflammatory agent derived from yeast cell walls, against other commonly used inflammatory stimuli. By presenting key performance differences, supported by experimental data and detailed protocols, this document serves as a resource for selecting the appropriate stimulus for in vitro and in vivo inflammation models.
Introduction to Inflammatory Stimuli
In immunology and drug discovery, inducing a controlled inflammatory response is crucial for studying disease mechanisms and evaluating the efficacy of anti-inflammatory therapeutics. The choice of stimulus is critical as it determines the specific signaling pathways activated and the resulting inflammatory profile.
-
This compound: A glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, this compound is a potent activator of innate immunity.[1][2] It is recognized by multiple pattern recognition receptors (PRRs), primarily Toll-like Receptor 2 (TLR2), which forms a heterodimer with TLR6, and the C-type lectin receptor Dectin-1.[2][3][4][5] This dual recognition leads to a robust and complex inflammatory response, including phagocytosis, activation of NF-κB, and the production of various pro-inflammatory cytokines.[1][2][3]
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a powerful inflammatory stimulus that signals exclusively through TLR4.[6] It is widely used to model bacterial sepsis and induce a strong pro-inflammatory cytokine response.
-
Pam3CSK4 (P3C): A synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a specific agonist for the TLR2/TLR1 heterodimer and is often used to study TLR2-specific signaling pathways.[7][8]
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[6] Poly(I:C) is recognized by TLR3 and is used to simulate antiviral inflammatory responses.[6][9]
Comparative Analysis of Inflammatory Stimuli
The selection of an inflammatory stimulus should be guided by the specific research question, as each agent activates distinct signaling cascades and elicits a unique immune response.
| Feature | This compound | Lipopolysaccharide (LPS) | Pam3CSK4 (P3C) | Poly(I:C) |
| Source | Saccharomyces cerevisiae (Fungal) | Gram-negative bacteria | Synthetic | Synthetic |
| Primary Receptor(s) | TLR2/TLR6, Dectin-1, CR3[1] | TLR4[6] | TLR2/TLR1 | TLR3[6] |
| Key Signaling Adaptors | MyD88, Syk | MyD88, TRIF | MyD88 | TRIF |
| Phagocytosis Induction | Strong | Weak / Indirect | No | No |
| Complement Activation | Yes[10] | Can occur, but less direct | No | No |
Quantitative Comparison of Inflammatory Response
The magnitude and profile of cytokine production vary significantly between stimuli. The following table summarizes representative data from studies using murine bone marrow-derived macrophages (BMDMs). It is important to note that absolute values can vary based on experimental conditions, cell type, and donor variability.
| Cytokine | This compound | Lipopolysaccharide (LPS) | Pam3CSK4 (P3C) |
| TNF-α | High induction.[11] | Very high induction.[7] | Moderate to high induction.[7][11] |
| IL-6 | High induction.[12] | High induction.[8] | High induction.[8] |
| IL-12 | Moderate induction, enhanced by Dectin-1.[3] | Strong induction. | Not typically a strong inducer. |
| IL-10 (Anti-inflammatory) | Can induce IL-10, suggesting a regulatory component.[4][13] | Lower induction compared to pro-inflammatory cytokines. | Can induce IL-10.[13] |
Data is synthesized from multiple sources and should be used for relative comparison.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The diagrams below illustrate the primary signaling pathways activated by this compound and the other benchmarked stimuli.
Caption: this compound signaling via TLR2/6 and Dectin-1 pathways.
Caption: Comparative signaling pathways for LPS, Pam3CSK4, and Poly(I:C).
Experimental Workflow Diagram
Caption: General workflow for in vitro comparison of inflammatory stimuli.
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation for Cytokine Analysis
This protocol is adapted for murine bone marrow-derived macrophages (BMDMs) to compare cytokine production in response to different stimuli.[11]
1. Cell Preparation and Seeding:
- Isolate BMDMs from mice and culture for 7-10 days in a differentiating medium.
- On the day before the assay, plate the BMDMs at a density of 1-1.5 x 10^5 cells per well in a 48-well plate.[11]
2. Stimulation:
- Serum-starve the cells for 2 hours prior to stimulation.[11]
- Prepare stock solutions of the stimuli. A common solvent is sterile, endotoxin-free PBS.
- Add the stimuli to the cells at the following final concentrations:
- This compound: 0.5 mg/mL[11]
- LPS: 10 ng/mL[11]
- Pam3CSK4: 1 µM[11]
- Poly(I:C): 10-50 µg/mL (concentration may require optimization)
- Include an unstimulated (vehicle control) group.
- Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. A 4-hour incubation is often sufficient for early cytokines like TNF-α.[11]
3. Cytokine Measurement:
- After incubation, centrifuge the plate to pellet any cells or debris.
- Carefully collect the culture supernatant from each well.
- Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[11]
- The remaining cells in the wells can be lysed to measure total protein content for normalization of cytokine levels.[11]
Protocol 2: Zymosan Phagocytosis Assay
This protocol describes a method to measure the phagocytosis of Zymosan particles by a macrophage cell line like RAW 264.7.[14]
1. Cell Preparation:
- Seed RAW 264.7 cells (or another phagocytic cell line) in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation (e.g., 5 x 10^4 cells/well).[14]
- Incubate overnight at 37°C, 5% CO2.[14]
2. (Optional) Opsonization of Zymosan:
- To enhance phagocytosis via complement or Fc receptors, Zymosan can be opsonized.
- Incubate this compound particles (e.g., 1 mg) with serum (e.g., human AB serum) for 30 minutes at 37°C.[15]
- Wash the opsonized Zymosan particles twice with sterile PBS by centrifuging (e.g., 2000 x g for 2 minutes) and resuspending.[14][15]
- Resuspend in culture medium or PBS to the desired final concentration.
3. Phagocytosis:
- If testing inhibitory compounds, pre-treat the cells for 1 hour before adding Zymosan.[14]
- Add the Zymosan suspension (opsonized or non-opsonized) to each well. A particle-to-cell ratio of 10:1 to 50:1 is common.[11][14]
- Incubate for 30 minutes to 2 hours to allow for phagocytosis.[14]
4. Quantification:
- After incubation, wash the cells extensively with cold PBS to remove any non-ingested particles.
- Extracellular particles can be differentiated from intracellular ones using a quenching agent like trypan blue if using fluorescently labeled Zymosan.[11]
- The amount of ingested Zymosan can be quantified using various methods, including microscopy with cell scoring, or plate-reader-based assays using labeled Zymosan particles (e.g., FITC-Zymosan or kits with specific detection reagents).[11][14]
Conclusion
This compound is a multifaceted inflammatory stimulus that engages both TLR and C-type lectin receptor pathways, making it an excellent tool for studying fungal-related inflammation and synergistic signaling. In contrast, LPS, Pam3CSK4, and Poly(I:C) offer more targeted activation of specific TLR pathways, providing cleaner systems for dissecting the roles of TLR4, TLR2/1, and TLR3, respectively. The choice of stimulus should be carefully considered based on the specific aims of the research, with this compound being particularly relevant for studies involving complex pattern recognition, phagocytosis, and collaborative receptor signaling.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan - Wikipedia [en.wikipedia.org]
- 3. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. invivogen.com [invivogen.com]
- 6. LPS versus Poly I:C model: comparison of long-term effects of bacterial and viral maternal immune activation on the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key differences in TLR3/poly I:C signaling and cytokine induction by human primary cells: a phenomenon absent from murine cell systems. — Immunology [immunology.ox.ac.uk]
- 10. Zymosan, but not lipopolysaccharide, triggers severe and progressive peritoneal injury accompanied by complement activation in a rat peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism for the radioprotective effects of zymosan‐A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR2-dependent activation of β-catenin pathway in dendritic cells induces regulatory responses and attenuates autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 15. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles: Zymosan A vs. Other TLR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profile induced by Zymosan A, a yeast cell wall component, against other common Toll-like receptor (TLR) agonists. We will delve into the distinct signaling pathways, present comparative experimental data, and provide a standardized protocol for assessing these responses in a laboratory setting.
Introduction: this compound's Unique Recognition Mechanism
This compound, derived from Saccharomyces cerevisiae, is a potent activator of the innate immune system. Unlike many other pathogen-associated molecular patterns (PAMPs) that signal through a single TLR, this compound is unique in its recognition by a combination of receptors. It primarily engages a heterodimer of Toll-like receptor 2 (TLR2) and TLR6, but is also recognized by Dectin-1, a C-type lectin receptor.[1][2][3][4] This dual-receptor engagement results in a complex and distinct downstream signaling cascade and a characteristic cytokine signature that differentiates it from other TLR agonists.
This guide compares the cytokine profile of this compound with the following widely-used TLR agonists:
-
Lipopolysaccharide (LPS): A component of Gram-negative bacteria, recognized by TLR4.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA, a viral PAMP recognized by TLR3.[5]
-
CpG Oligodeoxynucleotides (CpG ODN): Synthetic DNA sequences mimicking bacterial DNA, recognized by TLR9.
Signaling Pathways: The Foundation of Differential Cytokine Expression
The profile of induced cytokines is a direct consequence of the specific signaling pathways activated by each agonist. This compound's dual receptor recognition leads to the convergence of two major signaling arms.
The TLR2/6 pathway signals through the MyD88 adaptor protein, a common route for many TLRs, leading to the activation of the transcription factor NF-κB.[6][7] Concurrently, Dectin-1 engagement activates a Syk-dependent pathway, which collaborates with the TLR2 pathway to enhance and modulate the immune response, including the production of both pro- and anti-inflammatory cytokines.[2][6]
References
- 1. invivogen.com [invivogen.com]
- 2. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS versus Poly I:C model: comparison of long-term effects of bacterial and viral maternal immune activation on the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
Justification for Using Zymosan A Over Other Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research, the selection of an appropriate inflammatory agent is paramount to the validity and success of experimental models. Zymosan A, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, stands out as a versatile and potent tool for inducing inflammatory responses both in vitro and in vivo. This guide provides a comprehensive comparison of this compound with other commonly used inflammatory agents—Lipopolysaccharide (LPS), Polyinosinic:polycytidylic acid (Poly(I:C)), and CpG DNA—supported by experimental data to justify its use in specific research contexts.
This compound: A Multi-Receptor Agonist Mimicking Fungal Infection
This compound is a complex particle that activates multiple pattern recognition receptors (PRRs), primarily Toll-like receptor 2 (TLR2) in conjunction with TLR6, and the C-type lectin receptor Dectin-1. This dual-receptor engagement initiates a broad spectrum of inflammatory responses, closely mimicking the innate immune reaction to fungal pathogens.
Comparative Analysis of Inflammatory Responses
The choice of an inflammatory agent should be guided by the specific research question and the desired immunological outcome. The following sections provide a detailed comparison of this compound with other agents, highlighting key differences in their mechanisms and the responses they elicit.
In Vitro Macrophage Activation: Cytokine Production
Macrophages are key players in the innate immune response. Their activation by inflammatory agents leads to the production of a variety of cytokines that orchestrate the inflammatory cascade.
A comparative study on bone marrow-derived macrophages (BMDMs) reveals distinct cytokine profiles induced by this compound and LPS. While both are potent inducers of pro-inflammatory cytokines, this compound elicits a more sustained and distinct pattern of cytokine gene expression for certain regulatory markers.[1]
| Inflammatory Agent | Target Receptors | Key Cytokines Induced (in Macrophages) | Peak TNF-α Production (Time) | Peak IL-6 Production (Time) |
| This compound | TLR2/6, Dectin-1, CR3 | TNF-α, IL-6, IL-1β, IL-10, IL-12p40 | ~4-8 hours | ~8-12 hours |
| Lipopolysaccharide (LPS) | TLR4 | TNF-α, IL-6, IL-1β, IL-12 | ~2-4 hours | ~4-8 hours |
| Poly(I:C) | TLR3, RIG-I-like receptors | IFN-β, TNF-α, IL-6 | Variable | Variable |
| CpG DNA | TLR9 | IL-6, IL-12, IFN-γ | Slower kinetics | Slower kinetics |
Experimental Protocol: In Vitro Macrophage Stimulation and Cytokine Measurement
1. Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Stimulation:
-
Prepare stock solutions of this compound (e.g., 10 mg/mL in sterile PBS, sonicated to disperse) and LPS (e.g., 1 mg/mL in sterile PBS).
-
Dilute the agents in culture medium to the desired final concentrations (e.g., this compound: 10-100 µg/mL; LPS: 10-100 ng/mL).
-
Remove the old medium from the cells and replace it with the medium containing the inflammatory agents.
3. Sample Collection:
-
At various time points (e.g., 2, 4, 8, 12, 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.
4. Cytokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.[1][2]
In Vitro Dendritic Cell Activation: Upregulation of Co-stimulatory Molecules
Dendritic cells (DCs) are crucial for bridging innate and adaptive immunity. Their activation is characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, which are essential for T cell priming.
This compound effectively induces the maturation of dendritic cells. While direct comparative data is nuanced, studies suggest that this compound induces a robust upregulation of co-stimulatory molecules, comparable to other TLR ligands, through its engagement of TLR2 and Dectin-1.[3] Poly(I:C) is a potent inducer of DC maturation, significantly upregulating CD86 on DC subsets.[4]
| Inflammatory Agent | Target Receptors | Key Co-stimulatory Molecules Upregulated (on Dendritic Cells) |
| This compound | TLR2/6, Dectin-1 | CD80, CD86, CD40 |
| Lipopolysaccharide (LPS) | TLR4 | CD80, CD86, CD40 |
| Poly(I:C) | TLR3, RIG-I-like receptors | CD86, CD40 |
| CpG DNA | TLR9 | CD80, CD86, CD40 |
Experimental Protocol: In Vitro Dendritic Cell Activation and Flow Cytometry Analysis
1. Dendritic Cell Culture:
-
Generate bone marrow-derived dendritic cells (BMDCs) by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
Plate immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well.
2. Stimulation:
-
Stimulate the BMDCs with this compound (e.g., 50 µg/mL), LPS (e.g., 100 ng/mL), Poly(I:C) (e.g., 25 µg/mL), or CpG DNA (e.g., 1 µM) for 24 hours.
3. Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against CD11c (a DC marker), CD80, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
4. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity - MFI) of CD80 and CD86.[5]
In Vivo Inflammation: Peritonitis Model
The intraperitoneal injection of inflammatory agents provides a robust model to study acute inflammation, including leukocyte recruitment and mediator production.
Studies have shown that this compound induces a severe and progressive peritoneal injury, which is distinct from the inflammatory response triggered by LPS.[6] this compound leads to a massive infiltration of cells and significant complement activation.[6]
| Inflammatory Agent | Primary Infiltrating Cells (in Peritonitis) | Peak Neutrophil Infiltration (Time) |
| This compound | Neutrophils, Macrophages | ~4-12 hours |
| Lipopolysaccharide (LPS) | Neutrophils | ~4-6 hours |
| Poly(I:C) | Monocytes, Lymphocytes | Slower kinetics |
| CpG DNA | Macrophages, Dendritic Cells | Slower kinetics |
Experimental Protocol: Zymosan-Induced Peritonitis in Mice
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
2. Induction of Peritonitis:
-
Prepare a sterile suspension of this compound in saline (e.g., 1 mg/mL).
-
Inject 0.5 mL of the this compound suspension intraperitoneally (i.p.) into each mouse.
-
For comparison, inject a separate group of mice with LPS (e.g., 100 µg/kg i.p.).
3. Peritoneal Lavage:
-
At desired time points (e.g., 4, 12, 24 hours) post-injection, euthanize the mice.
-
Expose the peritoneal cavity and inject 5 mL of ice-cold PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
4. Cell Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for a more detailed analysis.[7][8][9][10]
5. Mediator Analysis:
-
The cell-free supernatant from the peritoneal lavage can be used to measure cytokine and chemokine levels by ELISA.
Justification for Choosing this compound
Based on the comparative data, this compound is the preferred inflammatory agent in several research scenarios:
-
Modeling Fungal Infections: Its composition and multi-receptor activation mechanism closely mimic the host's initial encounter with a fungal pathogen, making it an excellent tool for studying fungal-induced inflammation and the efficacy of anti-fungal therapies.
-
Inducing a Broad and Sustained Inflammatory Response: this compound's engagement of both TLR and Dectin-1 pathways leads to a more complex and prolonged inflammatory response compared to the more specific and often transient response to LPS. This is advantageous for studying the resolution of inflammation and the transition to adaptive immunity.
-
Investigating Dectin-1 Signaling: this compound is a classic agonist for the Dectin-1 receptor. Researchers studying the role of C-type lectins in immunity will find this compound indispensable.
-
Adjuvant Development: The ability of this compound to potently activate both macrophages and dendritic cells makes it a strong candidate for use as a vaccine adjuvant to enhance immune responses.[3]
Visualizing the Mechanisms
To further elucidate the pathways and workflows discussed, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide-mediated enhancement of zymosan phagocytosis by RAW 264.7 macrophages is independent of opsonins, laminarin, mannan, and complement receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Zymosan A proper disposal procedures
Proper disposal of Zymosan A is critical for maintaining laboratory safety and environmental compliance. As a substance derived from yeast cell walls, this compound requires careful handling as both a chemical irritant and a biological material. Disposal procedures must adhere to institutional guidelines and local, regional, and national regulations.[1][2]
Researchers and laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this compound in any form.[1]
Summary of Hazards and Handling
Different suppliers provide conflicting safety information. To ensure maximum safety, it is prudent to handle this compound as a hazardous substance, assuming it can cause skin, eye, and respiratory tract irritation.[1]
| Property/Hazard | Description | Source(s) |
| CAS Number | 58856-93-2 | [1] |
| Physical Form | Light grey-to-beige powder | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP501: Dispose of contents/container in accordance with local regulation | [1] |
| Environmental Precautions | Should not be released into the environment.[2] Do not allow to enter sewers or surface water.[4] | [2][4] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound waste depends on its form (solid, liquid suspension, or contaminated labware).
Unused or Waste this compound Powder (Solid Waste)
Solid this compound should be managed as chemical waste.
-
Collection: Carefully sweep up or collect the solid powder, avoiding dust formation, and place it into a suitable, sealable, and clearly labeled container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
This compound Liquid Suspensions
Liquid suspensions of this compound should not be poured down the drain.[2] As a biological material, decontamination via autoclaving is a recommended treatment method.[5]
-
Collection: Collect all liquid waste containing this compound in a leak-proof, autoclavable container.
-
Decontamination: Treat the collected liquid waste by steam autoclaving.[5] This process helps to render the biological material safe.
-
Disposal: After autoclaving, the decontaminated liquid can typically be disposed of as general waste (e.g., drain disposal), but you must confirm this is compliant with your institution's and local wastewater regulations. If not permitted, it must be collected as hazardous chemical waste.
Contaminated Laboratory Materials
All materials that have come into contact with this compound must be disposed of as contaminated waste.
-
Non-Sharp Items (Gloves, Pipette Tips, Tubes):
-
These items should be considered potentially biohazardous and/or chemically contaminated.
-
Collect all contaminated items in a designated biohazard bag.
-
The bag should be autoclaved to decontaminate the contents.[5]
-
After autoclaving, the bag can be disposed of in the regular laboratory trash, in accordance with institutional policy.
-
-
Sharp Items (Needles, Scalpels, Contaminated Broken Glass):
Spill Management
In the event of a spill:
-
Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[1]
-
Wear full personal protective equipment before cleaning the spill.[1]
-
For liquid spills, absorb the suspension with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Decontaminate the surface by scrubbing with alcohol.[1]
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste according to the procedures outlined above.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
Safeguarding Your Research: A Comprehensive Guide to Handling Zymosan A
For Immediate Implementation: Essential Safety and Disposal Protocols for Zymosan A
This document provides critical operational and safety guidance for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper material disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting Safety Data Sheets (SDS) regarding the hazard classification of this compound. While some suppliers classify it as not hazardous under the Globally Harmonized System (GHS), others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation. Given this discrepancy, a conservative approach is mandated. All personnel must handle this compound as a potentially hazardous substance.
A comprehensive risk assessment should be conducted before any handling of this compound. The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times when handling this compound powder or suspensions. |
| Hand Protection | Nitrile gloves | Should be worn at all times. Double gloving is recommended when handling the powder. |
| Body Protection | Laboratory coat | Must be worn fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan: Safe Handling and Storage
This compound is a light-colored powder that is insoluble in water but can be suspended in saline solutions.[1][2] Proper handling and storage are crucial to maintain its stability and prevent accidental exposure.
Storage:
-
Store desiccated at -15°C to -20°C in a tightly sealed container.
-
The storage area should be a dry, cool, and well-ventilated place.
Handling and Preparation of Suspensions:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation risk.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
To prepare a suspension, aseptically weigh the desired amount of this compound powder.
-
Slowly add the powder to sterile, endotoxin-free saline or another appropriate buffer with gentle agitation to create a uniform suspension. Sonication can be used to aid in dispersion if necessary.
-
Prepared suspensions should be used promptly or stored under appropriate sterile conditions as determined by the experimental protocol.
Spill Management
In the event of a this compound powder spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleanup, all personnel involved must wear the appropriate PPE, including a respirator.
-
Clean-up:
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water to further prevent aerosolization.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a sealed, labeled biohazard bag.
-
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant, followed by a rinse with water.
-
Dispose: Dispose of the sealed biohazard bag according to the disposal plan outlined below.
Disposal Plan
All waste contaminated with this compound, including unused powder, prepared suspensions, and contaminated labware, must be treated as biohazardous waste.
Inactivation and Disposal Procedure:
-
Collection: Collect all this compound waste in clearly labeled, leak-proof biohazard bags or containers.
-
Inactivation: The primary method for inactivating this compound waste is by autoclaving .
-
Place the sealed biohazard bags or containers in a secondary, autoclavable container.
-
Autoclave at 121°C for a minimum of 30 minutes. The cycle time may need to be extended for larger volumes to ensure complete sterilization.
-
-
Final Disposal: After autoclaving, the inactivated waste can be disposed of as regular laboratory waste, in accordance with institutional and local regulations.
The following diagram outlines the safe handling workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
